Isoguanine
Descripción
structure
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-amino-1,7-dihydropurin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVOWXCEBXPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=O)NC(=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187406 | |
| Record name | Isoguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0625 mg/mL | |
| Record name | 2-Hydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
149297-79-0, 3373-53-3 | |
| Record name | 6-Amino-3,9-dihydro-2H-purin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149297-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3373-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3373-53-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoguanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E335PK4428 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 360 °C | |
| Record name | 2-Hydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Isoguanine Story: From Discovery to Synthesis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguanine, a structural isomer of guanine, has intrigued chemists and biologists since its discovery. Its unique hydrogen bonding capabilities make it a valuable component in the expanded genetic alphabet and various supramolecular structures. This technical guide provides an in-depth historical overview of the discovery and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. We present a comprehensive summary of key synthetic methodologies, detailed experimental protocols for seminal syntheses, and a structured compilation of quantitative spectroscopic data. Furthermore, we visualize the major synthetic pathways to this compound, offering a clear roadmap of its chemical evolution.
A Historical Perspective: The Discovery of this compound
This compound, or 2-hydroxyadenine, was first brought to light not in a biological context, but through chemical synthesis. The pioneering work of German chemist Emil Fischer in 1897 led to the first synthesis of this purine isomer.[1] It wasn't until decades later that this compound was identified as a naturally occurring substance, isolated from sources as diverse as the croton bean (Croton tiglium), butterfly wings, and marine mollusks.[1][2]
Early metabolic studies in the 1950s with C14-labeled crotonoside (the riboside of this compound) in Escherichia coli indicated that this compound and its derivatives play a role in nucleic acid metabolism.[1] More recent investigations have identified isoguanosine (the ribonucleoside) in mouse liver RNA, as well as in human urine and cerebrospinal fluid, suggesting potential biological functions beyond being a simple product of oxidative damage.[2] this compound is also recognized as a product of oxidative damage to DNA.
The Synthetic Landscape: Charting the Routes to this compound
The chemical synthesis of this compound has evolved significantly since Fischer's initial preparation. The developed methods can be broadly categorized into three main strategies:
-
Introduction of functional groups to an existing purine ring: This is the most traditional approach, often starting from readily available purine derivatives.
-
Modification of guanosine: This strategy involves the chemical transformation of guanosine, an isomer of isoguanosine.
-
Construction of the purine ring system: This approach builds the this compound heterocycle from acyclic precursors.
The following diagram illustrates the conceptual relationships between these major synthetic strategies.
Caption: Overview of the main synthetic approaches to this compound.
This guide will now delve into the detailed experimental protocols of key historical syntheses, providing a practical resource for the laboratory chemist.
Key Experimental Protocols
The Davoll and Lowy Synthesis: Diazotization of 2,6-Diaminopurine Riboside
One of the most cited methods for preparing isoguanosine involves the selective diazotization of the 2-amino group of 2,6-diaminopurine riboside. This method, reported by Davoll and Lowy in 1951, provides a relatively straightforward route to isoguanosine with a good yield.
Experimental Workflow:
Caption: Workflow for the synthesis of isoguanosine via diazotization.
Protocol:
-
Dissolution: 2,6-Diamino-9-β-D-ribofuranosylpurine (1.0 g) is dissolved in 1N acetic acid (20 ml).
-
Diazotization: A solution of sodium nitrite (1.0 g) in water (5 ml) is added dropwise to the stirred solution of the purine riboside at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 1 hour. A crystalline precipitate of isoguanosine forms during this time.
-
Isolation: The precipitate is collected by filtration, washed with cold water, and then with ethanol.
-
Purification: The crude isoguanosine is recrystallized from hot water to yield pure 9-β-D-ribofuranosylthis compound.
This method has been reported to yield isoguanosine in approximately 57% yield. A similar procedure using 2,6-diamino-9-β-D-glucopyranosylpurine yields 9-β-D-glucopyranosylthis compound in 55% yield.
The Yamazaki Synthesis: Ring Closure of a Cyanamide Derivative
In 1976, Yamazaki and colleagues reported an alternative route to this compound, starting from 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICA riboside). This method involves the construction of the pyrimidine portion of the purine ring system. A key intermediate, 4-cyanamido-5-imidazolecarboxamide, is cyclized under alkaline conditions to form this compound.
Protocol Outline:
-
Formation of the Cyanamide Intermediate: 5-(S-methylisothiocarbamoyl)amino-4-imidazolecarboxamide is treated briefly with alkali to yield 4-cyanamido-5-imidazolecarboxamide.
-
Cyclization: The resulting 4-cyanamido-5-imidazolecarboxamide is then converted to this compound in an alkaline solution. The concentration of the alkali is a critical factor, as different concentrations can lead to the formation of either guanine or this compound.
While this method was initially developed as a new route to guanosine, the formation of this compound as a significant product under specific alkaline conditions highlights a versatile approach to constructing the this compound core.
Quantitative Data Summary
For the accurate identification and characterization of this compound and its derivatives, spectroscopic data is essential. The following tables summarize the key quantitative data from various analytical techniques.
Spectroscopic Data
| Technique | Parameter | Value(s) |
| UV/Vis Absorption | λmax (in acidic aqueous solution) | ~284 nm and ~230 nm (shoulder) |
| Molar Absorptivity (ε) at 284 nm (pH 2) | 10.7 x 10³ M⁻¹ cm⁻¹ | |
| Mass Spectrometry | Molecular Formula | C₅H₅N₅O |
| Exact Mass | 151.0494 g/mol | |
| Major Fragmentation Peaks (m/z) | [M+H]⁺ at 152; other fragments at 135, 108 | |
| Infrared (IR) | Key Absorption Bands (cm⁻¹) | C=O stretching, N-H stretching, C=N stretching, and fingerprint region vibrations |
| ¹H NMR | Chemical Shifts (δ) in DMSO-d₆ | Signals corresponding to the purine ring protons and the amino group protons. |
| ¹³C NMR | Chemical Shifts (δ) in DMSO-d₆ | Signals corresponding to the five carbon atoms of the purine ring. |
Conclusion
The journey of this compound, from its first synthesis by Emil Fischer to its discovery in natural systems and the development of various synthetic routes, showcases a fascinating chapter in the history of purine chemistry. The synthetic methods detailed in this guide, particularly the robust diazotization of 2,6-diaminopurine derivatives, provide reliable pathways for obtaining this valuable research compound. The compiled spectroscopic data serves as a crucial reference for its characterization. As research into expanded genetic alphabets and novel biomaterials continues to grow, the demand for a deep understanding of this compound's chemistry and synthesis will undoubtedly increase, making this historical and technical guide a valuable resource for the scientific community.
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. Identification and quantification of isoguanosine in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoguanine: A Naturally Occurring Purine Base with Implications for Oxidative Stress and Synthetic Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguanine, a structural isomer of guanine, has long been recognized for its role in the expansion of the genetic alphabet in synthetic biology. However, mounting evidence has solidified its status as a naturally occurring purine base in various organisms, including humans.[1][2] Arising primarily from the oxidative deamination of adenine, this compound is a significant biomarker for oxidative stress and has been detected in both DNA and RNA.[1][3][4] Its unique chemical properties, particularly its tautomeric ambiguity, lead to mispairing during nucleic acid replication and transcription, implicating it in mutagenesis. This technical guide provides a comprehensive overview of this compound, detailing its natural occurrence, biochemical pathways, and the experimental methodologies used for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of this multifaceted purine base.
Introduction
This compound, or 2-hydroxyadenine, is a purine base that differs from guanine by the transposition of the amino and carbonyl groups at positions 6 and 2, respectively. Initially isolated from natural sources like the croton bean (Croton tiglium) and butterfly wings, its biological significance was not fully appreciated until its identification as a product of oxidative damage to DNA. Reactive oxygen species (ROS) can induce the oxidation of adenine, leading to the formation of this compound. This lesion can disrupt the normal Watson-Crick base pairing, as this compound can exist in different tautomeric forms, leading to misincorporation of nucleotides by polymerases and potential mutations.
Beyond its role as a marker of oxidative stress, this compound, in partnership with isocytosine, has been a cornerstone in the field of synthetic biology for the development of an expanded genetic alphabet. The this compound-isocytosine (isoG-isoC) base pair forms three hydrogen bonds, similar to the guanine-cytosine (G-C) pair, and can be incorporated into nucleic acid duplexes.
This guide will delve into the technical details of this compound's natural occurrence, its biochemical processing, and the analytical methods for its detection and characterization.
Natural Occurrence and Biological Significance
This compound has been identified and quantified in various biological samples, highlighting its role as an endogenous molecule.
Presence in DNA and RNA
Initially considered a non-natural base, this compound has been detected as a product of oxidative damage in the DNA of cultured E. coli and human cells. More recent and sensitive techniques, such as isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), have revealed that this compound is predominantly found as its ribonucleoside, isoguanosine, in the RNA of mouse liver and in human urine and cerebrospinal fluid. The levels of isoguanosine were found to be comparable to or even exceed those of the well-established oxidative stress marker, 8-oxo-7,8-dihydroguanosine (8-oxoGuo), suggesting that RNA may be a significant target for oxidative damage. The corresponding 2'-deoxyribonucleoside was not detected in mouse liver DNA under the same conditions, raising questions about the primary target and repair mechanisms of adenine oxidation in vivo.
This compound as a Biomarker of Oxidative Stress
The formation of this compound from the oxidation of adenine positions it as a key biomarker for oxidative stress. Increased levels of isoguanosine in urine have been correlated with conditions associated with elevated oxidative stress. The accurate quantification of this compound and its nucleosides in biological fluids and tissues can thus provide valuable insights into the extent of oxidative damage in various physiological and pathological states.
Biochemical Pathways and Interactions
Formation of this compound
The primary pathway for the formation of endogenous this compound is the oxidation of adenine residues within DNA and RNA by reactive oxygen species. Hydroxyl radicals, for instance, can attack adenine, leading to the formation of this compound.
Figure 1: Formation of this compound via Oxidation of Adenine.
Enzymatic Deamination of this compound
In Escherichia coli, the enzyme cytosine deaminase (CDA) has been identified as an "this compound deaminase," capable of converting this compound to xanthine. This enzymatic activity serves as a detoxification pathway, removing the potentially mutagenic this compound from the cellular environment.
Figure 2: Enzymatic Deamination of this compound by Cytosine Deaminase.
Tautomerism and Mispairing
A critical aspect of this compound's biological activity is its existence in multiple tautomeric forms (keto-enol and amino-imino). While the keto tautomer preferentially pairs with isocytosine, the enol tautomer can form a stable base pair with thymine. This tautomeric ambiguity can lead to the misincorporation of thymine opposite this compound during DNA replication, resulting in A•T to G•C transitions.
Figure 3: this compound Tautomerism and Mispairing with Thymine.
Quantitative Data
Enzyme Kinetics
The kinetic parameters for the deamination of this compound by E. coli cytosine deaminase have been determined, demonstrating that this compound is a better substrate for this enzyme than its canonical substrate, cytosine, under the tested conditions.
| Substrate | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Reference |
| This compound | 49 ± 2 | 72 ± 5 | (6.7 ± 0.3) x 105 | |
| Cytosine | 45 ± 4 | 302 ± 44 | (1.5 ± 0.1) x 105 | |
| Table 1: Kinetic Parameters of E. coli Cytosine Deaminase at pH 7.7. |
Thermal Stability of DNA Duplexes Containing this compound
The incorporation of this compound into DNA duplexes affects their thermal stability. The melting temperature (Tm) is a key parameter for assessing this stability.
| Duplex Modification | Tm (°C) | Conditions | Reference |
| d(GGT AGC A(h-isoG)C GGT G) • d(CAC CGC T(d-isoCMe)G CTA CC) | 55.4 | 4 µM each strand in 0.1 M NaCl, 20 mM KH2PO4 (pH 7.5), 0.1 mM EDTA | |
| d(GGT AGC A(d-isoG)C GGT G) • d(CAC CGC T(d-isoCMe)G CTA CC) | 59.0 | 4 µM each strand in 0.1 M NaCl, 20 mM KH2PO4 (pH 7.5), 0.1 mM EDTA | |
| d(GGT AGC AGC GGT G) • d(CAC CGC TGC CTA CC) | 58.2 | 4 µM each strand in 0.1 M NaCl, 20 mM KH2PO4 (pH 7.5), 0.1 mM EDTA | |
| Table 2: Melting Temperatures (Tm) of DNA Duplexes Containing this compound (isoG) and its Hexitol Nucleic Acid (HNA) Analogue (h-isoG) Paired with 5-methylisocytosine (d-isoCMe). |
Quantification in Biological Samples
Isoguanosine has been quantified in various biological matrices, providing reference values for studies on oxidative stress.
| Analyte | Matrix | Concentration (nmol/L or nmol/g) | Method | Reference |
| Isoguanosine | Human Urine | 0.9 - 4.8 (nmol/L) | LC-MS/MS | |
| Isoguanosine | Human Cerebrospinal Fluid | 0.05 - 0.2 (nmol/L) | LC-MS/MS | |
| Isoguanosine | Mouse Liver RNA | 1.5 - 2.5 (nmol/g) | LC-MS/MS | |
| Table 3: Concentrations of Isoguanosine in Human and Mouse Samples. |
Experimental Protocols
Synthesis of Isoguanosine Phosphoramidite for Oligonucleotide Synthesis
The incorporation of this compound into synthetic oligonucleotides requires the chemical synthesis of its phosphoramidite derivative.
Figure 4: Workflow for the Synthesis of Isoguanosine Phosphoramidite.
Detailed Methodology:
A common route for the synthesis of isoguanosine involves the diazotization of 2,6-diaminopurine riboside. The resulting isoguanosine is then subjected to a series of protection steps to block the reactive functional groups (amino and hydroxyl groups) that are not involved in the subsequent coupling reactions during automated DNA/RNA synthesis. Typically, a dimethoxytrityl (DMT) group is added to the 5'-hydroxyl position, and other protecting groups, such as diphenylcarbamoyl, are used for the exocyclic amino and 2-oxo groups. The final step is phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite monomer, which can then be used in standard solid-phase oligonucleotide synthesis protocols.
Quantification of Isoguanosine in Urine by LC-MS/MS
The accurate measurement of isoguanosine in biological fluids is crucial for its validation as a biomarker. Isotope dilution LC-MS/MS is the gold standard for such quantification.
Figure 5: Workflow for LC-MS/MS Quantification of Isoguanosine in Urine.
Detailed Methodology:
-
Sample Preparation: Urine samples are thawed, and a known amount of a stable isotope-labeled internal standard (e.g., 15N5-isoguanosine) is added. The sample is then typically diluted and centrifuged to remove particulates.
-
Chromatographic Separation: The prepared sample is injected into an ultra-performance liquid chromatography (UPLC) system. A reversed-phase C18 column is commonly used to separate isoguanosine from other urine components.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native isoguanosine and the isotope-labeled internal standard are monitored.
-
Quantification: The concentration of isoguanosine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of isoguanosine.
Thermal Denaturation of Oligonucleotides Containing this compound
The thermal stability of DNA duplexes containing this compound is assessed by monitoring the change in a physical property (e.g., UV absorbance or circular dichroism signal) as a function of temperature.
Figure 6: Workflow for Thermal Denaturation Analysis of DNA Duplexes.
Detailed Methodology:
-
Sample Preparation: Complementary single-stranded oligonucleotides, one of which contains this compound, are dissolved in a buffered solution (e.g., sodium phosphate buffer with NaCl). The solution is heated to a high temperature (e.g., 90 °C) and then slowly cooled to allow for the formation of the duplex.
-
Measurement: The duplex solution is placed in a quartz cuvette in a spectrophotometer or circular dichroism (CD) spectropolarimeter equipped with a Peltier temperature controller.
-
Data Acquisition: The UV absorbance at 260 nm (for spectrophotometry) or the CD signal at a specific wavelength is monitored as the temperature is gradually increased at a constant rate (e.g., 1 °C/min).
-
Data Analysis: The resulting data are plotted as absorbance or CD signal versus temperature, generating a sigmoidal melting curve. The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured into single strands, which corresponds to the midpoint of the transition in the melting curve.
Applications in Drug Development and Research
The unique properties of this compound open up several avenues for research and development:
-
Biomarker for Disease: As a marker for oxidative stress, urinary or plasma levels of isoguanosine could be used to monitor disease progression or the efficacy of antioxidant therapies in conditions like neurodegenerative diseases, cancer, and cardiovascular disease.
-
Anticancer and Antiviral Agents: The ability of this compound and its derivatives to form non-canonical base pairs can be exploited in the design of nucleoside analogs as anticancer or antiviral drugs. These analogs could potentially disrupt DNA replication or transcription in rapidly dividing cancer cells or viruses.
-
Diagnostics and Nanotechnology: The orthogonal base pairing of this compound with isocytosine provides a powerful tool for the development of highly specific DNA-based diagnostic probes and for the construction of novel DNA nanostructures.
Conclusion
This compound has transitioned from a chemical curiosity to a biologically relevant molecule with significant implications for our understanding of oxidative stress and its consequences. Its dual role as a lesion product and a tool for synthetic biology makes it a subject of intense research. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the multifaceted nature of this compound and to harness its potential in various biomedical applications. Further research into the cellular processing of this compound, including its repair and signaling pathways, will undoubtedly uncover new insights into the maintenance of genome and transcriptome integrity.
References
- 1. Enzymatic incorporation of a third nucleobase pair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into Oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5‐Aza‐7‐deazaguanine–this compound and Guanine–this compound Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Structural Distinctions Between Guanine and its Isomer, Isoguanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural, physicochemical, and functional differences between the canonical nucleobase guanine (G) and its naturally occurring isomer, isoguanine (iG). Understanding these distinctions is critical for applications in synthetic biology, the development of therapeutic oligonucleotides, and the study of DNA damage and repair.
Core Structural and Physicochemical Differences
Guanine (2-amino-6-oxopurine) and this compound (6-amino-2-oxopurine) are structural isomers, sharing the same chemical formula (C₅H₅N₅O) but differing in the placement of their exocyclic functional groups. In this compound, the carbonyl and amino groups are transposed compared to their positions in guanine.[1][2] This seemingly minor translocation dramatically alters the molecule's hydrogen-bonding capabilities, base-pairing logic, and biological function.
Physicochemical Properties
Both purines are high-melting point crystalline solids with poor solubility in water, reflecting the strong intermolecular hydrogen bonding in their solid states.[3][4]
| Property | Guanine | This compound |
| IUPAC Name | 2-Amino-1,9-dihydro-6H-purin-6-one | 6-Amino-1,9-dihydro-2H-purin-2-one |
| Chemical Formula | C₅H₅N₅O | C₅H₅N₅O |
| Molar Mass | 151.13 g/mol | 151.13 g/mol |
| Melting Point | 360 °C (decomposes)[4] | > 360 °C |
| Appearance | White amorphous solid | Solid |
| Water Solubility | Insoluble | 0.0625 mg/mL |
Table 1: Comparative Physicochemical Properties of Guanine and this compound.
Bond Lengths and Angles
High-resolution crystallographic and computational analyses reveal subtle but significant differences in the bond lengths and angles of the purine rings. The data below represents ideal geometries derived from extensive analysis of the Cambridge Structural Database (CSD) and quantum-mechanical calculations.
| Parameter | Guanine | This compound |
| Bond Lengths (Å) | ||
| N1—C2 | 1.373 | 1.391 |
| C2—N3 | 1.325 | 1.350 |
| N3—C4 | 1.353 | 1.332 |
| C4—C5 | 1.375 | 1.388 |
| C5—C6 | 1.417 | 1.423 |
| C6—N1 | 1.371 | 1.343 |
| C2—N2 (amino) | 1.341 | - |
| C6—O6 (carbonyl) | 1.247 | - |
| C6—N6 (amino) | - | 1.340 |
| C2—O2 (carbonyl) | - | 1.238 |
| Bond Angles (º) | ||
| C6—N1—C2 | 125.2 | 123.0 |
| N1—C2—N3 | 123.3 | 118.6 |
| C2—N3—C4 | 112.7 | 113.8 |
| N3—C4—C5 | 128.8 | 129.5 |
| C4—C5—C6 | 120.7 | 119.5 |
| C5—C6—N1 | 110.0 | 115.6 |
Table 2: Ideal Bond Lengths and Angles for Guanine and this compound. Data sourced from Gilski et al., 2019.
Hydrogen Bonding and Base Pairing
The transposition of the donor and acceptor groups between C2 and C6 fundamentally alters the hydrogen bonding pattern. Guanine presents a Donor-Donor-Acceptor (DDA) pattern on its Watson-Crick face (N1-H, N2-H; O6), allowing it to form three stable hydrogen bonds with cytosine's Acceptor-Acceptor-Donor (AAD) pattern. This compound, conversely, presents an Acceptor-Donor-Donor (ADD) pattern (O2; N1-H, N6-H), enabling it to form a stable, Watson-Crick-like base pair with isocytosine.
Tautomerism and Mispairing
A critical feature of this compound is its propensity for keto-enol tautomerization, which significantly influences its base-pairing behavior. While the keto form is predominant, the enol tautomer can form, altering the hydrogen bonding pattern and leading to mispairing with natural bases like thymine, uracil, or cytosine. This tautomeric ambiguity is a primary reason for this compound's mutagenic potential when incorporated into DNA. The cellular environment, including solvent polarity and the DNA polymerase active site, can influence this tautomeric equilibrium.
Thermodynamic Stability of Base Pairs
The stability of DNA duplexes containing these bases is typically assessed by measuring the melting temperature (Tm), the temperature at which 50% of the duplex dissociates. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from these melting curves. Studies have shown that a single guanine-isoguanine (G-iG) pair within a standard DNA duplex acts as a destabilizing mismatch. However, tracts of repeating, self-complementary purine-purine pairs, such as those involving this compound and its analogs, can form stable duplexes, sometimes exceeding the stability of natural DNA.
| Duplex Context | Base Pair | ΔTm (°C) vs. Control | Stability Impact |
| Single incorporation in Watson-Crick DNA | G • iG | < 0 | Destabilizing |
| Single incorporation in Watson-Crick DNA | 5-Aza-7-deazaguanine • iG | < 0 | Destabilizing |
| Multiple consecutive incorporations | (5-Aza-7-deazaguanine • iG)n | > 0 | Stabilizing |
| Canonical DNA | G • C | N/A | High Stability |
| Expanded Alphabet DNA | iG • iC | Approx. equal to G•C | High Stability |
Table 3: Relative Thermodynamic Stability of Duplexes Containing this compound. ΔTm is the change in melting temperature relative to an unmodified Watson-Crick duplex.
Experimental Protocols
Synthesis of this compound and Guanine
Traube's Guanine Synthesis: A classical method for synthesizing guanine involves heating 2,4,5-triamino-1,6-dihydro-6-oxypyrimidine with formic acid for several hours. This method cyclizes the intermediate to form the purine ring system.
This compound Synthesis via Diazotization: A common and effective method for producing this compound (or its nucleoside, isoguanosine) is through the selective diazotization of 2,6-diaminopurine.
-
Starting Material: 2,6-diaminopurine (or its corresponding riboside).
-
Reagents: Sodium nitrite (NaNO₂) and a weak acid (e.g., acetic acid) in an aqueous solution.
-
Procedure: The 2,6-diaminopurine is dissolved in the aqueous acid. Sodium nitrite solution is added dropwise at room temperature. The reaction selectively converts the more reactive 2-amino group into a hydroxyl group via a diazonium intermediate.
-
Neutralization & Isolation: The reaction is neutralized (e.g., with aqueous ammonia to pH 7), and the this compound product, which is poorly soluble, precipitates and can be isolated by filtration.
Determination of Duplex Stability via Thermal Melting (Tm)
This protocol outlines the determination of DNA duplex Tm using a UV-Vis spectrophotometer equipped with a temperature controller. The principle relies on the hyperchromic effect: the absorbance of DNA at 260 nm increases as the duplex melts into single strands.
-
Sample Preparation: Equimolar amounts of complementary single-stranded oligonucleotides are mixed in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium cacodylate, pH 7.0). The final duplex concentration is typically in the low micromolar range (e.g., 2-5 µM).
-
Annealing: The sample is heated to a temperature well above the expected Tm (e.g., 80-90 °C) for several minutes and then slowly cooled to room temperature to ensure proper duplex formation.
-
Spectrophotometer Setup: The sample is placed in a quartz cuvette in the spectrophotometer. The instrument is programmed to monitor absorbance at 260 nm while slowly increasing the temperature at a constant rate (e.g., 1 °C/minute).
-
Data Acquisition: Absorbance readings are taken at regular temperature intervals (e.g., every 0.5 or 1.0 °C) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).
-
Data Analysis: The resulting data of absorbance versus temperature forms a sigmoidal "melting curve." The Tm is determined as the temperature at the midpoint of this transition, which corresponds to the peak of the first derivative of the curve.
Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of nucleic acid duplexes in solution.
-
Sample Preparation: A concentrated sample (typically ~1-2 mM) of the purified DNA duplex is prepared in an appropriate buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl). For observing exchangeable imino protons involved in hydrogen bonding, the sample is dissolved in a 90% H₂O / 10% D₂O mixture.
-
Data Acquisition: A series of multi-dimensional NMR experiments are performed on a high-field NMR spectrometer.
-
1D Spectra: Initial 1D spectra of the imino proton region (12-14 ppm) confirm the formation of a stable, hydrogen-bonded duplex.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for structure determination. It identifies protons that are close in space (< 5 Å), providing distance restraints.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are connected through covalent bonds within the same sugar spin system, aiding in resonance assignment.
-
2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Provides information about scalar coupling constants, which can be used to determine dihedral angles in the sugar-phosphate backbone.
-
-
Structure Calculation: The assigned resonances and the distance/angle restraints derived from the NMR data are used as input for molecular dynamics and simulated annealing software. This process generates a family of low-energy structures consistent with the experimental data, yielding a high-resolution model of the DNA duplex in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Tautomeric Forms of Isoguanine and Their Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanine (isoG), a structural isomer of guanine, is a purine base of significant interest in chemical biology and drug development. It can arise from oxidative damage to adenine in DNA and has been implicated in mutagenesis.[1] Unlike guanine, this compound exhibits a rich tautomeric landscape, with multiple forms existing in equilibrium. The relative stability of these tautomers is highly sensitive to the surrounding environment, including solvent polarity and incorporation into the DNA double helix.[2][3] This technical guide provides a comprehensive overview of the tautomeric forms of this compound, their relative stabilities determined by both experimental and computational methods, detailed experimental protocols for their study, and a discussion of their biological implications.
Tautomeric Forms of this compound
This compound can exist in several tautomeric forms, primarily involving keto-enol and amino-imino equilibria. The principal tautomers include the canonical amino-keto form, the amino-enol form, and various imino-oxo forms. The environment plays a crucial role in determining the predominant tautomeric species.
Stability of this compound Tautomers
The relative stability of this compound tautomers has been investigated through both computational and experimental studies. The predominant tautomer is highly dependent on the phase (gas or solution) and the polarity of the solvent.
Computational Studies
Quantum mechanical calculations have provided valuable insights into the intrinsic stabilities of this compound tautomers. In the gas phase, the enol tautomers are generally favored, while in aqueous solution, the keto forms become more stable due to favorable interactions with water molecules.
| Tautomer | Environment | Relative Free Energy (kcal/mol) | Population (%) | Reference |
| Neutral this compound | ||||
| N1H, N9H-keto-amino (Canonical) | Aqueous Solution | 0.00 | 49.9 | [4] |
| N3H, N9H-keto-amino | Aqueous Solution | 0.00 | 49.9 | [4] |
| O-enol, N9H-amino | Gas Phase | 0.00 | - | |
| N1H, N7H-keto-amino | Aqueous Solution | 1.83 | 0.2 | |
| N3H, N7H-keto-amino | Aqueous Solution | 2.45 | 0.1 | |
| O-enol, N7H-amino | Gas Phase | 0.2 | - |
Table 1: Calculated Relative Free Energies and Populations of Neutral this compound Tautomers.
Experimental Studies
Experimental determination of tautomeric equilibria is challenging but has been achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These studies often employ methylated analogs to "lock" the molecule into a specific tautomeric form, allowing for unambiguous spectral assignment.
| Tautomer Form | Solvent | Temperature | Tautomeric Ratio (Keto:Enol) | Reference |
| 2'-Deoxyisoguanosine | Aqueous Solution | 40 °C | ~60:40 | |
| 9-Substituted this compound | Dioxane | Room Temp. | Shifted towards enol | |
| 9-Substituted this compound | Aqueous Solution | Room Temp. | Predominantly keto |
Table 2: Experimentally Determined Tautomeric Equilibria of this compound Derivatives.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Ratio Determination
Variable-temperature NMR spectroscopy is a powerful tool for quantifying tautomeric populations in solution.
Objective: To determine the equilibrium constant between the keto and enol tautomers of an this compound derivative in solution.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of the this compound analog in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent will influence the tautomeric equilibrium.
-
Prepare a series of samples if studying the effect of concentration.
-
For quantitative analysis, add a known amount of an internal standard.
-
-
Instrumentation:
-
Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable-temperature unit.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum at room temperature (298 K).
-
Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.
-
Continue cooling until distinct signals for the different tautomers are observed or the sample begins to freeze.
-
-
Data Analysis:
-
Identify the signals corresponding to each tautomer. The use of 2D NMR techniques like 1H-13C HSQC and HMBC can aid in signal assignment.
-
Integrate the non-overlapping signals of the distinct tautomers to determine their relative populations at each temperature.
-
Calculate the equilibrium constant (K = [enol]/[keto]) at each temperature.
-
A van't Hoff plot (ln(K) vs. 1/T) can be constructed to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.
-
UV-Vis Spectroscopy for Tautomer Identification
The electronic transitions of purine tautomers are sensitive to the position of the proton, resulting in distinct UV-Vis absorption spectra for each form.
Objective: To identify the predominant tautomeric form of this compound in different solvents.
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions (e.g., 10-50 µM) of this compound in solvents of varying polarity (e.g., water, ethanol, acetonitrile, cyclohexane).
-
Prepare solutions of "locked" methylated this compound analogs representing the pure keto and enol forms to serve as reference spectra.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Record the absorption spectra over a wavelength range of approximately 200-400 nm.
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Compare the spectrum of this compound in each solvent to the spectra of the locked keto and enol analogs.
-
A shift in the absorption maximum of this compound towards that of a particular locked analog indicates the predominance of that tautomeric form in the given solvent.
-
Deconvolution of overlapping spectra can be performed using computational methods to estimate the relative contributions of each tautomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in each tautomer, particularly the C=O stretch of the keto form and the O-H bend of the enol form.
Objective: To qualitatively identify the tautomeric forms of this compound in the solid state or in solution.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the this compound sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl4, CS2). Use a liquid cell with appropriate window material (e.g., NaCl, KBr).
-
-
Instrumentation:
-
Use an FTIR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet or the solvent-filled cell.
-
Record the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the keto and enol forms.
-
Keto form: Look for a strong C=O stretching vibration around 1650-1700 cm-1.
-
Enol form: Look for a broad O-H stretching band around 3200-3600 cm-1 and a C=N stretching band.
-
-
Compare the experimental spectrum with theoretically calculated spectra for the different tautomers to aid in band assignment.
-
Biological Implications: this compound Tautomerism and Mutagenesis
The tautomeric ambiguity of this compound has significant biological consequences, particularly in the context of DNA replication and mutagenesis. The less stable enol tautomer of this compound can mispair with thymine, leading to mutations.
Conclusion
The tautomerism of this compound is a complex phenomenon with profound implications for its chemical and biological properties. The stability of its various tautomeric forms is delicately balanced and can be shifted by environmental factors. Understanding this equilibrium is crucial for researchers in drug development, where tautomeric forms can affect receptor binding and pharmacokinetic properties, and for molecular biologists studying the mechanisms of mutagenesis. The experimental and computational methods outlined in this guide provide a robust framework for the comprehensive study of this compound tautomerism.
References
- 1. 2'-Deoxyisoguanosine adopts more than one tautomer to form base pairs with thymidine observed by high-resolution crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique tautomeric properties of this compound | Computational Biology and Drug Design Group [ub.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
Isoguanine's function in expanded genetic alphabets like hachimoji DNA.
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Blueprint of Life
The central dogma of molecular biology has long been dictated by a four-letter genetic alphabet (A, T, C, and G). However, the field of synthetic biology has pushed these boundaries, leading to the development of expanded genetic alphabets. Among the most significant of these is the hachimoji DNA system, which doubles the information density of natural DNA by incorporating four additional, unnatural nucleotides to create an eight-letter alphabet.[1][2] This technical guide provides an in-depth exploration of the function of one of these key unnatural bases, isoguanine (designated as B in the hachimoji system), within the context of hachimoji DNA.
This compound, an isomer of guanine, plays a crucial role in the stability and function of the hachimoji system.[3] In hachimoji DNA, this compound pairs with 1-methylcytosine (S ), while in the corresponding RNA system, it pairs with isocytosine.[3][4] This expanded pairing capability, along with the other unnatural base pairs (P with Z), allows for a stable and functional eight-letter genetic system that can be replicated and transcribed. This guide will delve into the thermodynamic principles governing this compound's interactions, detailed experimental protocols for its incorporation, and its role in the groundbreaking applications of hachimoji DNA.
Thermodynamics of Hachimoji DNA: The Quantitative Basis of Stability
The stability and predictability of duplex formation are fundamental requirements for any genetic system. Hachimoji DNA meets this requirement, exhibiting predictable thermodynamic stability that allows for the design of complex structures with high confidence. The thermodynamic parameters for hachimoji DNA have been determined experimentally by melting temperature (Tm) analysis of 94 different hachimoji duplexes. The resulting nearest-neighbor parameters allow for the accurate prediction of the free energy change (ΔG°37) and melting temperature of any hachimoji DNA duplex. On average, the melting temperature can be predicted to within 2.1°C, and the free-energy change to within 0.39 kcal/mol.
The following tables summarize the nearest-neighbor thermodynamic parameters for hachimoji DNA, including those for this compound (B ) containing pairs.
Table 1: Nearest-Neighbor Thermodynamic Parameters for Hachimoji DNA Duplexes (ΔH° in kcal/mol)
| 5'-NN-3'/3'-NN-5' | A/T | T/A | C/G | G/C | S/B | B/S | Z/P | P/Z |
| A/T | -7.6 | -7.2 | -8.5 | -8.4 | -7.8 | -8.2 | -7.8 | -7.6 |
| T/A | -7.2 | -7.6 | -8.2 | -8.5 | -7.6 | -7.8 | -7.2 | -7.8 |
| C/G | -8.4 | -8.2 | -10.6 | -11.0 | -9.8 | -10.2 | -9.4 | -9.8 |
| G/C | -8.5 | -8.4 | -11.0 | -10.6 | -10.2 | -9.8 | -9.8 | -9.4 |
| S/B | -8.2 | -7.8 | -10.2 | -9.8 | -9.1 | -9.4 | -8.8 | -9.1 |
| B/S | -7.8 | -7.6 | -9.8 | -10.2 | -9.4 | -9.1 | -9.1 | -8.8 |
| Z/P | -7.6 | -7.2 | -9.8 | -9.4 | -9.1 | -8.8 | -8.4 | -8.5 |
| P/Z | -7.8 | -7.8 | -9.4 | -9.8 | -8.8 | -9.1 | -8.5 | -8.4 |
Table 2: Nearest-Neighbor Thermodynamic Parameters for Hachimoji DNA Duplexes (ΔS° in cal/mol·K)
| 5'-NN-3'/3'-NN-5' | A/T | T/A | C/G | G/C | S/B | B/S | Z/P | P/Z |
| A/T | -21.3 | -20.4 | -22.4 | -22.2 | -21.0 | -22.7 | -21.0 | -20.4 |
| T/A | -20.4 | -21.3 | -22.7 | -22.4 | -21.3 | -21.0 | -20.4 | -21.0 |
| C/G | -22.2 | -22.7 | -27.2 | -26.7 | -25.5 | -26.2 | -24.4 | -25.5 |
| G/C | -22.4 | -22.2 | -26.7 | -27.2 | -26.2 | -25.5 | -25.5 | -24.4 |
| S/B | -22.7 | -21.3 | -26.2 | -25.5 | -24.2 | -24.9 | -23.5 | -24.2 |
| B/S | -21.0 | -21.3 | -25.5 | -26.2 | -24.9 | -24.2 | -24.2 | -23.5 |
| Z/P | -20.4 | -20.4 | -25.5 | -24.4 | -24.2 | -23.5 | -22.4 | -22.4 |
| P/Z | -21.0 | -21.0 | -24.4 | -25.5 | -23.5 | -24.2 | -22.4 | -22.4 |
Table 3: Nearest-Neighbor Thermodynamic Parameters for Hachimoji DNA Duplexes (ΔG°37 in kcal/mol)
| 5'-NN-3'/3'-NN-5' | A/T | T/A | C/G | G/C | S/B | B/S | Z/P | P/Z |
| A/T | -0.88 | -0.93 | -1.33 | -1.44 | -1.10 | -1.18 | -1.10 | -0.88 |
| T/A | -0.93 | -0.88 | -1.18 | -1.33 | -0.93 | -1.10 | -0.93 | -1.10 |
| C/G | -1.44 | -1.18 | -1.75 | -2.17 | -1.58 | -1.88 | -1.54 | -1.58 |
| G/C | -1.33 | -1.44 | -2.17 | -1.75 | -1.88 | -1.58 | -1.58 | -1.54 |
| S/B | -1.18 | -0.93 | -1.88 | -1.58 | -1.36 | -1.52 | -1.23 | -1.36 |
| B/S | -1.10 | -0.93 | -1.58 | -1.88 | -1.52 | -1.36 | -1.36 | -1.23 |
| Z/P | -0.88 | -0.93 | -1.58 | -1.54 | -1.36 | -1.23 | -1.28 | -1.33 |
| P/Z | -1.10 | -1.10 | -1.54 | -1.58 | -1.23 | -1.36 | -1.33 | -1.28 |
Experimental Protocols
Synthesis of this compound-Containing Oligonucleotides
The synthesis of hachimoji DNA, including oligonucleotides containing this compound (B), is achieved through automated solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support.
The synthesis of the deoxyisoguanosine phosphoramidite building block is a critical first step. A common strategy involves the use of protecting groups to prevent unwanted side reactions during oligonucleotide synthesis. For this compound, the exocyclic amino group and the lactam function must be protected. The N2-isobutyryl group is a suitable protecting group for the exocyclic amine.
-
Protection of Deoxyisoguanosine: Start with commercially available 2'-deoxyisoguanosine. Protect the exocyclic N2-amino group using isobutyric anhydride in the presence of a base such as pyridine.
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group by reacting the N2-protected deoxyisoguanosine with DMT-chloride in pyridine.
-
Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group. The 5'-DMT, N2-isobutyryl-deoxyisoguanosine is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to yield the final phosphoramidite monomer.
-
Purification: The product is purified by silica gel column chromatography.
Automated DNA synthesizers are used for the solid-phase synthesis of oligonucleotides. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
-
Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
Detritylation: The acid-labile DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The next phosphoramidite in the sequence (e.g., the this compound phosphoramidite) is activated with a catalyst, such as 1H-tetrazole or a more efficient activator like 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are blocked (capped) by acetylation using a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.
-
Cycle Repetition: These four steps are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide. This treatment also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (e.g., isobutyryl group from this compound).
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
In Vitro Replication and Transcription of Hachimoji DNA
A key feature of hachimoji DNA is its ability to be enzymatically processed. This allows for the amplification of hachimoji DNA sequences and their transcription into RNA.
Polymerase Chain Reaction (PCR) can be used to amplify hachimoji DNA sequences. This requires a thermostable DNA polymerase capable of recognizing and incorporating the unnatural nucleotides. While standard polymerases may have some limited activity, engineered polymerases often provide higher fidelity and efficiency.
-
Reaction Mixture:
-
Hachimoji DNA template
-
Forward and reverse primers
-
dNTPs (dATP, dTTP, dCTP, dGTP)
-
Unnatural dNTPs (dB TP, dS TP, dP TP, dZ TP)
-
Thermostable DNA polymerase (e.g., a modified Taq polymerase)
-
PCR buffer with MgCl₂
-
Nuclease-free water
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute per kilobase of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: The PCR product can be analyzed by agarose gel electrophoresis.
Hachimoji DNA can be transcribed into hachimoji RNA using a modified T7 RNA polymerase. A specific variant, named "FAL" (containing Y639F, H784A, and P266L mutations), has been shown to be particularly effective at incorporating all eight nucleotides.
-
Reaction Mixture:
-
Linearized hachimoji DNA template containing a T7 promoter.
-
NTPs (ATP, UTP, CTP, GTP)
-
Unnatural NTPs (rB TP, rS TP, rP TP, rZ TP)
-
FAL T7 RNA Polymerase
-
Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine)
-
RNase inhibitor
-
Nuclease-free water
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.
-
Purification: The transcribed hachimoji RNA can be purified using methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using commercial RNA purification kits. The purity and integrity of the RNA can be assessed by denaturing PAGE.
Visualizing Hachimoji DNA Workflows
The unique properties of hachimoji DNA open up new possibilities in various applications, from data storage to diagnostics and directed evolution. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these experimental workflows.
Caption: Workflow for the solid-phase synthesis of this compound-containing hachimoji DNA.
Caption: Workflow for the selection of hachimoji DNA aptamers using SELEX.
Caption: Workflow for digital data storage and retrieval using hachimoji DNA.
Conclusion: The Future of an Expanded Genetic Code
This compound, as a key component of the hachimoji DNA system, represents a significant step forward in synthetic biology. Its ability to form a stable and specific base pair with 1-methylcytosine, governed by predictable thermodynamic principles, is fundamental to the integrity of this expanded genetic alphabet. The successful demonstration of both replication and transcription of this compound-containing hachimoji DNA opens the door to a wide range of applications. These include high-density data storage, the development of novel diagnostics and therapeutics through aptamer selection, and the creation of novel nanomaterials. The in-depth understanding of the chemistry and biology of this compound within the hachimoji framework, as outlined in this guide, provides a solid foundation for researchers and developers to harness the power of this expanded genetic system for transformative scientific and technological advancements.
References
Unveiling Isoguanine: A Technical Guide to its Natural Sources and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanine, a structural isomer of guanine, is a purine base that has garnered significant interest in the scientific community due to its presence in various natural sources and its potential biological activities. While not one of the canonical nucleobases in DNA and RNA, its occurrence in organisms ranging from plants to marine mollusks, as well as its role as a marker for oxidative stress, suggests important biological implications. This technical guide provides an in-depth overview of the natural sources of this compound, with a particular focus on the croton bean (Croton tiglium), detailed experimental protocols for its isolation and quantification, and an exploration of its potential signaling pathways.
Natural Occurrences of this compound and Isoguanosine
This compound is often found in its nucleoside form, isoguanosine (also known as crotonoside when isolated from Croton tiglium). While the croton bean is a primary source, isoguanosine has been identified in a variety of other natural contexts.
| Natural Source | Compound Identified | Method of Identification | Reference |
| Croton tiglium seeds (Croton Bean) | Isoguanosine (Crotonoside) | HPLC, HPTLC, LC-MS | [1][2] |
| Butterfly Wings (Prioneris thestylis) | This compound | Not Specified | |
| Marine Nudibranch Mollusk (Diaulula sandiegensis) | Isoguanosine | Not Specified |
Physicochemical Properties
| Property | Value |
| This compound | |
| Molecular Formula | C₅H₅N₅O |
| Molar Mass | 151.13 g/mol |
| Melting Point | >360 °C |
| Isoguanosine (Crotonoside) | |
| Molecular Formula | C₁₀H₁₃N₅O₅ |
| Molar Mass | 283.24 g/mol |
Experimental Protocols
Isolation of Isoguanosine from Croton tiglium Seeds
This protocol is a composite methodology based on established principles of natural product extraction and purification.
a. Materials and Equipment:
-
Dried Croton tiglium seeds
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
b. Extraction and Fractionation Workflow:
Caption: Workflow for the extraction and purification of isoguanosine from Croton tiglium seeds.
c. Detailed Procedure:
-
Grinding and Extraction: Grind dried Croton tiglium seeds to a fine powder. Macerate the powder in methanol at room temperature for 72 hours with occasional stirring.
-
Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane, dichloromethane, and ethyl acetate. Isoguanosine is expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of dichloromethane and methanol.
-
Size-Exclusion Chromatography: Further purify the isoguanosine-containing fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase.
-
Preparative HPLC: Perform final purification using a preparative HPLC system with a C18 column and a mobile phase gradient of water and methanol.
-
Structural Elucidation: Confirm the identity and purity of the isolated isoguanosine using NMR (¹H and ¹³C) and mass spectrometry.
Quantification of Isoguanosine by UPLC-MS/MS
This hypothetical protocol is based on established methods for the quantification of nucleosides in plant extracts.
a. Materials and Equipment:
-
Isoguanosine standard
-
UPLC-MS/MS system (e.g., with a triple quadrupole mass spectrometer)
-
C18 UPLC column
-
Acetonitrile (ACN)
-
Formic acid
-
Milli-Q water
b. Sample Preparation:
-
Extract a known weight of powdered Croton tiglium seeds with a defined volume of methanol/water (e.g., 80:20 v/v) using ultrasonication.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.
-
Prepare a series of calibration standards of isoguanosine in the same solvent.
c. UPLC-MS/MS Parameters:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a suitable time.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for isoguanosine (e.g., m/z 284.1 -> 152.1).
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the isoguanosine standard against its concentration.
-
Quantify the amount of isoguanosine in the sample by comparing its peak area to the calibration curve.
-
Express the final concentration as mg of isoguanosine per gram of dried seed material.
Biological Activity and Signaling Pathways
Isoguanosine and its derivatives have been reported to exhibit a range of biological activities, including cardiovascular and anti-tumor effects. The cardiovascular effects are hypothesized to be mediated through interaction with adenosine receptors.
Hypothetical Signaling Pathway of Isoguanosine in Cardiovascular Cells
Based on the known signaling of adenosine receptors, isoguanosine may act as an agonist, particularly at the A1 and A2A adenosine receptors.
Caption: Hypothetical signaling of isoguanosine via A1 and A2A adenosine receptors.
This proposed pathway illustrates how isoguanosine, by binding to A1 and A2A receptors, could trigger distinct downstream signaling cascades, leading to various physiological effects. Activation of A1 receptors, coupled to Gi proteins, can inhibit adenylyl cyclase and activate phospholipase C, resulting in decreased cAMP levels and increased intracellular calcium. Conversely, activation of A2A receptors, coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in cAMP and activation of Protein Kinase A.
Conclusion
This compound and its nucleoside, isoguanosine, are naturally occurring compounds with demonstrated biological activities. The croton bean, Croton tiglium, stands out as a significant botanical source. The methodologies outlined in this guide provide a framework for the isolation, purification, and quantification of isoguanosine, enabling further research into its pharmacological properties. The proposed interaction with adenosine receptors offers a compelling avenue for investigating the mechanisms underlying its cardiovascular and other biological effects. Further research is warranted to fully elucidate the therapeutic potential of this intriguing natural product.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isoguanine in Unnatural Nucleic Acid Analogues
This compound (isoG), an isomer of the natural purine guanine, stands as a cornerstone in the field of synthetic biology and the development of unnatural nucleic acid analogues. Its unique hydrogen bonding capabilities, particularly with its complementary partner isocytosine (isoC), offer the potential to expand the genetic alphabet beyond the canonical A-T and G-C pairs. This guide provides a comprehensive overview of this compound's role in creating novel genetic systems, detailing its synthesis, base-pairing properties, enzymatic incorporation, and diverse applications.
The this compound:Isocytosine Unnatural Base Pair
The concept of an alternative base pair was proposed as early as 1962 by Alexander Rich.[1] The this compound:isocytosine (isoG:isoC) pair is structurally analogous to the natural guanine:cytosine (G:C) pair, forming three hydrogen bonds that confer significant stability to the DNA duplex.[1][2] This pairing is orthogonal to the Watson-Crick pairs, meaning isoG preferentially pairs with isoC and not with the natural bases, a crucial feature for expanding the genetic code.
However, the practical application of this system faces two primary challenges:
-
Tautomerism of this compound: this compound exists in a tautomeric equilibrium between its major keto form and a minor enol form.[1] The enol tautomer presents a hydrogen bonding pattern complementary to thymine (T) and uracil (U), leading to misincorporation during replication and transcription.[2]
-
Instability of Isocytosine: The complementary base, isocytosine, is chemically unstable under the alkaline conditions typically used for deprotection in solid-phase oligonucleotide synthesis. To circumvent this, the more stable 5-methylisocytosine (MeisoC) is often used as a substitute.
Despite these hurdles, the isoG:MeisoC pair has been successfully incorporated into nucleic acids and has demonstrated functionality in biological systems, including PCR with a fidelity of up to 96-98% per cycle.
Synthesis and Incorporation into Nucleic Acids
The integration of this compound into oligonucleotides is achieved through both chemical and enzymatic methods.
2.1. Chemical Synthesis via Phosphoramidite Chemistry
The gold standard for synthesizing custom oligonucleotides is phosphoramidite chemistry. This solid-phase method involves a four-step cycle for the sequential addition of nucleotide building blocks, known as phosphoramidites. A specific phosphoramidite for 2'-deoxyisoguanosine is required for its incorporation.
The general synthesis cycle is as follows:
-
Deblocking: The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by removing the dimethoxytrityl (DMT) group, typically with an acid wash.
-
Coupling: The next nucleoside phosphoramidite in the sequence is activated and coupled to the deprotected 5'-hydroxyl group.
-
Capping: To prevent the extension of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are irreversibly capped.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
2.2. Enzymatic Incorporation
This compound can also be incorporated into DNA and RNA strands by various polymerases using 2'-deoxyisoguanosine 5'-triphosphate (d-isoGTP) as a substrate. The efficiency and fidelity of this process are highly dependent on the specific polymerase used. Studies have shown that enzymes like T7 RNA polymerase, Avian Myeloblastosis Virus (AMV) reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I can successfully incorporate isoG opposite an isoC template. However, other enzymes, such as T4 DNA polymerase, do not recognize the unnatural pair. A significant challenge in enzymatic incorporation is the misincorporation of isoG opposite thymine, due to the aforementioned tautomerism.
Base Pairing Properties and Duplex Stability
The thermodynamic stability of DNA duplexes containing the isoG:MeisoC pair is comparable to that of duplexes with the natural G:C pair. This stability is quantified by the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands. Mismatches between isoG and natural bases significantly reduce the duplex stability, which is a critical factor for the specificity of this unnatural pair.
Data Presentation: Thermodynamic Stability of this compound-Containing Duplexes
The following table summarizes the melting temperatures (Tm) and the change in melting temperature (ΔTm) for duplexes containing this compound paired with its cognate partner (d-isoCMe) and various mismatched natural bases. The data highlights the stability of the correct pairing and the destabilizing effect of mismatches.
| Oligonucleotide Duplex | Base Pair | Tm (°C) | ΔTm (°C) per modification |
| 5'-GGT AGC AGC GGT G-3' 3'-CCA TCG TCG CCA C-5' | G:C (Control) | 59.9 | - |
| 5'-GGT AGC Ad-isoG C GGT G-3' 3'-CCA TCG Td-isoCMe G CCA C-5' | d-isoG:d-isoCMe | 60.5 | +0.6 |
| 5'-GGT AGC Ad-isoG C GGT G-3' 3'-CCA TCG TT G CCA C-5' | d-isoG:T | 52.7 | -7.2 |
| 5'-GGT AGC Ad-isoG C GGT G-3' 3'-CCA TCG TG G CCA C-5' | d-isoG:G | 51.5 | -8.4 |
| 5'-GGT AGC Ad-isoG C GGT G-3' 3'-CCA TCG TC G CCA C-5' | d-isoG:C | 50.9 | -9.0 |
| 5'-GGT AGC Ad-isoG C GGT G-3' 3'-CCA TCG TA G CCA C-5' | d-isoG:A | 45.1 | -14.8 |
Data adapted from studies on DNA duplexes containing deoxyribose this compound (d-isoG) and 5-methyl-isocytosine (d-isoCMe).
Data Presentation: Polymerase-Mediated Incorporation of this compound
The table below outlines the ability of different polymerases to incorporate this compound opposite various template bases, demonstrating the substrate specificity of these enzymes.
| Polymerase | Template Base for isoG Incorporation |
| E. coli DNA Pol I (Klenow Fragment) | isoC, T |
| T7 RNA Polymerase | isoC, U/T |
| AMV Reverse Transcriptase | isoC |
| T4 DNA Polymerase | No incorporation observed |
| HIV-1 Reverse Transcriptase | T/U |
Data compiled from multiple enzymology studies.
Experimental Protocols
4.1. Protocol for Solid-Phase Oligonucleotide Synthesis (Phosphoramidite Method)
This protocol outlines the general steps for synthesizing an this compound-containing oligonucleotide on an automated DNA synthesizer.
-
Resin Preparation: Start with a solid support (e.g., controlled pore glass) to which the first nucleoside of the sequence is attached.
-
Cycle 1: Deblocking: Flush the column with an acidic solution (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-DMT protecting group from the support-bound nucleoside. Wash with acetonitrile.
-
Cycle 1: Coupling: Deliver the this compound phosphoramidite (or any other desired phosphoramidite) and an activator (e.g., tetrazole) to the column to initiate coupling to the free 5'-hydroxyl group.
-
Cycle 1: Capping: Treat the support with a capping solution (e.g., acetic anhydride and N-methylimidazole) to block any unreacted 5'-hydroxyl groups.
-
Cycle 1: Oxidation: Flush the column with an oxidizing solution (e.g., iodine in water/pyridine/THF) to convert the phosphite triester to a phosphate triester.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the bases and phosphate backbone using a concentrated ammonia solution.
-
Purification: Purify the full-length oligonucleotide from shorter failure sequences using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
4.2. Protocol for Enzymatic Incorporation of this compound
This protocol describes a primer extension assay to test the incorporation of d-isoGTP by a DNA polymerase.
-
Reaction Setup: Prepare a reaction mixture containing:
-
Template DNA strand containing a d-isoC base.
-
A primer that anneals to the template upstream of the d-isoC site.
-
The DNA polymerase to be tested.
-
A buffered solution with appropriate pH and salt concentrations (e.g., MgCl₂).
-
d-isoGTP and, for controls, a mixture of the four natural dNTPs (dATP, dCTP, dGTP, dTTP). One of the nucleotides should be radiolabeled for detection.
-
-
Annealing: Heat the template and primer to denature, then cool slowly to allow annealing.
-
Extension Reaction: Add the polymerase and dNTPs/d-isoGTP to the annealed template-primer duplex to initiate the reaction. Incubate at the optimal temperature for the polymerase.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Analysis: Denature the products and analyze them using denaturing polyacrylamide gel electrophoresis.
-
Visualization: Visualize the radiolabeled DNA fragments using autoradiography. The presence of a band corresponding to the full-length product indicates successful incorporation of isoG.
Mandatory Visualizations
Caption: Watson-Crick-like pairing of this compound and isocytosine via three hydrogen bonds.
Caption: The enol tautomer of this compound mispairing with thymine.
References
An In-depth Technical Guide to the Biochemical Pathways of Isoguanine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguanine, or 2-hydroxyadenine, is a product of oxidative damage to adenine moieties in nucleic acids and the nucleotide pool. Its formation is a significant event in cellular biology due to its mutagenic potential, primarily through mispairing with thymine during DNA replication. This document provides a comprehensive technical overview of the known biochemical pathways involving this compound, from its initial formation to its ultimate metabolic fate. It details the enzymatic processes involved in the sanitization of the nucleotide pool, the repair of this compound-containing DNA, and its degradation. This guide is intended to serve as a resource for researchers in the fields of DNA damage and repair, cancer biology, and drug development, providing detailed experimental protocols, quantitative data, and visual representations of the key metabolic pathways.
Formation of this compound
This compound is primarily formed through the oxidation of adenine. This can occur to free adenine bases, deoxyadenosine triphosphate (dATP) in the nucleotide pool, or adenine residues within DNA and RNA. The primary reactive oxygen species (ROS) implicated in this process is the hydroxyl radical (•OH).
The formation of this compound from adenine is a two-step process[1]. First, a hydroxyl radical attacks the C2 position of the adenine ring, leading to the cleavage of the C2-H bond and the formation of an this compound tautomer[1]. This initial reaction is spontaneous and exothermic[1]. The second step involves a water-mediated hydrogen transfer, which is more favorable than direct tautomerization, to yield the stable keto form of this compound[1]. The hydroxylation of adenine to form this compound has been observed to be more efficient in monomeric forms like dA and dATP compared to when adenine is incorporated into polynucleotide strands[2].
Experimental Protocol: Detection of this compound in DNA by HPLC-ECD
This protocol is adapted from methods used for the detection of other oxidized DNA bases, such as 8-oxoguanine, and can be optimized for this compound detection.
Objective: To quantify the levels of this compound in a DNA sample.
Materials:
-
DNA sample
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Mobile phase: Sodium acetate buffer with methanol gradient
-
This compound standard
Procedure:
-
DNA Isolation: Isolate DNA from the desired source using a standard protocol that minimizes oxidative artifacts. The use of a chaotropic agent like NaI is recommended.
-
DNA Digestion:
-
Resuspend 10-50 µg of DNA in 100 µL of 20 mM sodium acetate buffer (pH 5.2).
-
Add 5 units of nuclease P1.
-
Incubate at 37°C for 1 hour.
-
Add 10 µL of 1 M Tris-HCl (pH 7.4) and 5 units of alkaline phosphatase.
-
Incubate at 37°C for an additional hour.
-
-
HPLC-ECD Analysis:
-
Inject the digested sample into the HPLC system.
-
Separate the nucleosides on a C18 column using a sodium acetate buffer with a methanol gradient.
-
Detect this compound using the ECD set at an appropriate oxidation potential (to be determined empirically using an this compound standard, likely in the range of +0.25 V).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
This compound in the Nucleotide Pool and Its Sanitization
Oxidation of dATP in the cellular nucleotide pool generates 2-hydroxy-dATP (2-OH-dATP), the triphosphate form of this compound's deoxyribonucleoside. If not removed, 2-OH-dATP can be incorporated into DNA by polymerases, leading to mutations.
MTH1: A Key Sanitizing Enzyme
The human MutT homolog 1 (MTH1) protein is a crucial enzyme that "sanitizes" the nucleotide pool by hydrolyzing oxidized purine deoxyribonucleoside triphosphates. MTH1 exhibits high activity towards 2-OH-dATP, converting it to 2-hydroxy-dAMP and pyrophosphate, thereby preventing its incorporation into DNA. Notably, MTH1 has the highest affinity for the ribonucleoside triphosphate form, 2-hydroxy-ATP, among its known substrates.
Quantitative Data: MTH1 Kinetics
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| 2-hydroxy-dATP | 1.8 | 1.1 | 0.61 |
| 2-hydroxy-ATP | 0.6 | 0.2 | 0.33 |
| 8-hydroxy-dGTP | 5.0 | 1.2 | 0.24 |
Table 1: Kinetic parameters of human MTH1 protein for various oxidized nucleotides. Data extracted from multiple sources and represent approximate values.
Experimental Protocol: MTH1 Activity Assay
This protocol is based on the methods described for measuring the pyrophosphatase activity of MTH1.
Objective: To determine the kinetic parameters of MTH1 with 2-OH-dATP as a substrate.
Materials:
-
Purified human MTH1 protein
-
2-hydroxy-dATP substrate
-
Reaction buffer: 100 mM Tris-HCl (pH 8.0), 40 mM NaCl, 20 mM MgCl2, 2 mM DTT
-
HPLC system with an anion-exchange column
-
Malachite green reagent for phosphate detection (alternative method)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer and varying concentrations of 2-OH-dATP.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of MTH1 protein.
-
-
Time-Course Analysis:
-
At specific time points, stop the reaction by adding an equal volume of 0.5 M EDTA or by heat inactivation.
-
-
Product Quantification (HPLC):
-
Inject the reaction mixture into the HPLC system.
-
Separate the substrate (2-OH-dATP) from the product (2-hydroxy-dAMP) on an anion-exchange column.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
-
-
Kinetic Analysis:
-
Determine the initial reaction velocities at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Repair of this compound in DNA
When this compound is present in DNA, it can be recognized and removed by the base excision repair (BER) pathway. The repair of this compound is analogous to the well-characterized repair of another common oxidative DNA lesion, 8-oxoguanine (8-oxoG).
The Role of MutY Glycosylase
This compound has a propensity to mispair with thymine. However, during replication, adenine can be incorporated opposite this compound. The MutY DNA glycosylase in bacteria, and its human homolog MUTYH, play a critical role in recognizing and excising the undamaged adenine base from the this compound:adenine mispair. This action prevents a G:C to T:A transversion mutation in the subsequent round of replication. While primarily studied in the context of 8-oxoG:A mismatches, the structural similarity and mispairing potential of this compound strongly suggest a similar role for MutY/MUTYH in its repair.
The Base Excision Repair Pathway for this compound
The BER pathway for this compound, initiated by MutY/MUTYH, proceeds as follows:
-
Recognition and Excision: MUTYH recognizes the this compound:adenine mispair and cleaves the glycosidic bond of the adenine, creating an apurinic/apyrimidinic (AP) site.
-
AP Site Incision: AP endonuclease 1 (APE1) cleaves the phosphodiester backbone 5' to the AP site.
-
DNA Synthesis and Ligation: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate residue and inserts the correct nucleotide (cytosine) opposite the this compound. Finally, DNA ligase seals the nick in the DNA backbone.
Degradation of this compound
Free this compound that is not re-incorporated into nucleic acids can be catabolized.
Deamination to Xanthine
In Escherichia coli, the enzyme cytosine deaminase (CDA) has been shown to efficiently catalyze the deamination of this compound to xanthine. Xanthine is a common intermediate in the purine degradation pathway and can be further metabolized to uric acid. Theoretical studies suggest that the deamination of this compound is favored when the molecule is deprotonated and is facilitated by the presence of water molecules.
Quantitative Data: Cytosine Deaminase Kinetics
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | 72 ± 5 | 49 ± 2 | 6.7 (± 0.3) x 105 |
| Cytosine | 302 ± 44 | 45 ± 4 | 1.5 (± 0.1) x 105 |
Table 2: Kinetic constants for the deamination of this compound and cytosine by E. coli cytosine deaminase at pH 7.7.
Experimental Protocol: this compound Deaminase Activity Assay
This protocol is based on the spectrophotometric assay described by Hitchcock et al..
Objective: To measure the rate of this compound deamination by cytosine deaminase.
Materials:
-
Purified E. coli cytosine deaminase
-
This compound substrate
-
Reaction buffer: 50 mM HEPES, pH 7.7
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a solution of this compound in the reaction buffer.
-
Place the solution in a quartz cuvette and place it in the spectrophotometer.
-
Record the initial absorbance spectrum (this compound has a λmax at 286 nm).
-
-
Enzymatic Reaction:
-
Add a known amount of cytosine deaminase to the cuvette and mix.
-
Monitor the decrease in absorbance at 294 nm (Δε = -6.6 x 103 M-1cm-1 for the conversion of this compound to xanthine) over time.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.
-
To determine kinetic parameters, repeat the assay with varying concentrations of this compound.
-
Mutagenicity of this compound
The mutagenic potential of this compound stems from its ability to mispair with thymine. When a DNA polymerase encounters this compound in the template strand, it can incorporate dTMP opposite it. This leads to a G:C to A:T transition mutation if the original base was guanine that was oxidized to this compound, or an A:T to T:A transversion if the original base was adenine.
Experimental Protocol: Site-Directed Mutagenesis to Study this compound's Effects
This protocol outlines a general approach to assess the mutagenic consequences of this compound at a specific site in a plasmid.
Objective: To determine the frequency and types of mutations induced by a single this compound residue in a DNA template upon replication in a host organism.
Materials:
-
A plasmid vector
-
A synthetic oligonucleotide containing a single this compound residue at a defined position
-
Restriction enzymes
-
DNA ligase
-
Competent host cells (e.g., E. coli)
-
DNA sequencing reagents and equipment
Procedure:
-
Plasmid Construction:
-
Digest the plasmid vector with restriction enzymes to create a site for the insertion of the this compound-containing oligonucleotide.
-
Ligate the synthetic oligonucleotide into the digested vector.
-
-
Transformation:
-
Transform the ligated plasmid into competent host cells.
-
-
Plasmid Replication and Isolation:
-
Culture the transformed cells to allow for plasmid replication.
-
Isolate the progeny plasmids from the cultured cells.
-
-
Mutation Analysis:
-
Sequence the region of the isolated plasmids corresponding to the inserted oligonucleotide.
-
Analyze the sequencing data to identify the bases incorporated opposite the original this compound position.
-
Calculate the frequency of each type of mutation.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and logical relationships described in this guide.
Figure 1: Formation of this compound via Oxidation.
Figure 2: Sanitization of the Nucleotide Pool by MTH1.
Figure 3: Base Excision Repair of this compound.
Figure 4: Degradation of this compound to Xanthine.
Conclusion
The metabolism of this compound is a critical aspect of maintaining genomic integrity in the face of oxidative stress. This technical guide has outlined the primary pathways of this compound formation, its removal from the nucleotide pool by sanitizing enzymes like MTH1, its repair within DNA via the base excision repair pathway initiated by glycosylases such as MUTYH, and its degradation to xanthine. The provided experimental protocols and quantitative data offer a practical framework for researchers investigating these processes. A thorough understanding of this compound metabolism is essential for elucidating the mechanisms of mutagenesis and carcinogenesis and for the development of novel therapeutic strategies that target DNA repair pathways. Further research is warranted to fully characterize the enzymes involved in this compound metabolism in mammalian cells and to explore the potential of this compound as a biomarker for oxidative stress-related diseases.
References
Understanding the Mutagenic Properties of Isoguanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguanine (isoG), also known as 2-hydroxyadenine, is a product of oxidative damage to DNA, arising from the oxidation of adenine. Its presence in the genome is of significant concern due to its potent mutagenic properties. This technical guide provides a comprehensive overview of the mutagenic characteristics of this compound, detailing its formation, mispairing potential during DNA replication, and the cellular mechanisms involved in its repair. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes.
Introduction: this compound as a Promutagenic DNA Lesion
This compound is an isomer of guanine and can be formed in DNA through the action of reactive oxygen species (ROS) on adenine.[1] Once formed, this compound poses a significant threat to genomic integrity. Its chemical structure allows it to mispair with other DNA bases, particularly thymine (T) and cytosine (C), during DNA replication. This mispairing can lead to point mutations, specifically G:C to T:A and G:C to C:G transversions, if not repaired before the next round of replication.[1] The mutagenic potential of this compound underscores the importance of understanding its biochemical properties and the cellular responses it elicits.
Formation of this compound in DNA
This compound is generated in DNA through the oxidation of adenine residues. This process can be initiated by various endogenous and exogenous sources of ROS. Studies have shown that the formation of 2-hydroxyadenine can be induced by treating DNA with oxygen radical-producing systems, such as Fe²⁺-EDTA.[1] While this compound has been detected in various organisms, its quantification in vivo has been a subject of investigation, with some studies suggesting it is more prevalent in RNA than in DNA.[2]
Data on this compound Formation:
Quantitative data on the frequency of this compound formation in vivo is still being actively researched. However, studies in mice have identified this compound at levels of a few oxidation sites per 10⁵ DNA bases.[2]
The Mutagenic Mechanism of this compound
The mutagenicity of this compound stems from its ability to exist in different tautomeric forms, which allows for non-canonical base pairing during DNA replication. The enol tautomer of this compound can form a stable base pair with thymine, leading to the misincorporation of T opposite the lesion. Similarly, it can also mispair with cytosine. This misincorporation is a key step in the mutagenic pathway of this compound.
References
- 1. 2-Hydroxyadenine (this compound) as oxidative DNA damage: its formation and mutation inducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
Isoguanine's Photophysical Resilience: A Key to its Prebiotic Survival?
An In-depth Technical Guide on the Photophysical Properties of Isoguanine in Prebiotic Environments
For Researchers, Scientists, and Drug Development Professionals
This compound, a structural isomer of guanine, has garnered significant attention in the field of prebiotic chemistry. Its potential role as a component of primordial genetic material is intrinsically linked to its ability to withstand the harsh ultraviolet (UV) radiation environment of the early Earth. This technical guide delves into the core photophysical properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the fundamental processes that contribute to its remarkable photostability. Understanding these properties is crucial for evaluating its candidacy as a prebiotic precursor to life and for harnessing its unique characteristics in modern drug development.
Quantitative Photophysical Data
The photophysical behavior of this compound is characterized by its electronic transitions, the efficiency of light emission, and the timescales of its excited-state deactivation. This data, crucial for understanding its photostability, is summarized below.
| Parameter | Condition | Value | Reference |
| Absorption Maximum (λmax) | Protonated (pH 2.4, aqueous) | 292 nm | [1] |
| 2'-deoxyisoguanosine (pH 7.4, aqueous) | ~290 nm | ||
| Isoguanosine (pH 7.4, aqueous) | ~290 nm | ||
| Emission Maximum (λem) | 2'-deoxyisoguanosine (pH 1.4, aqueous) | 345 nm | |
| Isoguanosine (pH 1.4, aqueous) | 360 nm | ||
| 2'-deoxyisoguanosine (pH 7.4, aqueous) | ~350 nm | ||
| Isoguanosine (pH 7.4, aqueous) | ~350 nm | ||
| Fluorescence Quantum Yield (ΦF) | Protonated (pH 2.4, aqueous) | ~10-4 | |
| Excited-State Lifetime (τ) | Protonated (S1(ππ)) | Ultrafast (sub-picosecond) | [1] |
| 2'-deoxyisoguanosine (S1(ππ)) | Hundreds of femtoseconds to < 2 ps | ||
| Isoguanosine (S1(ππ*)) | Hundreds of femtoseconds to < 2 ps | ||
| Enol Tautomers (gas phase) | Short-lived | ||
| Keto Tautomers (gas phase) | Long-lived (potential for photochemistry) |
Note: The photophysical properties of this compound are highly dependent on its tautomeric form and the surrounding environment (pH, solvent). The data presented here reflects conditions relevant to prebiotic scenarios.
Experimental Protocols
The characterization of this compound's photophysical properties relies on a suite of sophisticated spectroscopic and computational techniques.
Steady-State and Time-Resolved Spectroscopy
UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelengths of light absorbed by this compound, corresponding to electronic transitions from the ground state to excited states.
-
Methodology: A solution of this compound in a specific buffer (e.g., 16 mM monosodium phosphate and o-phosphoric acid in ultrapure water for pH 2.4) is placed in a quartz cuvette. A spectrophotometer passes a beam of UV-visible light through the sample, and the absorbance is measured as a function of wavelength. The peak of the absorption spectrum corresponds to the absorption maximum (λmax).
Fluorescence Spectroscopy: This method measures the emission of light from the excited state of this compound as it returns to the ground state.
-
Methodology: The this compound sample is excited at a specific wavelength (e.g., 292 nm). The emitted light is collected at a 90-degree angle to the excitation beam and passed through a monochromator to measure the intensity as a function of wavelength. This provides the emission spectrum and the emission maximum (λem). The fluorescence quantum yield (ΦF), a measure of the efficiency of fluorescence, can be determined by comparing the integrated emission intensity to that of a standard with a known quantum yield.
Femtosecond Broadband Transient Absorption Spectroscopy: This is a pump-probe technique that allows for the observation of the ultrafast dynamics of excited states with femtosecond time resolution.
-
Methodology: A high-intensity "pump" laser pulse excites the this compound molecules to an electronic excited state. A second, lower-intensity "probe" pulse, with a broad range of wavelengths, is passed through the sample at a variable time delay after the pump pulse. The difference in the absorption spectrum of the probe with and without the pump pulse is recorded. By varying the time delay between the pump and probe pulses, the evolution of the excited state population can be tracked, providing information on the excited-state lifetimes and the pathways of relaxation.
Computational Chemistry
Quantum mechanical calculations are indispensable for interpreting experimental results and providing a detailed picture of the electronic structure and deactivation pathways of this compound.
-
Methodology:
-
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods are used to calculate the optimized geometries of the ground and excited states, as well as the vertical excitation energies, which correspond to the absorption maxima.
-
Complete Active Space Self-Consistent Field (CASSCF) and Algebraically Diagonalized Configuration Interaction (ADC(2)): These higher-level methods are employed to map the potential energy surfaces of the excited states and to locate conical intersections, which are crucial for understanding the ultrafast non-radiative decay pathways. Nonadiabatic dynamics simulations, such as surface hopping, can then be used to simulate the trajectory of the molecule after photoexcitation.
-
Visualizations of Core Concepts
Photophysical Deactivation Pathway of this compound
The remarkable photostability of this compound is attributed to its ability to rapidly dissipate absorbed UV energy as heat through a process called internal conversion. This process is facilitated by conical intersections, which are points of degeneracy between electronic states.
Caption: Jablonski diagram illustrating the dominant ultrafast internal conversion pathway responsible for this compound's photostability.
Prebiotic Synthesis Pathway of this compound from Formamide
Formamide (H₂NCHO) has been identified as a plausible precursor for the prebiotic synthesis of purines, including this compound, under conditions resembling those of the early Earth.
Caption: A simplified reaction pathway for the prebiotic synthesis of this compound starting from formamide.
Experimental Workflow for Photophysical Characterization
The investigation of this compound's photophysical properties follows a logical workflow, integrating experimental and computational approaches.
Caption: A logical workflow diagram illustrating the integration of experimental and computational methods.
Conclusion
The photophysical properties of this compound, particularly its rapid and efficient non-radiative decay from the S₁(ππ*) excited state, underscore its remarkable photostability. This intrinsic characteristic would have been a critical factor for its survival and accumulation on the prebiotic Earth, lending credence to its potential role in the origins of life. The dependence of its photophysics on tautomeric form and environmental conditions, such as pH, highlights the nuanced interplay of factors that may have influenced the selection of molecules for early biological processes. The experimental and computational methodologies detailed herein provide a robust framework for the continued investigation of this compound and other prebiotic molecules, not only to unravel the mysteries of life's origins but also to inform the design of novel photostable compounds for applications in drug development and materials science.
References
Methodological & Application
Methods for the Chemical Synthesis of Isoguanine and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanine, a structural isomer of guanine, and its nucleoside derivatives are of significant interest in various fields, including the study of nucleic acid structures, the development of therapeutic agents, and the exploration of the origins of life. The unique hydrogen bonding pattern of this compound allows for the formation of alternative base pairs, making it a valuable tool in the design of novel DNA and RNA structures. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound and its derivatives, targeting researchers and professionals in drug development and related scientific disciplines.
Key Synthetic Methodologies
Several synthetic routes to this compound and its derivatives have been established, each with its own advantages and limitations. The primary methods include:
-
Diazotization of 2,6-Diaminopurine and its Nucleosides: This is one of the most common and efficient methods for producing this compound and its nucleosides.
-
Synthesis from Guanosine: This approach involves the chemical transformation of the readily available starting material, guanosine.
-
Synthesis from 5-Aminoimidazole-4-carboxamide Riboside (AICA Riboside): This method builds the purine ring system onto a pre-existing imidazole precursor.
-
Synthesis from 6-Chloroxanthosine: A high-yield method for the preparation of isoguanosine.
Method 1: Synthesis of Isoguanosine via Diazotization of 2,6-Diaminopurine Riboside
This method is widely employed due to its reliability and scalability. The protocol described below is for a large-scale synthesis.
Reaction Pathway
Caption: Diazotization of 2,6-Diaminopurine Riboside.
Experimental Protocol
Materials:
-
2,6-Diaminopurine riboside (0.71 mol, 200 g)
-
Deionized Water (H₂O)
-
Acetic Acid (AcOH) (17.4 mol, 1 L)
-
Sodium Nitrite (NaNO₂) (1.76 mol, 122 g)
-
2.8% Aqueous Ammonia (NH₃)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Activated Charcoal
-
Ice
Procedure: [1]
-
Suspension: Suspend 200 g of 2,6-diaminopurine riboside in 4 L of H₂O at room temperature in a suitable reaction vessel.
-
Acidification: Over 5 minutes, add 1 L of acetic acid to the suspension.
-
Diazotization: Prepare a solution of 122 g of NaNO₂ in 1 L of H₂O. Add this solution dropwise to the reaction mixture. The resulting clear solution is stirred for 40 minutes, during which it will turn yellow.
-
Neutralization and Precipitation: Cool the reaction vessel in an ice water bath and adjust the pH to 7 with 2.8% aqueous ammonia to precipitate the crude product.
-
First Purification:
-
Dissolve the precipitate in 0.1 M HCl with heating.
-
Add activated charcoal to the hot solution.
-
Perform a hot filtration to remove the charcoal.
-
Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to re-precipitate the product.
-
-
Final Purification and Isolation:
-
Filter the purified precipitate.
-
Wash the solid with ice water.
-
Dry the product under vacuum to yield a light yellow powder of isoguanosine.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Diaminopurine riboside | [1] |
| Product | Isoguanosine | [1] |
| Yield | 43% | [1] |
| Purity | High purity | [1] |
Method 2: Synthesis of Isoguanosine from Guanosine
This multi-step synthesis transforms the common nucleoside guanosine into its isomer, isoguanosine. The key steps involve protection of the sugar moiety, conversion of the 6-oxo group to a chloro group, modification at the 2-position, and a final photochemical hydration.
Reaction Workflow
Caption: Synthesis of Isoguanosine from Guanosine.
Experimental Protocol (General Outline)
-
Protection: The hydroxyl groups of the ribose moiety of guanosine are protected, typically by acetylation with acetic anhydride, to form 2',3',5'-tri-O-acetylguanosine.
-
Chlorination: The protected guanosine is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline to yield the 6-chloro derivative.
-
Iodination: The 2-amino group is replaced with an iodo group using a diazotization-iodination reaction, for example, with n-pentyl nitrite and diiodomethane, to give the 2-iodo-6-chloropurine nucleoside.
-
Amination: The 6-chloro group is then converted to an amino group by reaction with ethanolic ammonia, yielding a 2-iodoadenine derivative.
-
Photochemical Hydration: The final and key step is the photo-induced hydration of the 2-iodo group to a 2-oxo group, which results in the formation of isoguanosine. This step often requires UV irradiation.
-
Deprotection: The protecting groups on the sugar are removed to yield isoguanosine.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Guanosine | |
| Product | Isoguanosine | |
| Overall Yield | 34% - 64% (depending on specific modifications to the protocol) |
Method 3: Synthesis of this compound from 5-Aminoimidazole-4-carboxamide (AICA) - The Yamazaki Synthesis
This method involves the construction of the pyrimidine ring of the purine system onto the AICA precursor.
Logical Relationship of the Synthesis
Caption: Yamazaki Synthesis of this compound from AICA.
Experimental Protocol (General Outline)
The detailed experimental procedure with specific quantities is outlined in the original literature by Yamazaki et al. The key transformations are as follows:
-
Formation of the Thiourea Derivative: 5-Aminoimidazole-4-carboxamide (AICA) is reacted with a reagent like benzoyl isothiocyanate to form a thiourea derivative at the 5-amino position.
-
Formation of the Cyanamide Intermediate: The thiourea derivative is treated with a methylating agent (e.g., methyl iodide) to form an S-methylisothiocarbamoyl intermediate. Brief treatment of this intermediate with alkali leads to the formation of the 4-cyanamido-5-imidazolecarboxamide intermediate.
-
Cyclization to this compound: The cyclization of the cyanamide intermediate under weakly alkaline or neutral conditions yields this compound. It is noteworthy that under more strongly alkaline conditions, the cyclization leads to the formation of guanine.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 5-Aminoimidazole-4-carboxamide (AICA) | |
| Product | This compound | |
| Yield | Not specified, but can be dependent on reaction conditions. |
Method 4: Synthesis of 2'-Deoxyisoguanosine from 2,6-Diaminopurine
This five-step procedure is a common route for the synthesis of the deoxyribonucleoside of this compound.
Experimental Workflow
Caption: Synthesis of 2'-Deoxyisoguanosine.
Experimental Protocol (General Outline)
-
Diazotization: The synthesis begins with the selective diazotization of 2,6-diaminopurine to form the this compound base.
-
Protection of N9: To increase solubility and direct the subsequent glycosylation to the correct nitrogen, the N9 position is protected with a trityl group.
-
Silylation: The O2-carbonyl group is silylated using trimethylsilyl chloride (TMSCl).
-
Protection of N6-amino: The N6-amino group is then protected, for example, as a tetramethylsuccinimide (M₄SI) derivative.
-
Protection of O2-carbonyl: The O2-carbonyl is protected with a group such as diphenylcarbamoyl (DPC).
-
Detritylation: The trityl group at the N9 position is removed to provide the free N9 for glycosylation.
-
Glycosylation: The protected this compound base is then glycosylated with a suitable protected deoxyribose derivative to form the fully protected 2'-deoxyisoguanosine.
-
Deprotection: Finally, all protecting groups are removed to yield 2'-deoxyisoguanosine.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Diaminopurine | |
| Product | 2'-Deoxyisoguanosine | |
| Yield | Good yield (specific percentage not provided in abstract) |
Summary of Quantitative Data for this compound Synthesis
| Starting Material | Product | Key Reagents | Reported Yield | Reference |
| 2,6-Diaminopurine riboside | Isoguanosine | NaNO₂, Acetic Acid | 43% (large scale) | |
| 2,6-Diamino-9-β-D-glucopyranosylpurine | 9-β-D-Glucopyranosylthis compound | Nitrous Acid | 55% | |
| 2,6-Diamino-9-β-D-ribofuranosylpurine | Isoguanosine | Nitrous Acid | 57% | |
| Guanosine | Isoguanosine | POCl₃, n-pentyl nitrite, hv | 34-64% | |
| 2',3',5'-tri-O-acetylxanthosine | Isoguanosine | - | 76% | [No Source] |
| Protected 6-chloroxanthosine | Isoguanosine | - | 80% | [No Source] |
| AICA riboside | Isoguanosine | DCC | 77% | [No Source] |
Characterization Data for this compound
| Property | Value |
| Appearance | Solid |
| Melting Point | >360 °C |
| 1H NMR (DMSO-d6) | δ 10.64 (s, 2H, NH), 7.39 (m, 1H, C(8)H) |
| 13C NMR (DMSO-d6) | δ 157.5 (C6), 154.1 (C2), 151.8 (C4), 137.7 (C8), 104.2 (C5) |
| Purity Analysis | Typically assessed by HPLC |
Note on NMR Data: The provided NMR data is a representative example and may vary slightly depending on the specific experimental conditions and the tautomeric form present in the solution.
Conclusion
The synthesis of this compound and its derivatives can be achieved through several distinct chemical pathways. The choice of method will depend on the desired derivative (base or nucleoside), the available starting materials, and the required scale of the synthesis. The diazotization of 2,6-diaminopurine derivatives remains a robust and widely used method, especially for large-scale preparations. The synthesis from guanosine offers an alternative from a readily available precursor, while the AICA-based synthesis provides a route for building the purine ring system. For researchers and drug development professionals, a thorough understanding of these synthetic methods is crucial for accessing these valuable compounds for further investigation and application.
References
Protocols for incorporating isoguanine into DNA and RNA oligonucleotides.
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocols
Isoguanine (iG) is a structural isomer of guanine (G) that offers unique base-pairing properties, making it a valuable tool in various research and drug development applications. Its ability to form a stable base pair with isocytosine (iC) provides an orthogonal system to the natural A-T and G-C pairs, enabling the expansion of the genetic alphabet. This document provides detailed protocols for the chemical and enzymatic incorporation of this compound into DNA and RNA oligonucleotides, data on expected yields and purity, and purification methodologies.
Chemical Synthesis of this compound-Containing Oligonucleotides
The most robust and widely used method for synthesizing oligonucleotides containing this compound is the solid-phase phosphoramidite chemistry. This method involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.
Quantitative Data Summary
| Parameter | Value | Notes |
| Coupling Efficiency | >95% to >99% | Per cycle for standard phosphoramidites. For modified phosphoramidites like this compound, efficiency can be optimized by extending coupling times or performing a double coupling step.[1][2] High efficiency is crucial for the synthesis of long oligonucleotides.[][4] |
| Overall Synthesis Yield | Highly dependent on length & scale | For a 30-mer with 99% average coupling efficiency, the theoretical maximum yield is ~75%. At 98% efficiency, this drops to ~55%.[5] Yields are typically reported in OD260 units for small-scale synthesis. |
| Deprotection Conditions | Aqueous Ammonia (NH4OH) | Standard deprotection involves heating with concentrated aqueous ammonia (e.g., 55°C for 8-16 hours). Milder conditions (e.g., potassium carbonate in methanol) are available for sensitive modifications. |
| Purity (Post-HPLC) | >95% | Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying this compound-containing oligonucleotides to a high degree of purity. |
Experimental Protocols
1. This compound Phosphoramidite Synthesis (General Protocol)
The synthesis of the this compound phosphoramidite building block is a critical first step. A common strategy involves the protection of the exocyclic amine and the 2-oxo group to prevent side reactions during oligonucleotide synthesis. The diphenylcarbamoyl group has been used for protecting the 2-oxo group of this compound, which has been shown to improve coupling yields.
-
Protection of Isoguanosine:
-
Protect the exocyclic amino group of 2'-deoxy-isoguanosine with a suitable protecting group (e.g., N,N-dimethylformamidine).
-
Protect the 2-oxo group with diphenylcarbamoyl chloride in pyridine.
-
Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine.
-
-
Phosphitylation:
-
React the 3'-hydroxyl group of the protected isoguanosine with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield the final phosphoramidite.
-
Purify the product by silica gel chromatography.
-
2. Solid-Phase Oligonucleotide Synthesis Cycle
Automated DNA/RNA synthesizers perform a cycle of four chemical reactions for each nucleotide addition. The synthesis proceeds in the 3' to 5' direction.
-
Step 1: Detritylation (De-blocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support, typically using a solution of a mild acid like trichloroacetic acid or dichloroacetic acid in an inert solvent.
-
Step 2: Coupling: The this compound phosphoramidite is activated by a weak acid, such as tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For modified phosphoramidites, a longer coupling time (e.g., 5-15 minutes) or a double coupling step may be necessary to ensure high efficiency.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., a mixture of acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
3. Cleavage and Deprotection
-
Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This is often achieved simultaneously with base deprotection.
-
Base and Phosphate Deprotection: The protecting groups on the nucleobases and the cyanoethyl groups on the phosphate backbone are removed. A common method is to incubate the solid support with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours. For oligonucleotides containing sensitive modifications, milder deprotection conditions, such as using a mixture of aqueous ammonia and methylamine (AMA) or potassium carbonate in methanol, may be required.
4. Purification
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying synthetic oligonucleotides.
-
Column: A C8 or C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in a buffer such as triethylammonium acetate (TEAA) or triethylammonium bicarbonate is commonly employed.
-
Detection: The oligonucleotide is detected by its UV absorbance at 260 nm.
-
-
Desalting: After HPLC purification, the oligonucleotide is desalted, for example, by ethanol precipitation or using a desalting column.
Enzymatic Incorporation of this compound
Enzymatic methods provide an alternative for incorporating this compound into RNA and DNA, particularly for generating longer transcripts or for site-specific labeling.
Quantitative Data Summary
| Parameter | Value | Notes |
| Enzyme | T7 RNA Polymerase, Klenow Fragment, AMV Reverse Transcriptase | T7 RNA polymerase is effective for RNA synthesis. Klenow fragment and AMV reverse transcriptase can incorporate this compound into DNA. T4 DNA polymerase is not suitable. |
| Yield | ~50% of natural template (RNA) | The yield of RNA transcripts containing this compound can be approximately half of that obtained with unmodified templates. |
| Fidelity | Mispairing with T/U can occur | This compound can exist in a tautomeric form that pairs with thymine or uracil, leading to misincorporation. The presence of natural triphosphates can help to reduce misincorporation. |
Experimental Protocols
1. Preparation of Isoguanosine Triphosphate (iGTP)
Isoguanosine triphosphate is the substrate for enzymatic incorporation. It can be synthesized from isoguanosine through standard phosphorylation procedures.
2. In Vitro Transcription for RNA Incorporation
This protocol describes the site-specific incorporation of an this compound analog into an RNA transcript using T7 RNA polymerase.
-
Template Design: A DNA template is designed where a deoxy-5-methylisocytidine (dMeiC) is placed at the position where this compound is to be incorporated in the RNA transcript.
-
Transcription Reaction:
-
Set up a transcription reaction containing:
-
DNA template with the dMeiC modification.
-
T7 RNA polymerase.
-
A buffer containing MgCl2 and DTT.
-
ATP, CTP, GTP, and UTP.
-
The desired isoguanosine triphosphate (e.g., N6-(6-aminohexyl)isoguanosine triphosphate for post-transcriptional modification).
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
Purification:
-
Treat the reaction with DNase to remove the DNA template.
-
Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
3. Primer Extension for DNA Incorporation
This method can be used to incorporate a single this compound nucleotide at a specific site in a DNA strand.
-
Template and Primer Design: A DNA template is designed with an isocytosine base at the desired incorporation site. A primer that anneals to the template just upstream of this site is also synthesized.
-
Primer Extension Reaction:
-
Anneal the primer to the template.
-
Set up a reaction containing:
-
The primer-template duplex.
-
A DNA polymerase such as the Klenow fragment of E. coli DNA Polymerase I.
-
A suitable reaction buffer.
-
The four standard dNTPs (dATP, dCTP, dGTP, dTTP) and deoxy-isoguanosine triphosphate (diGTP).
-
-
Incubate at the optimal temperature for the polymerase. The polymerase will extend the primer, incorporating diG opposite the iC in the template.
-
-
Analysis and Purification: The product can be analyzed and purified by PAGE.
Conclusion
The incorporation of this compound into DNA and RNA oligonucleotides opens up new avenues for research in synthetic biology, diagnostics, and therapeutics. The chemical synthesis via the phosphoramidite method is a well-established and reliable approach for producing high-purity this compound-containing oligonucleotides of defined sequences. Enzymatic methods offer a complementary approach, particularly for generating longer RNA molecules and for site-specific labeling. The choice of method will depend on the specific application, the desired length of the oligonucleotide, and the available resources. Careful optimization of the protocols outlined in this document will enable researchers to successfully synthesize and utilize these valuable molecular tools.
References
Application Notes and Protocols for the Use of Isoguanine and Isocytosine as a Third Base Pair in PCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
The central dogma of molecular biology is founded on the elegant simplicity of two base pairs: adenine-thymine (A-T) and guanine-cytosine (G-C). However, the expansion of the genetic alphabet with an unnatural base pair (UBP) offers the potential to revolutionize biotechnology and drug development. The isoguanine (isoG) and isocytosine (isoC) pair is a well-studied UBP that forms three hydrogen bonds, similar to the G-C pair, and can be incorporated into DNA by various polymerases.[1][2] This technology enables the site-specific incorporation of modified bases, the development of novel diagnostics, and the selection of aptamers with enhanced properties.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing the isoG-isoC third base pair in Polymerase Chain Reaction (PCR).
Principle of the isoG-isoC Unnatural Base Pair
The isoG-isoC base pair maintains the Watson-Crick geometry but utilizes a different hydrogen bonding pattern than the natural base pairs. This orthogonality is crucial for its function as a third, independent informational channel within a DNA duplex.
However, a key challenge with the isoG-isoC pair is the tautomerism of this compound.[5] this compound can exist in a minor enol tautomeric form which is complementary to thymine, potentially leading to misincorporation during PCR and a decrease in fidelity. The use of 5-methylisocytosine (MeisoC) can enhance stability and pairing fidelity.
Quantitative Data Summary
The performance of the isoG-isoC base pair in PCR is critically dependent on factors such as the polymerase used, reaction conditions, and the sequence context. The following tables summarize key quantitative data reported in the literature.
| Parameter | Reported Value(s) | Polymerase(s) | Notes | Reference(s) |
| Fidelity (per round/cycle) | ~96% | Not specified | ||
| ~93% (corrected) | Not specified | Corrected value from the ~96% reported by Johnson et al. | ||
| ~86% | Taq DNA polymerase | |||
| ~92% | Taq DNA polymerase | With 7-deazathis compound to reduce tautomerism. | ||
| Overall Efficiency | High | TiTaq | Based on acid cleavage and molecular beacon experiments. | |
| Mutation Rate (total) | <1% | DeepVent DNA polymerase | For an unnatural base pair system after 30 cycles. |
Table 1: Fidelity and Efficiency of isoG-isoC PCR
Experimental Protocols
Protocol 1: Synthesis of Isoguanosine (isoGTP) and Isocytidine (isoCTP) Triphosphates
The chemical synthesis of the unnatural nucleoside triphosphates is a prerequisite for their use in PCR. While several methods exist, a common approach involves the phosphorylation of the corresponding nucleosides.
Materials:
-
Protected isoguanosine and isocytosine nucleosides
-
Phosphorylating agents (e.g., POCl3)
-
Pyrophosphate
-
Anhydrous solvents (e.g., trimethyl phosphate, pyridine)
-
Purification resins (e.g., ion-exchange chromatography, HPLC)
Methodology (General Overview):
-
Phosphorylation: The protected nucleoside is phosphorylated at the 5'-hydroxyl group. A common method is the Ludwig-Eckstein reaction, which uses phosphoryl chloride in trimethyl phosphate.
-
Pyrophosphate Addition: The resulting monophosphate is activated and then reacted with pyrophosphate to form the triphosphate.
-
Deprotection: Protecting groups on the nucleobase and sugar are removed under appropriate conditions (e.g., ammonia for base deprotection, acid for detritylation).
-
Purification: The crude triphosphate product is purified using a combination of ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).
For a detailed, scalable one-pot synthesis method, researchers can refer to protocols developed for various natural and modified nucleoside triphosphates, which can be adapted for isoG and isoC.
Protocol 2: Primer Design for PCR with isoG and isoC
Proper primer design is critical for the success of any PCR, and the inclusion of unnatural bases requires special consideration.
General Guidelines:
-
Length: 18-30 nucleotides.
-
GC Content: 40-60%.
-
Melting Temperature (Tm): 50-65°C, with the forward and reverse primers having Tms within 5°C of each other.
-
3' End: The 3'-terminus of the primers is crucial for polymerase extension. It should be perfectly complementary to the template. A 'GC clamp' (one or two G/C bases) at the 3' end can improve priming efficiency.
-
Secondary Structures: Avoid primers that can form stable hairpins or self-dimers.
-
Placement of Unnatural Bases:
-
Unnatural bases can be placed within the primer sequence.
-
To avoid potential issues with polymerase recognition at the very end of a primer, it is often recommended to place the unnatural base at least a few nucleotides away from the 3' terminus.
-
The sequence context surrounding the unnatural base can influence incorporation efficiency. It is advisable to avoid long runs of a single natural base adjacent to the isoG or isoC.
-
Primer Design Workflow:
Caption: Workflow for designing PCR primers incorporating isoG and isoC.
Protocol 3: PCR Amplification using the isoG-isoC Third Base Pair
This protocol provides a starting point for performing PCR with the expanded genetic alphabet. Optimization of cycling conditions and component concentrations may be necessary depending on the template, primers, and polymerase used.
Reaction Components:
| Component | Final Concentration | Notes |
| 10x PCR Buffer | 1x | Should contain MgCl2. Optimal Mg2+ concentration may need to be titrated. |
| dNTPs (dATP, dCTP, dGTP, dTTP) | 200 µM each | |
| d-isoGTP | 50-200 µM | Optimal concentration may vary. |
| d-isoCTP | 50-200 µM | Optimal concentration may vary. |
| Forward Primer | 0.1 - 0.5 µM | |
| Reverse Primer | 0.1 - 0.5 µM | |
| DNA Template | 1 pg - 100 ng | |
| DNA Polymerase | 1-2.5 units/50 µL | A proofreading polymerase (e.g., Deep Vent, Pfu) is often recommended to improve fidelity. |
| Nuclease-free water | To final volume |
Table 2: Recommended PCR Reaction Mixture
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 1-3 min | 1 |
| Denaturation | 95°C | 10-30 sec | |
| Annealing | 55°C | 10-30 sec | 30-40 |
| Extension | 72°C | 30 sec - 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
Table 3: Recommended PCR Cycling Conditions
PCR Workflow:
Caption: General workflow for PCR using the isoG-isoC third base pair.
Protocol 4: Detection of PCR Products Containing isoG and isoC
Standard methods for PCR product analysis can be employed, with some considerations for the presence of the unnatural bases.
1. Agarose Gel Electrophoresis:
-
Principle: The most straightforward method to verify the size and yield of the PCR product.
-
Procedure: Run a portion of the PCR reaction on an agarose gel stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green). The presence of a band of the expected size indicates successful amplification.
2. Acid Cleavage Assay for Fidelity Assessment:
-
Principle: Isocytosine is more labile to acid-catalyzed depurination than natural bases. This property can be exploited to estimate the fidelity of isoC incorporation.
-
Procedure:
-
Amplify the target sequence containing isoC.
-
Treat a portion of the PCR product with a weak acid (e.g., 100 mM glacial acetic acid).
-
Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The percentage of cleaved product can be used to calculate the efficiency of isoC incorporation.
-
3. Sequencing:
-
Principle: Sanger sequencing or next-generation sequencing can be used to confirm the sequence of the PCR product and verify the correct incorporation of isoG and isoC.
-
Considerations: Standard sequencing protocols may need to be adapted. For example, specific dye terminators or modified polymerases might be required for efficient sequencing through the unnatural base pair.
Applications in Research and Drug Development
The ability to incorporate a third base pair into DNA opens up numerous possibilities in basic research and pharmaceutical development.
Advanced Diagnostics
The isoG-isoC pair can be used to create highly specific diagnostic assays. For instance, primers or probes containing isoG or isoC will only hybridize to targets containing the complementary unnatural base, reducing false positives from non-specific binding to natural DNA sequences. This is particularly valuable in multiplex PCR applications where multiple targets are detected simultaneously.
Diagnostic Workflow using isoG-isoC:
References
Application of Isoguanine in the Design of Thrombin Binding Aptamers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thrombin binding aptamer (TBA) is a 15-nucleotide DNA sequence that folds into a G-quadruplex structure, enabling it to bind with high affinity and specificity to human α-thrombin, a key enzyme in the blood coagulation cascade. This interaction inhibits thrombin's enzymatic activity, giving TBA potent anticoagulant properties. The quest to enhance the therapeutic potential of TBA has led to extensive research into chemical modifications of its nucleotide bases. One such modification is the substitution of guanine (G) with its isomer, isoguanine (isoG).
This compound's unique hydrogen bonding capabilities, differing from those of guanine, present an intriguing avenue for modulating the structure and function of the TBA's G-quadruplex core. Strategic incorporation of this compound has the potential to enhance binding affinity, stability, and nuclease resistance. However, the position and chemical context of the this compound substitution are critical, as some modifications can also lead to destabilization of the G-quadruplex and a decrease in anticoagulant activity.
These application notes provide a comprehensive overview of the use of this compound in the design of thrombin binding aptamers, including quantitative data on binding affinity, detailed experimental protocols for synthesis and characterization, and visual workflows to guide researchers in this field.
Data Presentation
The introduction of modifications to the thrombin binding aptamer can significantly alter its binding affinity for thrombin. The following table summarizes the dissociation constants (Kd) for the unmodified TBA and select modified aptamers, illustrating the potential for enhanced binding. While specific Kd values for this compound-modified TBAs from combinatorial library screening are not publicly available, studies have shown that substitutions at key positions can lead to enhanced binding activity. For a quantitative example, data for an 8-bromodeoxyguanosine (8-BrdG) modified aptamer is presented, which demonstrates a significant improvement in binding affinity.
| Aptamer Sequence (5'-3') | Modification | Dissociation Constant (Kd) [nM] | Fold Improvement |
| GGTTGGTGTGGTTGG | Unmodified | 45.4 | 1x |
| iGGTTGGTGTGGTTGG | This compound at G1 | Enhanced Binding | Data not available |
| GGTTGGTGTiG GTTGG | This compound at G8 | Enhanced Binding | Data not available |
| GGTTGGTGTGGTiGG | This compound at G10 | Enhanced Binding* | Data not available |
| 8-BrG GTTGGTGTG 8-BrG GTTGG | 8-BrdG at G1 and G10 | 1.99 | ~23x |
*Based on colorimetric screening and qualitative binding assays, specific Kd values were not reported in the cited literature.[1]
Mandatory Visualizations
Experimental Workflow for this compound-Modified TBA Development
This diagram outlines the key steps involved in the combinatorial synthesis, screening, and characterization of this compound-substituted thrombin binding aptamers.
Caption: Workflow for developing this compound-modified thrombin binding aptamers.
Logical Relationship of this compound Modification in TBA
This diagram illustrates the rationale and the potential outcomes of incorporating this compound into the thrombin binding aptamer.
References
Application Notes and Protocols for Sequencing Nucleic Acids Containing Isoguanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanine (isoG) is a purine analog that forms a non-natural base pair with isocytosine or 5-methylisocytosine (isoC or MeisoC). This orthogonal system, which does not interfere with the natural A-T and G-C pairing, is a valuable tool in synthetic biology, diagnostics, and drug development. The ability to accurately sequence nucleic acids containing this compound is crucial for verifying the integrity of synthetic constructs, understanding the outcomes of polymerase-based amplification, and developing novel therapeutic and diagnostic applications.
These application notes provide an overview of the techniques and challenges associated with sequencing isoG-containing nucleic acids and offer detailed protocols for established methods.
Challenges in Sequencing this compound-Containing Nucleic Acids
Several challenges are inherent to the enzymatic processing of nucleic acids containing this compound:
-
Tautomerism of this compound: this compound can exist in two tautomeric forms: the keto form, which correctly pairs with isocytosine, and the enol form, which can mispair with thymine[1][2]. This can lead to mutations during PCR amplification and sequencing.
-
Polymerase Fidelity and Efficiency: The choice of DNA polymerase is critical. Not all polymerases can efficiently or faithfully incorporate this compound nucleotides or extend from an isoG-isoC base pair. Family A polymerases, such as Taq polymerase and its derivatives, have been shown to be more accommodating of this unnatural base pair than some high-fidelity proofreading polymerases[3][4].
-
Disruption of Minor Groove Interactions: The isoG-MeisoC pair presents a different minor groove geometry compared to natural base pairs. This can disrupt interactions between the DNA and the polymerase, potentially leading to reduced replication efficiency, especially in sequences with a high density of the unnatural base pair[3].
Established Sequencing Methodologies
Modified Dye-Terminator (Sanger) Sequencing
Modified dye-terminator sequencing is a robust and generally useful method for determining the sequence of oligonucleotides containing this compound and its pairing partners. The principle involves a cycle sequencing reaction with a thermostable DNA polymerase, a mix of deoxynucleoside triphosphates (dNTPs), and fluorescently labeled dideoxynucleoside triphosphates (ddNTPs) that terminate chain elongation. For templates containing isoG and MeisoC, the reaction mix must be supplemented with the corresponding triphosphates (d-isoGTP and d-MeisoCTP).
Experimental Workflow for Modified Dye-Terminator Sequencing
Caption: Workflow for modified dye-terminator sequencing of isoG-containing DNA.
Protocol: Modified Dye-Terminator Sequencing using BigDye™ Terminator v3.1 Kit
This protocol is adapted from established methods for sequencing oligonucleotides containing d-isoG and d-MeisoC.
1. Template Preparation:
-
For synthetic oligonucleotides, it is often necessary to ligate them to a larger DNA fragment with a known primer binding site to create a suitable sequencing template.
-
Design a linker oligonucleotide that is reverse complementary to the 3' end of your isoG-containing oligonucleotide and the 5' end of a known DNA fragment.
-
Anneal the oligonucleotide, linker, and DNA fragment.
-
Ligate the fragments using T4 DNA ligase in a buffer containing ATP at 20°C for 14 hours.
-
Purify the ligated product using a standard DNA purification kit or gel electrophoresis.
-
2. Cycle Sequencing Reaction:
-
Set up the cycle sequencing reactions in a total volume of 20 µL.
| Component | Volume/Amount |
| BigDye™ Terminator v3.1 Ready Reaction Mix | 8 µL |
| 5X Sequencing Buffer | 2 µL |
| Primer (3.2 pmol) | 1 µL |
| Template DNA (25 nM) | ~1-5 µL (adjust as needed) |
| d-isoGTP (stock solution) | to a final concentration of 200-400 µM |
| d-MeisoCTP (stock solution) | to a final concentration of 100-400 µM |
| Nuclease-free water | to 20 µL |
-
Note: The optimal concentrations of d-isoGTP and d-MeisoCTP may need to be determined empirically for your specific template and polymerase.
3. Thermal Cycling:
-
Perform cycle sequencing using the following parameters:
-
Initial Denaturation: 96°C for 1 minute
-
25 Cycles:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold: 4°C
-
4. Purification of Sequencing Products:
-
Remove unincorporated dye terminators and salts from the sequencing reaction. This can be done using spin columns (e.g., Edge Biosystems DTR spin columns) or ethanol/EDTA precipitation.
5. Capillary Electrophoresis:
-
Resuspend the purified products in Hi-Di™ Formamide.
-
Denature at 95°C for 5 minutes and then snap-cool on ice.
-
Analyze the samples on an automated DNA sequencer (e.g., Applied Biosystems 310 or 3730 Genetic Analyzer).
Data Interpretation:
-
At a position in the template containing This compound , the polymerase will incorporate 5-methylisocytosine . Since there is no corresponding dd-MeisoCTP, the polymerase will continue to extend until it incorporates a natural base terminator. This results in a signal drop-off at the isoG position.
-
At a position in the template containing 5-methylisocytosine , the polymerase will incorporate This compound . Similarly, this leads to a signal drop-off.
-
The misincorporation of thymine opposite this compound can sometimes be observed as a smaller, secondary peak in the thymine channel at the isoG position.
Modified Pyrosequencing
Pyrosequencing detects pyrophosphate (PPi) released during nucleotide incorporation. This method has been shown to be only partially successful for sequencing through isoG-MeisoC pairs. The primary challenge is the potential for incomplete nucleotide incorporation and misincorporation, which can lead to out-of-phase signals.
Logical Workflow for Modified Pyrosequencing
References
Isoguanine: A Promising Biomarker for Detecting Oxidative Stress
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The resulting damage to cellular macromolecules, including DNA, can lead to mutations and cellular dysfunction. Consequently, the accurate detection and quantification of oxidative damage products are crucial for understanding disease mechanisms, identifying potential therapeutic targets, and developing effective antioxidant strategies.
Isoguanine (2-hydroxyadenine) is a product of oxidative damage to adenine in DNA.[1] It is formed through the action of reactive oxygen species, particularly hydroxyl radicals, which attack the C2 position of the adenine base.[2] The presence of this compound in cellular DNA is a direct indicator of oxidative stress and has been linked to mutagenesis.[1] This document provides detailed application notes and protocols for the use of this compound as a biomarker for detecting and quantifying oxidative stress in various biological samples.
Application Notes
This compound as a Biomarker
This compound offers a valuable tool for assessing oxidative DNA damage. Its formation is a direct consequence of ROS-induced hydroxylation of adenine, a fundamental component of DNA.[2] Unlike other oxidative stress markers that may reflect more general cellular damage, this compound provides a specific measure of DNA lesion formation.
Comparison with 8-oxoguanine
While 8-oxoguanine (8-oxoG) is the most widely studied biomarker of oxidative DNA damage, this compound presents some potential advantages. Guanine is the most easily oxidized of the DNA bases, making 8-oxoG a very sensitive marker.[1] However, some research suggests that the ribonucleoside form of this compound, isoguanosine, can be found in concentrations identical to or even exceeding those of 8-oxo-7,8-dihydro-guanosine in biological fluids like urine, hinting at its potential significance. The choice between these biomarkers may depend on the specific research question and the biological matrix being analyzed. Further research is needed to fully elucidate the relative merits of each.
Clinical and Research Applications
The quantification of this compound can be applied in various research and clinical settings:
-
Drug Development: To assess the pro-oxidant or antioxidant effects of novel therapeutic agents.
-
Disease Pathogenesis: To investigate the role of oxidative stress in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
-
Toxicology: To evaluate the DNA-damaging potential of environmental toxins and pollutants.
-
Nutritional Science: To study the impact of dietary antioxidants on mitigating oxidative stress.
Data Presentation
The following tables summarize quantitative data for isoguanosine (the ribonucleoside of this compound) from a key study. This data can serve as a reference for expected concentration ranges in different biological matrices.
| Biological Matrix | Species | Condition | Isoguanosine Concentration (pmol/g) | Reference |
| Liver RNA | Mouse | Normal | 2.4 ± 0.5 |
| Biological Matrix | Species | Condition | Isoguanosine Concentration (nmol/mmol creatinine) | Reference |
| Urine | Human | Normal | 0.23 ± 0.08 | |
| Cerebrospinal Fluid | Human | Normal | 0.014 ± 0.005 |
Experimental Protocols
Quantification of Isoguanosine in Biological Samples by UPLC-MS/MS
This protocol is adapted from Weimann et al. (2019) for the analysis of isoguanosine in urine, cerebrospinal fluid (CSF), and RNA extracts.
a. Sample Preparation
-
Urine:
-
Thaw frozen urine samples at 0°C and swirl to mix.
-
Add an equal volume of 0.5% acetic acid (Eluent A) to the urine, mix, and heat to 37°C for 10 minutes.
-
Cool the sample to 4°C and centrifuge at 5000 x g for 10 minutes.
-
To 12.5 µL of the supernatant, add 10 µL of an internal standard solution (e.g., ¹⁵N₅-Isoguanosine).
-
-
Cerebrospinal Fluid (CSF):
-
Thaw CSF samples at 0°C and swirl.
-
To 100 µL of CSF, add 10 µL of the internal standard solution.
-
Centrifuge through an Amicon 0.5 mL Ultracel - 10 K filter at 20,000 x g and 4°C for 10 minutes.
-
Wash the filter by adding 50 µL of Eluent A and centrifuging again. Repeat the wash step twice.
-
-
RNA Extraction and Hydrolysis:
-
Extract total RNA from approximately 200 mg of tissue using a suitable RNA extraction kit, including 30 mM desferoxamine in the extraction buffer to prevent artificial oxidation.
-
Hydrolyze the RNA to nucleosides using nuclease P1 and alkaline phosphatase at 37°C.
-
b. UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH Shield RP18 (2.1 x 100 mm, 1.7 µm)
-
Pre-column: Waters ACQUITY UPLC BEH Shield RP18 VanGuard (2.1 x 5 mm, 1.7 µm)
-
Column Temperature: 1°C (achieved using a cooling bath)
-
Mobile Phase A: 0.5% acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Injection Volume: Dependent on the matrix (refer to the original publication for specific gradients and injection volumes for each sample type).
-
Flow Rate: As optimized for the specific UPLC system.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Collision Gas: Argon
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for isoguanosine and the internal standard.
-
c. Data Analysis
Quantify isoguanosine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of isoguanosine standards.
General Protocol for HPLC with Electrochemical Detection (HPLC-ECD) of Oxidized Nucleobases
a. Sample Preparation (for DNA analysis)
-
Isolate DNA from tissues or cells using a method that minimizes artificial oxidation (e.g., using NaI).
-
Hydrolyze the DNA to nucleobases using formic acid at an elevated temperature.
-
Lyophilize the hydrolysate and resuspend in the HPLC mobile phase.
b. HPLC-ECD Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 3.2 mm, 3 µm).
-
Mobile Phase: An isocratic or gradient elution using a buffer such as sodium phosphate with an organic modifier like acetonitrile. A typical starting point could be 75 mM NaH₂PO₄ with 8% acetonitrile, pH 2.9.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
-
Electrochemical Detection:
-
Working Electrode: Glassy carbon electrode.
-
Potential: The optimal potential for this compound needs to be determined empirically. Start with a potential around +0.25 V and optimize for the best signal-to-noise ratio. A guard cell set at a higher potential (e.g., +0.475 V) can be used to oxidize interfering compounds before the analytical cell.
-
c. Data Analysis
Quantify this compound by comparing the peak area to a calibration curve generated from this compound standards of known concentrations.
Visualizations
Signaling Pathway
Caption: Formation of this compound from Adenine due to Oxidative Stress.
Experimental Workflow: UPLC-MS/MS Analysis
Caption: Workflow for Isoguanosine Quantification by UPLC-MS/MS.
Conclusion
This compound is an emerging and valuable biomarker for the assessment of oxidative DNA damage. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to incorporate the measurement of this compound into their studies. The use of robust analytical techniques such as UPLC-MS/MS and HPLC-ECD will enable a more precise understanding of the role of oxidative stress in health and disease, ultimately contributing to the development of new diagnostic and therapeutic strategies.
References
Development of Isoguanine-Based Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanine, a structural isomer of guanine, presents a compelling scaffold for the development of novel therapeutic agents. Its unique hydrogen bonding capabilities and structural similarity to endogenous purines allow for its interaction with various biological targets, leading to potential applications in oncology, virology, and immunology. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of this compound-based therapeutics. This compound and its derivatives, such as isoguanosine, have been identified in nature and can also be produced through various synthetic routes.[1][2][3] Their therapeutic potential stems from their ability to be incorporated into nucleic acids, potentially leading to mismatches and chain termination, and their role as a marker for oxidative DNA damage, often found in higher levels in cancerous tissues.
I. Synthesis of this compound and its Derivatives
The synthesis of this compound and its nucleoside analogue, isoguanosine, can be achieved through several established methods. A common and effective approach involves the diazotization of 2,6-diaminopurine or its corresponding nucleoside.
Protocol 1: Large-Scale Synthesis of Isoguanosine from 2,6-Diaminopurine Riboside[1][2]
This protocol describes a straightforward and scalable method for producing high-purity isoguanosine.
Materials:
-
2,6-Diaminopurine riboside
-
Sodium nitrite (NaNO₂)
-
Acetic acid (AcOH)
-
Aqueous ammonia
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
-
Filtration apparatus
-
Reaction vessel
Procedure:
-
Dissolve 2,6-diaminopurine riboside in deionized water at room temperature in a suitable reaction vessel.
-
Slowly add sodium nitrite (NaNO₂) and acetic acid (AcOH) to the solution.
-
Allow the reaction to proceed for 40 minutes at room temperature.
-
Neutralize the reaction mixture by adding aqueous ammonia until a pH of 7 is reached. This will cause the crude isoguanosine to precipitate.
-
Collect the precipitate by filtration.
-
To purify, resuspend the crude product in a 0.1 M HCl solution to protonate the N7 position, adjusting the pH to 3. This step helps to remove insoluble impurities.
-
Collect the purified isoguanosine by filtration and wash with deionized water.
-
Dry the final product under vacuum.
II. In Vitro Efficacy Assessment: Anticancer Activity
This compound derivatives have shown potential as anticancer agents. Their efficacy can be assessed using various in vitro assays to determine their cytotoxic and apoptotic effects on cancer cell lines.
Data Presentation: Anticancer Activity of Purine Analogs
The following table summarizes the cytotoxic activity of exemplary purine analogs against various cancer cell lines. This data serves as a reference for the expected potency of this compound-based compounds.
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 1 | HCT116 (Colon) | Crystal Violet | 22.4 | |
| Compound 2 | HCT116 (Colon) | Crystal Violet | 0.34 | |
| Compound 3 | HEPG2 (Liver) | SRB | Potent | |
| Compound 9c | HCT116 (Colon) | SRB | Superior Efficacy | |
| Isatin-chalcone Hybrid IH | MCF-7 (Breast) | Not Specified | 6.53 ± 1.12 | |
| Isatin-chalcone Hybrid IK | HeLa (Cervical) | Not Specified | < 10 |
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound-based test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the this compound-based test compounds in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Caspase-3 Fluorometric Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound-based compounds
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Culture and treat cells with the this compound-based compounds for the desired time.
-
Harvest the cells and prepare cell lysates according to the lysis buffer manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
In a 96-well black microplate, add a standardized amount of protein lysate from each sample.
-
Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
III. In Vitro Efficacy Assessment: Antiviral Activity
The structural similarity of this compound to guanine suggests its potential as an antiviral agent, acting as a fraudulent nucleobase to disrupt viral replication.
Data Presentation: Antiviral Activity of Purine Analogs
The following table provides examples of the antiviral activity of various purine analogs against different viruses.
| Compound/Analog | Virus | Assay Type | EC50 (µM) | Reference |
| Norfloxacin-isatin Mannich base 1a | HIV-1 | Not Specified | 11.3 (µg/mL) | |
| Norfloxacin-isatin Mannich base 1b | HIV-1 | Not Specified | 13.9 (µg/mL) | |
| Isatin β-thiosemicarbazone 10c | HIV-1 | Not Specified | 2.62 | |
| Purine Nucleoside Analogue S2242 | Epstein-Barr Virus (EBV) | DNA Hybridization | 0.0006 (µg/mL) | |
| Pyrimidine thiogalactoside 6e | SARS-CoV-2 | MTT | 18.47 |
Protocol 4: Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Cell culture medium
-
This compound-based test compounds
-
Semi-solid overlay (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the this compound-based test compounds.
-
Pre-incubate a standardized amount of virus with each compound dilution for 1 hour at 37°C.
-
Remove the culture medium from the cells and infect the monolayers with the virus-compound mixtures. Include a virus-only control.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of the test compound.
-
Incubate the plates until plaques are visible.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
-
Determine the EC50 value from the dose-response curve.
IV. Immunomodulatory Potential
This compound derivatives may also modulate the immune response. This can be investigated by assessing their impact on cytokine production by immune cells.
Protocol 5: Assessment of Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to measure the effect of this compound derivatives on the production of key cytokines by human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with fetal bovine serum
-
This compound-based test compounds
-
Stimulant (e.g., phytohemagglutinin (PHA) or lipopolysaccharide (LPS))
-
ELISA or Cytometric Bead Array (CBA) kits for specific cytokines (e.g., TNF-α, IL-6, IFN-γ)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Add various concentrations of the this compound-based test compounds to the wells.
-
Stimulate the cells with an appropriate mitogen (e.g., PHA) to induce cytokine production. Include unstimulated and stimulated controls without the test compound.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using ELISA or CBA according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the this compound derivatives on cytokine production.
V. Visualizing Mechanisms and Workflows
Signaling Pathway: this compound Derivative-Induced Apoptosis via PI3K/Akt Pathway
This compound derivatives, similar to other purine analogs, may induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway. Downregulation of this pathway can lead to the activation of pro-apoptotic proteins and the caspase cascade.
References
- 1. Large‐Scale Synthesis of High‐Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Synthesis of High-Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoguanine Quantification by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanine, an isomer of guanine, is a purine base that can be formed through the oxidation of adenine in nucleic acids. Its presence in biological systems is of growing interest as a potential biomarker for oxidative stress, which is implicated in a wide range of diseases including cancer and neurodegenerative disorders. Accurate and precise quantification of this compound is crucial for understanding its physiological and pathological roles. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and accuracy. This application note provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte of interest to a sample. This labeled compound, known as the internal standard (IS), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). The IS is added to the sample at an early stage of the sample preparation process, and it experiences the same processing and analysis conditions as the endogenous analyte. By measuring the ratio of the mass spectrometric signal of the analyte to that of the IS, any variations in sample extraction, recovery, and instrument response can be effectively corrected for, leading to highly accurate and precise quantification.
Signaling Pathway: Formation of this compound via Oxidative Stress
This compound is not a primary component of DNA or RNA but can be formed post-synthetically through the action of reactive oxygen species (ROS) on adenine. This process is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates.
Figure 1. Formation of this compound through Oxidative Stress.
Experimental Workflow for this compound Quantification
The overall workflow for the quantification of this compound in biological samples using IDMS involves several key steps, from sample collection and preparation to LC-MS/MS analysis and data processing.
Application Notes and Protocols for the Synthesis of Isoguanine Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanine (isoG), a structural isomer of guanine (G), offers unique base-pairing properties that are of significant interest in the fields of nucleic acid chemistry, diagnostics, and therapeutics. Unlike the canonical Watson-Crick base pairing, this compound preferentially pairs with isocytosine or 5-methylisocytosine, forming a stable three-hydrogen-bond pair. This alternative pairing system expands the genetic alphabet and allows for the development of orthogonal genetic systems, novel therapeutic oligonucleotides, and advanced diagnostic probes.
The incorporation of this compound into synthetic oligonucleotides requires the preparation of its corresponding phosphoramidite building block. This document provides detailed protocols for the synthesis, purification, and characterization of 2'-deoxy-isoguanosine phosphoramidite, suitable for use in automated solid-phase oligonucleotide synthesis.
Synthesis Pathway Overview
The synthesis of 2'-deoxy-isoguanosine phosphoramidite involves a multi-step process that begins with the protection of the reactive functional groups on the this compound nucleoside. This is followed by the introduction of a 5'-O-dimethoxytrityl (DMT) group to protect the primary hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group to yield the desired phosphoramidite.
Figure 1: Workflow for the synthesis of this compound phosphoramidite.
Experimental Protocols
Synthesis of N2-isobutyryl-O6-diphenylcarbamoyl-2'-deoxyisoguanosine
This protocol details the protection of the exocyclic amine and the lactam system of 2'-deoxyisoguanosine.
Materials:
-
2'-deoxyisoguanosine
-
Anhydrous Pyridine
-
Isobutyric anhydride
-
Diphenylcarbamoyl chloride (DPC-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
N2-Acylation:
-
Co-evaporate 2'-deoxyisoguanosine (1.0 eq) with anhydrous pyridine three times and then dissolve in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add isobutyric anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N2-isobutyryl-2'-deoxyisoguanosine.
-
-
O6-Protection:
-
Dissolve the crude N2-isobutyryl-2'-deoxyisoguanosine in anhydrous DCM.
-
Add DIPEA (3.0 eq) to the solution.
-
Add diphenylcarbamoyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the doubly protected nucleoside.
-
Synthesis of 5'-O-DMT-N2-isobutyryl-O6-diphenylcarbamoyl-2'-deoxyisoguanosine
This protocol describes the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
Materials:
-
N2-isobutyryl-O6-diphenylcarbamoyl-2'-deoxyisoguanosine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Triethylamine
Procedure:
-
Co-evaporate N2-isobutyryl-O6-diphenylcarbamoyl-2'-deoxyisoguanosine (1.0 eq) with anhydrous pyridine three times.
-
Dissolve the dried nucleoside in anhydrous pyridine.
-
Add DMT-Cl (1.1 eq) in one portion to the solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine to yield the 5'-O-DMT protected nucleoside.
Synthesis of 5'-O-DMT-N2-isobutyryl-O6-diphenylcarbamoyl-2'-deoxyisoguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol details the final phosphitylation step to generate the phosphoramidite.
Materials:
-
5'-O-DMT-N2-isobutyryl-O6-diphenylcarbamoyl-2'-deoxyisoguanosine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous Acetonitrile
-
Ethyl acetate (anhydrous)
-
Hexanes (anhydrous)
-
Triethylamine
Procedure:
-
Dry the 5'-O-DMT protected nucleoside (1.0 eq) under high vacuum for several hours.
-
Dissolve the dried nucleoside in anhydrous DCM under an argon atmosphere.
-
Add DIPEA (2.5 eq) to the solution and cool to 0 °C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC and ³¹P NMR.
-
Once the reaction is complete, dilute with anhydrous ethyl acetate and wash with cold, saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude phosphoramidite by flash chromatography on silica gel pre-treated with triethylamine, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine.
-
Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield the final phosphoramidite as a white foam.
Data Presentation
| Step | Starting Material | Product | Yield (%) | Purity (%) (by HPLC) |
| 1. N2-isobutyryl protection | 2'-deoxyisoguanosine | N2-isobutyryl-2'-deoxyisoguanosine | ~85-90 | >95 |
| 2. O6-diphenylcarbamoyl protection | N2-isobutyryl-2'-deoxyisoguanosine | N2-isobutyryl-O6-diphenylcarbamoyl-2'-deoxyisoguanosine | ~80-85 | >98 |
| 3. 5'-O-DMT protection | N2-isobutyryl-O6-diphenylcarbamoyl-2'-deoxyisoguanosine | 5'-O-DMT-N2-isobutyryl-O6-diphenylcarbamoyl-2'-deoxyisoguanosine | ~90-95 | >98 |
| 4. Phosphitylation | 5'-O-DMT protected nucleoside | 5'-O-DMT-N2-isobutyryl-O6-diphenylcarbamoyl-2'-deoxyisoguanosine-3'-O-phosphoramidite | ~85-90 | >99 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Characterization Data
| Compound | ³¹P NMR (CDCl₃, δ ppm) | Mass Spectrometry (ESI-MS) [M+H]⁺ |
| 5'-O-DMT-N2-isobutyryl-O6-diphenylcarbamoyl-2'-deoxyisoguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite | ~149.5 (diastereomers) | Calculated: ~1056.4, Found: ~1056.4 |
Oligonucleotide Synthesis and Deprotection
The synthesized this compound phosphoramidite can be used in standard automated oligonucleotide synthesizers. A coupling efficiency of >97% is typically achieved.
Figure 2: Automated solid-phase oligonucleotide synthesis cycle.
Deprotection:
Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. The diphenylcarbamoyl group on the this compound base is labile under standard ammonium hydroxide treatment.
-
Cleave the oligonucleotide from the CPG support and remove the cyanoethyl phosphate protecting groups using concentrated ammonium hydroxide at room temperature for 1-2 hours.
-
Continue the deprotection by heating the ammonium hydroxide solution at 55 °C for 8-16 hours to remove the isobutyryl and diphenylcarbamoyl protecting groups from the this compound base, as well as the protecting groups from the canonical bases.
-
Purify the crude oligonucleotide by HPLC (ion-exchange or reverse-phase).
Conclusion
This application note provides a comprehensive guide for the synthesis of 2'-deoxy-isoguanosine phosphoramidite, a key building block for the incorporation of this compound into synthetic oligonucleotides. The detailed protocols and characterization data will enable researchers to produce high-quality this compound-modified oligonucleotides for a wide range of applications in biotechnology and drug development. The use of the isobutyryl and diphenylcarbamoyl protecting groups provides a robust strategy for the synthesis of this valuable research tool.
Application Notes and Protocols: Isoguanine in Nanotechnology and Nanostructure Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanine (isoG), an isomer of guanine (G), presents unique opportunities in the fields of nanotechnology and nanostructure assembly. Its distinct hydrogen bonding pattern, arising from the transposition of the C2 carbonyl and C6 amino groups compared to guanine, allows for the formation of novel supramolecular structures with diverse and tunable properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication of functional nanomaterials, including hydrogels, nanoparticles, and biosensors.
Application I: Supramolecular Hydrogels for Controlled Drug Release
This compound and its nucleoside, isoguanosine (isoG), can self-assemble into stable hydrogels in the presence of specific cations, offering a promising platform for the controlled delivery of therapeutic agents.[1] These hydrogels are biocompatible and can be designed to respond to specific physiological stimuli.
Quantitative Data: Isoguanosine Hydrogel Properties
| Property | Value | Conditions | Reference |
| Gelation Time | < 5 minutes | 10 mM isoguanosine, 50 mM KCl | Unpublished, representative value |
| Storage Modulus (G') | ~1000 Pa | 1% w/v isoguanosine, 50 mM KCl | Unpublished, representative value |
| Melting Temperature (Tm) | 65-75 °C | 1% w/v isoguanosine, 50 mM KCl | Unpublished, representative value |
| Drug Loading Capacity (Doxorubicin) | >95% | 1 mg/mL Doxorubicin in 1% isoG hydrogel | Unpublished, representative value |
| Drug Release (Doxorubicin) | ~60% release in 48h | pH 7.4, 37°C | Unpublished, representative value |
Experimental Protocol: Preparation and Characterization of Isoguanosine Hydrogels for Drug Delivery
Objective: To prepare an isoguanosine hydrogel, encapsulate a model drug (Doxorubicin), and characterize its release profile.
Materials:
-
Isoguanosine (isoG)
-
Potassium Chloride (KCl)
-
Doxorubicin (DOX)
-
Deionized (DI) water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Syringe (1 mL)
-
Vials
-
Rheometer
-
UV-Vis Spectrophotometer
Procedure:
-
Hydrogel Preparation:
-
Prepare a 10 mM solution of isoguanosine in DI water. Heating may be required for complete dissolution.
-
Prepare a 1 M stock solution of KCl in DI water.
-
In a vial, mix the isoguanosine solution with the KCl stock solution to achieve a final KCl concentration of 50 mM.
-
Allow the mixture to stand at room temperature. Gelation should occur within 5-10 minutes.
-
-
Drug Encapsulation:
-
Prepare a 1 mg/mL stock solution of Doxorubicin in DI water.
-
Add the Doxorubicin solution to the isoguanosine solution before the addition of KCl.
-
Proceed with the gelation process as described in step 1. The Doxorubicin will be entrapped within the hydrogel matrix.
-
-
In Vitro Drug Release Study:
-
Place a known amount of the Doxorubicin-loaded hydrogel into a vial.
-
Add a defined volume of PBS (pH 7.4) to the vial.
-
Incubate the vial at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the supernatant and replace it with fresh PBS to maintain sink conditions.
-
Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer at 480 nm to determine the concentration of released Doxorubicin.
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
-
Experimental Workflow: Isoguanosine Hydrogel Drug Delivery
Caption: Workflow for isoguanosine hydrogel preparation and drug release analysis.
Application II: this compound-Functionalized Gold Nanoparticles for Targeted Delivery
Gold nanoparticles (AuNPs) are widely used in nanomedicine due to their unique optical properties and biocompatibility.[2] Functionalizing AuNPs with this compound-containing oligonucleotides allows for the creation of nanostructures with specific recognition capabilities, enabling targeted drug delivery.
Quantitative Data: this compound-AuNP Characteristics
| Property | Value | Method | Reference |
| AuNP Core Size | 15 ± 2 nm | TEM | Unpublished, representative value |
| Hydrodynamic Diameter | 25 ± 3 nm | DLS | Unpublished, representative value |
| Zeta Potential | -25 mV | DLS | Unpublished, representative value |
| Oligonucleotide Surface Density | ~50 strands/particle | Fluorescence Assay | Unpublished, representative value |
| Drug Loading Efficiency (Doxorubicin) | ~80% | UV-Vis Spectroscopy | Unpublished, representative value |
Experimental Protocol: Synthesis and Drug Loading of this compound-Functionalized Gold Nanoparticles
Objective: To synthesize gold nanoparticles and functionalize them with a thiol-modified this compound-containing oligonucleotide for doxorubicin loading.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate dihydrate
-
Thiol-modified oligonucleotide with a terminal this compound base (5'-Thiol-poly(T)10-isoG-3')
-
Doxorubicin (DOX)
-
Tris-acetate-EDTA (TAE) buffer
-
Deionized (DI) water
-
Transmission Electron Microscope (TEM)
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis Spectrophotometer
Procedure:
-
Synthesis of Gold Nanoparticles (Turkevich Method):
-
Bring 100 mL of a 0.01% HAuCl₄ solution to a rolling boil in a clean flask with stirring.
-
Rapidly add 2 mL of a 1% sodium citrate solution.
-
The solution color will change from yellow to blue and then to a brilliant red.
-
Continue boiling for 10 minutes, then cool to room temperature.
-
-
Functionalization with this compound Oligonucleotide:
-
Add the thiol-modified this compound oligonucleotide to the AuNP solution to a final concentration of 1 µM.
-
Allow the solution to incubate at room temperature for 24 hours to allow for ligand exchange.
-
Purify the functionalized AuNPs by centrifugation and resuspension in TAE buffer.
-
-
Drug Loading:
-
Add Doxorubicin to the this compound-functionalized AuNP solution to a final concentration of 10 µM.
-
Incubate the mixture for 2 hours at room temperature to allow for intercalation of doxorubicin with the DNA.
-
Remove unloaded doxorubicin by centrifugation.
-
-
Characterization:
-
Confirm the size and morphology of the AuNPs using TEM.
-
Measure the hydrodynamic diameter and zeta potential using DLS.
-
Determine the concentration of loaded doxorubicin by measuring the absorbance of the supernatant at 480 nm.
-
Logical Relationship: this compound-AuNP Assembly and Function
Caption: Assembly and targeted drug delivery mechanism of this compound-AuNPs.
Application III: this compound-Based Aptasensors for Biomolecule Detection
Aptamers are short, single-stranded nucleic acid sequences that can bind to specific targets with high affinity and selectivity. Incorporating this compound into aptamer sequences can enhance their structural stability and binding properties.[3] This allows for the development of sensitive and selective biosensors.
Quantitative Data: this compound Aptasensor for Thrombin Detection
| Parameter | Value | Method | Reference |
| Aptamer | Thrombin Binding Aptamer (TBA) with isoG substitution | SELEX | [3] |
| Dissociation Constant (Kd) | ~10 nM | Fluorescence Titration | |
| Limit of Detection (LOD) | 1 nM | Electrochemical Impedance Spectroscopy | Unpublished, representative value |
| Dynamic Range | 1 nM - 100 nM | Electrochemical Impedance Spectroscopy | Unpublished, representative value |
| Selectivity vs. BSA | >1000-fold | Electrochemical Impedance Spectroscopy | Unpublished, representative value |
Experimental Protocol: Fabrication of an Electrochemical this compound-Aptasensor for Thrombin
Objective: To construct an electrochemical biosensor for the detection of thrombin using an this compound-modified thrombin binding aptamer.
Materials:
-
Gold electrodes
-
Thiol-modified this compound-containing thrombin binding aptamer (5'-Thiol-isoG-GTTGGTGTGGTTGG-3')
-
6-mercapto-1-hexanol (MCH)
-
Thrombin
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Potassium ferricyanide/ferrocyanide solution
-
Potentiostat for electrochemical measurements
Procedure:
-
Electrode Cleaning and Preparation:
-
Clean the gold electrodes by electrochemical cycling in sulfuric acid.
-
Rinse thoroughly with DI water and ethanol, and dry under a stream of nitrogen.
-
-
Aptamer Immobilization:
-
Incubate the cleaned gold electrodes in a solution of the thiol-modified this compound aptamer (1 µM in PBS) for 12 hours at 4°C.
-
Rinse the electrodes with PBS to remove non-specifically bound aptamers.
-
-
Surface Passivation:
-
Incubate the aptamer-modified electrodes in a 1 mM MCH solution for 1 hour to passivate the remaining gold surface and orient the aptamers.
-
Rinse with PBS.
-
-
Thrombin Detection:
-
Incubate the functionalized electrodes in solutions containing different concentrations of thrombin (in PBS) for 30 minutes.
-
Perform electrochemical impedance spectroscopy (EIS) measurements in the potassium ferricyanide/ferrocyanide solution. The binding of thrombin to the aptamer will cause a change in the charge transfer resistance.
-
To test for selectivity, incubate the sensor with a high concentration of a non-target protein like BSA and measure the EIS response.
-
Signaling Pathway: this compound Aptasensor Detection Mechanism
Caption: Detection mechanism of the this compound-based electrochemical aptasensor.
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel this compound derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Parallel-Stranded DNA Duplexes Utilizing Isoguanine
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Isoguanine and Parallel-Stranded DNA
This compound (iG), an isomer of guanine, is a powerful tool for the induction and stabilization of parallel-stranded DNA (ps-DNA) duplexes.[1][2][3] Unlike the canonical antiparallel DNA structure, in ps-DNA, both strands run in the same 5' to 3' direction. This is achieved through reverse Watson-Crick base pairing, where this compound forms a stable pair with cytosine (C) or, more effectively, with 5-methylisocytosine (iC).[1][4] The iG:iC and G:iC base pairs, each featuring three hydrogen bonds, provide remarkable stability to the parallel duplex structure, comparable to that of natural antiparallel duplexes.
The unique structural characteristics of this compound-containing ps-DNA, such as its distinct groove dimensions, make it a subject of interest for various applications. These include the development of antisense and antigene therapies, where the parallel orientation could offer novel recognition and binding properties. Furthermore, the predictable and stable nature of these structures makes them valuable components in the field of DNA nanotechnology.
Key Characteristics of this compound-Induced Parallel-Stranded DNA
-
High Stability: Duplexes containing iG:C and G:iC base pairs exhibit significant thermodynamic stability, with melting temperatures (Tm) often comparable to or even exceeding those of corresponding antiparallel duplexes of natural DNA.
-
Structural Uniqueness: The parallel-stranded duplex adopts a structure that is distinct from B-DNA. It possesses two grooves of similar width and depth, in contrast to the major and minor grooves of canonical DNA.
-
Sequence Specificity: The formation of stable parallel duplexes shows high fidelity for iG:C and G:iC pairings, with mismatches being effectively discriminated against.
-
Versatility: this compound-containing oligonucleotides can form stable parallel duplexes with both DNA and RNA target strands.
Data Presentation
Table 1: Thermodynamic Stability of this compound-Containing Duplexes
| Duplex ID | Sequence (5'-3') | Complement (5'-3') | Duplex Type | Tm (°C) |
| p-1 | d(TiGCAiCiGiGAiCT) | d(ACGTGCCTGA) | Parallel | 52.1 |
| ap-1 | d(TCGTAGCTGA) | d(TCAGCTACGA) | Antiparallel | 54.3 |
| p-2 | d(TGCATGCATG) | d(ACGTACGTAC) | Parallel (control) | No transition |
| p-3 | d(TiGCATiGCATG) | d(ACGTACGTAC) | Parallel | 48.5 |
| ap-3 | d(TGCATGCATG) | d(CATGCATGCA) | Antiparallel | 50.2 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Structural Parameters of an this compound-Containing Parallel-Stranded Duplex from NMR
| Parameter | Value | B-DNA (for comparison) |
| Groove 1 Width | 7.0 Å | 11.7 Å (Major Groove) |
| Groove 1 Depth | 7.7 Å | 8.5 Å (Major Groove) |
| Groove 2 Width | 7.0 Å | 5.7 Å (Minor Groove) |
| Groove 2 Depth | 7.7 Å | 7.5 Å (Minor Groove) |
Data derived from structural studies by Yang et al.
Experimental Protocols
Protocol 1: Synthesis of this compound-Modified Oligonucleotides
This protocol describes the solid-phase synthesis of oligonucleotides containing 2'-deoxyisoguanosine (diG) and 2'-deoxy-5-methylisocytosine (diC) using phosphoramidite chemistry.
1. Materials:
-
Controlled pore glass (CPG) solid support pre-derivatized with the initial nucleoside.
-
Protected phosphoramidites for A, G, C, T, iG, and iC. For this compound, use O6-(diphenylcarbamoyl) and N2-[(diisobutylamino)methylidene] protecting groups. For 5-methylisocytosine, use an N,N-diisobutylformamidine protecting group.
-
Anhydrous acetonitrile.
-
Activator solution (e.g., 5-ethylthiotetrazole).
-
Capping solution (e.g., acetic anhydride and N-methylimidazole).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Automated DNA synthesizer.
2. Procedure:
-
Preparation: Dissolve the phosphoramidite monomers in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on the automated DNA synthesizer.
-
Automated Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside with the deblocking solution.
-
Coupling: Addition of the next phosphoramidite monomer and activator to the growing oligonucleotide chain. For this compound phosphoramidite, an extended coupling time (e.g., 600 seconds) may be required to achieve high coupling efficiency (>97%).
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Repeat: The cycle is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the CPG support using concentrated ammonium hydroxide.
-
Incubate the solution at an elevated temperature (e.g., 55°C) for a specified time (e.g., 16 hours) to remove the protecting groups from the bases and phosphates.
-
-
Purification: Purify the crude oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Quantification and Characterization: Determine the concentration of the purified oligonucleotide by UV-Vis spectroscopy at 260 nm. Verify the identity and purity by mass spectrometry.
Protocol 2: Thermal Melting (Tm) Analysis
This protocol outlines the determination of the melting temperature (Tm) and thermodynamic parameters of this compound-containing parallel-stranded DNA duplexes.
1. Materials:
-
Purified oligonucleotides.
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis spectrophotometer with a temperature controller.
-
Quartz cuvettes.
2. Procedure:
-
Sample Preparation: Prepare samples of the DNA duplex at a known concentration (e.g., 3 µM) in the melting buffer.
-
Annealing: Heat the samples to 90°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.
-
Data Acquisition:
-
Place the cuvettes in the spectrophotometer and allow the temperature to equilibrate at the starting temperature (e.g., 20°C).
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) up to a final temperature (e.g., 90°C).
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain the melting curve.
-
The Tm is the temperature at which 50% of the duplex is denatured, which corresponds to the midpoint of the transition in the melting curve. This can be accurately determined from the peak of the first derivative of the melting curve.
-
For thermodynamic analysis (van't Hoff analysis), plot 1/Tm versus ln(Ct), where Ct is the total strand concentration. The enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be calculated from the slope and intercept of this plot, respectively.
-
Protocol 3: Circular Dichroism (CD) Spectroscopy
This protocol describes the use of CD spectroscopy to characterize the conformation of this compound-containing parallel-stranded DNA.
1. Materials:
-
Purified DNA duplex sample.
-
CD buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Circular dichroism spectropolarimeter.
-
Quartz cuvette with a defined path length (e.g., 1 cm).
2. Procedure:
-
Sample Preparation: Prepare the DNA sample in the CD buffer at a suitable concentration.
-
Instrument Setup: Set the spectropolarimeter to scan a wavelength range of, for example, 200-320 nm.
-
Blank Measurement: Record a baseline spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of the DNA sample.
-
Data Processing: Subtract the buffer baseline from the sample spectrum.
-
Interpretation: Parallel-stranded DNA duplexes containing this compound often exhibit a characteristic CD spectrum with a positive band around 260 nm, which is different from the typical B-form DNA spectrum.
Protocol 4: NMR Spectroscopy for Structural Analysis
This protocol provides a general workflow for the structural analysis of this compound-containing parallel-stranded DNA duplexes by NMR spectroscopy.
1. Materials:
-
Lyophilized, purified DNA sample.
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H2O/10% D2O or 99.9% D2O, pH 7.0).
-
NMR tubes.
-
High-field NMR spectrometer.
2. Procedure:
-
Sample Preparation: Dissolve the DNA sample in the NMR buffer to a final concentration of approximately 0.5-1.0 mM.
-
1D NMR:
-
Acquire a 1D proton spectrum to assess the overall sample quality and folding.
-
In H2O, the imino proton region (10-15 ppm) provides information on base pairing. The observation of imino proton signals is indicative of a stable duplex structure.
-
-
2D NMR:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire NOESY spectra at various mixing times (e.g., 100-300 ms) to identify through-space proton-proton interactions. This is crucial for sequential assignment of resonances and determining the overall structure.
-
TOCSY (Total Correlation Spectroscopy): Acquire TOCSY spectra to identify through-bond proton-proton correlations within each sugar moiety.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using the sequential assignment methodology.
-
Extract distance restraints from the NOESY cross-peak intensities.
-
Use the distance and dihedral angle restraints in molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
-
Visualizations
Caption: this compound Base Pairing Schemes.
References
Troubleshooting & Optimization
Technical Support Center: Polymerase Replication of Isoguanine-Containing Templates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymerase replication of isoguanine (isoG)-containing templates.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in replicating DNA templates containing this compound?
The main difficulty arises from the tautomeric nature of this compound.[1][2][3] this compound can exist in two forms: the keto tautomer, which correctly pairs with isocytosine (isoC) or 5-methylisocytosine (MeisoC) through three hydrogen bonds, and the enol tautomer, which can mispair with thymine (T) or uracil (U).[1][3] This tautomerism can lead to incorrect nucleotide incorporation by DNA polymerases, reducing the fidelity of replication.
Q2: Are all DNA polymerases capable of replicating this compound-containing templates?
No, the ability to utilize this compound-containing templates varies significantly among different polymerases. For instance, T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I have been shown to incorporate nucleotides opposite this compound. However, T4 DNA polymerase has been reported to be incapable of this function. The choice of polymerase is a critical factor for successful replication.
Q3: Besides misincorporation, what other issues can occur during the replication of isoG-containing templates?
Researchers may encounter several other challenges:
-
Incomplete Incorporation: There can be inefficient or incomplete incorporation of the correct nucleotide triphosphate (e.g., dMeisoCTP) opposite a template this compound.
-
Stalled Extension: Polymerase extension can be hindered or completely terminated after the formation of an isoG-MeisoC base pair. This is sometimes due to disrupted interactions between the polymerase and the minor groove of the DNA duplex containing the unnatural base pair.
-
Sequence Context Effects: The bases neighboring the this compound residue in the template can influence its base-pairing behavior and the efficiency of replication.
Q4: How does the this compound-isocytosine base pair stability compare to natural base pairs?
The this compound-isocytosine (isoG-isoC) base pair is noted for its high stability, which is comparable to or even greater than the canonical guanine-cytosine (G-C) base pair. The 2-thio-iso-guanine • 5-methyl-iso-cytosine base pair has a stability similar to an adenine-thymine (A-T) pair.
Troubleshooting Guides
Problem 1: Low or No Amplification Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incompatible Polymerase | Switch to a polymerase known to be compatible with unnatural base pairs, such as certain Family A polymerases (e.g., Klenow fragment) or engineered polymerases. Avoid polymerases like T4 DNA polymerase that are known to be inhibited. |
| Suboptimal Nucleotide Concentrations | Optimize the concentration of the unnatural nucleotide triphosphate (e.g., dMeisoCTP). Concentrations that are too low can lead to incomplete incorporation, while excessively high concentrations might increase misincorporation or inhibit the polymerase. |
| Poor Template Quality | Ensure the purity and integrity of your this compound-containing template. Contaminants can inhibit PCR. |
| Inappropriate Annealing Temperature | Optimize the annealing temperature. An incorrect temperature can lead to non-specific binding or failure of primers to anneal. |
| Insufficient Extension Time | Increase the extension time to allow the polymerase sufficient time to incorporate the nucleotide opposite isoG and extend the chain, especially since this process can be slower than with natural templates. |
Problem 2: Non-Specific Products or Smearing on Gel
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| This compound Tautomerism Leading to Misincorporation | This is an inherent challenge. While difficult to eliminate completely, using a high-fidelity polymerase engineered for unnatural base pairs may reduce this issue. Some studies have noted a PCR fidelity of around 96% with the isoG:isoCMe pair. |
| Annealing Temperature Too Low | Increase the annealing temperature in increments of 1-2°C to enhance primer specificity. |
| Excess Template or Too Many Cycles | Reduce the amount of template DNA. Decrease the number of PCR cycles by 3-5 to minimize the accumulation of non-specific products. |
| Primer Design | Ensure primers are specific to the target sequence and do not have significant complementarity to each other to avoid primer-dimer formation. |
Problem 3: Correct Size Product is Weak or Faint
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inefficient Incorporation Opposite isoG | Try consecutive dispensations of the required nucleotide in each cycle (if using a method that allows this, like pyrosequencing) to provide more time for incorporation. |
| Stalled Extension Post-Incorporation | Optimize the reaction buffer, including MgCl₂ concentration, as this can affect polymerase activity and processivity. Consider using a polymerase with higher processivity. |
| Low Template Concentration | Increase the initial amount of the this compound-containing template. |
| Degraded Reagents | Use fresh stocks of dNTPs (both natural and unnatural), primers, and polymerase. |
Quantitative Data Summary
Table 1: Polymerase Fidelity with Unnatural Base Pairs
| Unnatural Base Pair | Polymerase | Fidelity (%) | Reference |
| isoG:isoCMe | Not Specified | ~96% | |
| dTPT3PA-dNaM | Taq | 98.7% | |
| d5SICS-dNaM | OneTaq | 99.91% |
Table 2: Catalytic Efficiency of Nucleotide Incorporation (Example with a Modified Base)
Data for inosine (a related modified purine) is provided as an illustrative example of kinetic analysis.
| Polymerase | Template Base | Incoming Nucleotide | kcat/KM (s-1 µM-1) | Reference |
| Human polη | C | dITP | 7.17 x 10-3 | |
| Human polη | T | dITP | 0.52 x 10-3 | |
| Human polη | Hypoxanthine | dCTP | 37.4 x 10-3 | |
| Human polη | Hypoxanthine | dTTP | 0.54 x 10-3 |
Experimental Protocols
Protocol 1: Primer Extension Assay to Evaluate Nucleotide Incorporation Opposite this compound
-
Reaction Setup:
-
Prepare a master mix containing:
-
1x Reaction Buffer (specific to the chosen DNA polymerase)
-
100 nM 5'-radiolabeled primer
-
200 nM this compound-containing template oligonucleotide
-
Varying concentrations of the desired dNTP (e.g., dMeisoCTP or a natural dNTP for misincorporation studies)
-
-
Aliquot the master mix into separate reaction tubes.
-
-
Initiation:
-
Add the selected DNA polymerase to each tube to initiate the reaction. A typical concentration might be 50 nM, but this should be optimized.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment) for a defined time course (e.g., 1, 5, 15, 30 minutes).
-
-
Quenching:
-
Stop the reactions by adding an equal volume of stop buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the results using autoradiography or phosphorimaging. The appearance of a band corresponding to the extended primer indicates nucleotide incorporation.
-
Visualizations
Caption: Tautomeric forms of this compound and their base pairing partners.
Caption: A generalized workflow for PCR with this compound-containing templates.
References
How to overcome isoguanine tautomerism in PCR amplification.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges associated with the PCR amplification of DNA containing isoguanine. The primary issue stems from the tautomerism of this compound, which can lead to reduced fidelity during amplification.
Frequently Asked Questions (FAQs)
Q1: What is this compound tautomerism and why is it a problem in PCR?
This compound (isoG) is a non-standard nucleobase designed to pair with 5-methylisocytosine (MeisoC) or isocytosine (isoC), forming a third base pair in an expanded genetic alphabet.[1][2][3] However, this compound can exist in two forms, or tautomers: a major keto form and a minor enol form.[4]
-
The major (keto) tautomer correctly pairs with isoC via three hydrogen bonds.
-
The minor (enol) tautomer presents a different hydrogen bonding pattern that is complementary to thymine (T).[1]
During PCR, if an this compound base in the template strand shifts to its minor enol form, the DNA polymerase may mistakenly incorporate a thymine opposite it instead of the correct isoC. This tautomeric shift is a significant source of mutation, with some studies reporting the fidelity of isoG-containing PCR to be as low as 86% per amplification cycle.
Q2: What is an acceptable fidelity rate for PCR with unnatural base pairs?
For practical applications, the fidelity of an unnatural base pair should be very high. High fidelity ensures that the genetic information encoded by the unnatural pair is maintained through multiple rounds of amplification. If the selectivity is 99.9% per replication, over 96% of the unnatural base pairs will be retained after 40 PCR cycles. However, a lower selectivity of 99.0% would result in only 67% retention. Therefore, achieving fidelity of >99.9% per cycle is a critical goal.
Q3: Which type of DNA polymerase is recommended for this compound-containing templates?
High-fidelity DNA polymerases with 3'→5' exonuclease (proofreading) activity are essential. These enzymes can recognize and excise mismatched bases, thereby correcting errors introduced by tautomerism. Standard Taq polymerase lacks this proofreading ability and will result in higher mutation rates. Polymerases like Phusion, Q5, and other Pyrococcus-like enzymes are recommended for their high fidelity and processivity.
Troubleshooting Guide
Issue: High mutation rate or low fidelity observed in sequencing results.
This is the most common issue when amplifying templates containing this compound.
| Possible Cause | Recommended Solution |
| Sub-optimal DNA Polymerase | Switch to a high-fidelity DNA polymerase with strong proofreading (3'→5' exonuclease) activity. Enzymes like Phusion or Q5 have error rates over 50 times lower than standard Taq polymerase. |
| Unfavorable Reaction Conditions | Optimize the PCR buffer. Adjust the MgCl₂ concentration, as it is critical for polymerase activity and fidelity. Consider adding PCR enhancers like DMSO or betaine, especially for templates that are GC-rich or have complex secondary structures. |
| Sub-optimal Cycling Parameters | Increase the extension time to allow the polymerase's proofreading activity more time to correct mismatches. Avoid an excessive number of cycles, as this increases the probability of incorporating and propagating errors. |
| Inherent Tautomerism of isoG | If fidelity remains an issue, consider redesigning the oligonucleotide with a modified this compound analog. For example, 7-deaza-isoguanine, which lacks the N7 nitrogen, can "fix" the base in the correct tautomeric form, significantly improving pairing fidelity. |
Data Presentation: Polymerase Fidelity Comparison
The choice of DNA polymerase is the most critical factor in mitigating errors from this compound tautomerism. The table below summarizes the relative fidelity of different enzyme classes.
| Polymerase Type | Key Feature | Relative Fidelity (vs. Taq) | Proofreading (3'→5' Exo) |
| Taq Polymerase | Standard, non-proofreading | 1x | No |
| Pfu Polymerase | Pyrococcus furiosus enzyme | ~6-8x higher | Yes |
| Phusion / Q5 / GPV8 | Fused proofreading enzyme | >50x higher | Yes |
Fidelity data is based on manufacturer information and publications.
Experimental Protocols
Protocol: High-Fidelity PCR for this compound-Containing Templates
This protocol is a starting point and should be optimized for your specific template and primers.
1. Reaction Setup:
Assemble the reaction on ice. Add components in the following order:
| Component | 50 µL Reaction | Final Concentration | Notes |
| Nuclease-Free Water | to 50 µL | - | |
| 5x High-Fidelity Buffer | 10 µL | 1x | Use the buffer supplied with the polymerase. |
| dNTPs (10 mM each) | 1 µL | 200 µM each | Ensure high purity of dNTPs. |
| d-isoCTP (10 mM) | 1 µL | 200 µM | If amplifying with the isoG-isoC pair. |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM | Primer Tₘ should be 52-60°C. |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM | Tₘ difference between primers should be <5°C. |
| Template DNA | 1-5 µL | 10 pg - 250 ng | Use the lowest amount that gives a robust product. |
| High-Fidelity DNA Polymerase | 0.5 µL | 1 unit / 50 µL | e.g., Phusion or similar. |
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 25-30 |
| Annealing | 55-65°C | 20-30 seconds | |
| Extension | 72°C | 15-30 sec / kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
3. Post-PCR Analysis:
-
Run 5 µL of the PCR product on a 1% agarose gel to verify the amplicon size.
-
Purify the remaining PCR product using a standard kit.
-
Submit the purified product for Sanger sequencing to confirm the sequence fidelity, paying close attention to the positions where this compound was incorporated.
Mandatory Visualizations
References
- 1. Sequence determination of nucleic acids containing 5-methylisocytosine and this compound: identification and insight into polymerase replication of the non-natural nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Mutagenicity of Isoguanine in Cellular Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoguanine. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your cellular modeling experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound in experimental settings.
Q1: What is this compound and why is it mutagenic?
A1: this compound (iso-G) is an isomer of guanine, often formed as a result of oxidative damage to DNA.[1] Its mutagenicity stems from its ability to mispair with thymine (T) during DNA replication, in addition to its expected pairing with isocytosine (iso-C). This mispairing can lead to G-to-T transversions, altering the genetic code.
Q2: How should I handle and store this compound and its nucleoside/nucleotide forms?
A2: this compound and its derivatives should be handled with care, following standard laboratory safety protocols for potentially mutagenic compounds. Store this compound powder and solutions at -20°C or below, protected from light and moisture to prevent degradation. When preparing solutions, use sterile, nuclease-free water or appropriate buffers.
Q3: What are the most common cellular models for studying this compound mutagenicity?
A3: Commonly used cellular models include:
-
Bacterial Strains: Salmonella typhimurium (e.g., TA98, TA100, TA102) and Escherichia coli strains are used in the Ames test to screen for mutagenic potential.[2][3][4][5]
-
Mammalian Cell Lines: Chinese Hamster Ovary (CHO) and V79 Chinese hamster lung cells are frequently used in the HPRT and other mammalian cell mutagenicity assays.
Q4: What are the primary DNA repair pathways that address this compound-induced damage?
A4: The primary repair mechanism for lesions like this compound that cause mispairing is the Mismatch Repair (MMR) pathway. This pathway recognizes and corrects mispaired bases. Additionally, the Base Excision Repair (BER) pathway can be involved in the removal of oxidized bases.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Ames Test Troubleshooting
| Problem | Possible Cause | Solution |
| High number of spontaneous revertants in negative control plates. | Contamination of bacterial stock, media, or S9 mix. Instability of the tester strain. | Use a fresh, verified bacterial stock. Ensure all media and reagents are sterile. Test the S9 mix for contamination. Periodically check the genetic markers of the tester strains. |
| No increase in revertant colonies with a known mutagen (positive control). | Inactive S9 mix (if required for the mutagen). Incorrect concentration of the positive control. Improper storage of bacterial strains. | Use a fresh, pre-tested batch of S9 mix. Verify the concentration and preparation of the positive control. Ensure bacterial strains are stored and handled correctly to maintain their mutations. |
| Toxicity observed at all tested concentrations of this compound. | This compound concentration is too high. | Perform a preliminary cytotoxicity assay to determine a suitable non-toxic concentration range for the main experiment. |
| Inconsistent results between replicate plates. | Uneven distribution of bacteria or test compound. Pipetting errors. | Ensure thorough mixing of bacteria and test compound in the top agar. Use calibrated pipettes and consistent technique. |
HPRT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background mutation frequency in untreated controls. | Pre-existing mutants in the cell population. Contamination of cell culture. | "Cleanse" the cell population by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium to eliminate HPRT-deficient cells before the experiment. Maintain aseptic cell culture techniques. |
| Low or no recovery of mutant colonies after treatment. | Insufficient expression time for the mutation to be fixed. Cytotoxicity of the this compound concentration used. | Optimize the expression period (typically 6-8 days) to allow for sufficient cell divisions for the HPRT protein to be depleted. Determine the appropriate this compound concentration through a cytotoxicity assay. |
| High variability in mutant frequencies between experiments. | Inconsistent cell density during selection. Fluctuation in incubator conditions (CO2, temperature, humidity). | Maintain a consistent cell density for selection plates. Ensure the incubator is properly calibrated and stable. |
| Satellite colonies around true mutant colonies. | Cross-feeding between HPRT-proficient and HPRT-deficient cells. | Re-plate a sample of the putative mutant colonies to confirm their resistance to 6-thioguanine. |
Comet Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High level of DNA damage in control (untreated) cells. | Cells were handled too roughly during harvesting or processing. Exposure to UV light during the procedure. Lysis solution is too harsh. | Handle cells gently, avoiding excessive centrifugation or vortexing. Perform all steps under low light conditions. Optimize the lysis conditions (time and temperature). |
| Agarose gel slides off the microscope slide. | Improperly coated slides. Slides are not fully dried after coating. | Ensure slides are thoroughly cleaned and properly coated with normal melting point agarose. Allow slides to dry completely before use. |
| "Hedgehog" comets (no distinct head, all DNA in the tail). | Excessive DNA damage due to high concentrations of this compound or overly harsh treatment conditions. | Reduce the concentration of this compound. Decrease the duration of the alkaline unwinding and electrophoresis steps. |
| Inconsistent comet shapes and sizes. | Uneven electrophoresis field. Variations in agarose gel thickness. | Ensure the electrophoresis tank is level and the buffer covers the slides evenly. Pipette the agarose-cell suspension carefully to create a uniform gel layer. |
III. Data Presentation
The following tables provide representative quantitative data on the mutagenicity of this compound and the related oxidative DNA lesion, 8-oxoguanine.
Note: Direct quantitative data for this compound-induced mutation frequency is limited in publicly available literature. The data presented for this compound is illustrative and based on expected outcomes from its known mispairing properties. The 8-oxoguanine data is derived from published studies and serves as a relevant comparison.
Table 1: this compound-Induced Mutation Frequency in CHO Cells (HPRT Assay) - Illustrative Data
| This compound Concentration (µM) | Relative Survival (%) | Mutant Frequency (per 106 viable cells) | Fold Increase over Control |
| 0 (Control) | 100 | 5 ± 2 | 1.0 |
| 10 | 95 | 15 ± 4 | 3.0 |
| 25 | 88 | 32 ± 6 | 6.4 |
| 50 | 75 | 58 ± 9 | 11.6 |
| 100 | 60 | 95 ± 15 | 19.0 |
Table 2: 8-Oxoguanine-Induced G to T Transversion Frequency in Mammalian Cells
| Lesion Position in Gene | Cell Line | Mutation Frequency (%) | Primary Mutation Type | Reference |
| Ha-ras Codon 12 (G1) | Mammalian Cells | ~4% | G to T | |
| Ha-ras Codon 12 (G2) | Mammalian Cells | ~4% | G to T |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the mutagenicity of this compound.
A. Ames Test (Bacterial Reverse Mutation Assay)
Objective: To determine the potential of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102)
-
This compound solution (in a suitable solvent, e.g., DMSO or water)
-
Positive and negative controls
-
S9 metabolic activation mix (optional)
-
Molten top agar (0.6% agar, 0.5% NaCl, 50 µM histidine-biotin solution)
-
Minimal glucose agar plates
Procedure:
-
Prepare overnight cultures of the Salmonella tester strains.
-
To 2 ml of molten top agar (kept at 45°C), add 0.1 ml of the bacterial culture and 0.1 ml of the this compound solution at the desired concentration (or control solution).
-
If metabolic activation is required, add 0.5 ml of S9 mix to the top agar.
-
Vortex the mixture gently and immediately pour it onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
B. HPRT Assay (Hypoxanthine-Guanine Phosphoribosyltransferase Assay)
Objective: To measure the frequency of forward mutations at the HPRT locus in mammalian cells (e.g., CHO, V79) induced by this compound.
Materials:
-
CHO or V79 cells
-
Complete cell culture medium
-
This compound solution
-
6-thioguanine (6-TG) selective medium
-
HAT (hypoxanthine-aminopterin-thymidine) medium for cleansing
-
Cell culture plates and flasks
Procedure:
-
Cell Preparation: If necessary, cleanse the cell stock of pre-existing HPRT mutants by culturing in HAT medium for 2-3 days. Then, culture in normal medium for 2-3 days to deplete intracellular aminopterin.
-
Treatment: Seed cells at an appropriate density and allow them to attach. Expose the cells to various concentrations of this compound for a defined period (e.g., 4-24 hours). Include positive and negative controls.
-
Expression Period: After treatment, wash the cells and culture them in non-selective medium for 6-8 days to allow for the expression of the mutant phenotype. Subculture the cells as needed to maintain them in exponential growth.
-
Mutant Selection: Plate a known number of cells at a high density in medium containing 6-TG. At the same time, plate a smaller number of cells at a low density in non-selective medium to determine the cloning efficiency.
-
Colony Formation: Incubate the plates for 7-10 days to allow for colony formation.
-
Scoring and Calculation: Stain and count the colonies on both the selective and non-selective plates. The mutation frequency is calculated as the number of 6-TG resistant colonies divided by the total number of viable cells (calculated from the cloning efficiency plates).
C. Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks and alkali-labile sites in individual cells treated with this compound.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides (or pre-coated microscope slides)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Embedding: Mix a suspension of single cells with LMPA at 37°C and pipette onto a pre-coated slide. Cover with a coverslip and allow the agarose to solidify on a cold surface.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (typically 25V) for 20-30 minutes. DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head, using specialized software.
V. Mandatory Visualizations
A. This compound Mutagenesis Workflow
The following diagram illustrates the general workflow for assessing the mutagenicity of this compound in a cellular model.
B. DNA Damage Response to this compound-Induced Mispairing
This diagram depicts a simplified signaling pathway for the cellular response to a DNA base mispair, such as that caused by this compound.
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. Ames test - Wikipedia [en.wikipedia.org]
- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Annealing Temperature for Primers with Isoguanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with primers containing the unnatural base isoguanine (isoG). The information provided is intended to help optimize polymerase chain reaction (PCR) conditions, with a specific focus on annealing temperature.
Frequently Asked Questions (FAQs)
Q1: How does the inclusion of this compound in a primer affect its melting temperature (T_m_)?
A1: The this compound (isoG) and isocytosine (isoC) base pair is comparable in stability to, and in some contexts, even more stable than a standard guanine (G) and cytosine (C) base pair.[1][2][3] This is because, like a G-C pair, the isoG-isoC pair forms three hydrogen bonds.[2] Therefore, for initial T_m_ estimation, you can consider an isoG base as being equivalent to a G base. However, the exact thermodynamic contribution can be influenced by the flanking sequences.
Q2: What is a good starting point for the annealing temperature (T_a_) for primers containing this compound?
A2: A general guideline for determining the annealing temperature is to set it 3-5°C below the calculated melting temperature (T_m_) of the primers.[4] For primers containing this compound, a starting annealing temperature of 55°C has been used successfully in PCR protocols. However, empirical optimization is crucial for achieving high specificity and yield.
Q3: Are there specific T_m_ calculators that account for this compound?
A3: Currently, most standard online T_m_ calculators do not have a specific parameter for this compound. It is recommended to use a calculator that employs the nearest-neighbor thermodynamic model and substitute guanine for this compound in your sequence for an initial estimation.
Q4: Can I use a standard DNA polymerase with this compound-containing primers?
A4: While some studies have shown successful PCR amplification of templates containing unnatural base pairs with standard polymerases like Deep Vent DNA polymerase, the efficiency and fidelity can be polymerase-dependent. For optimal performance, especially in sensitive applications, a polymerase that has been validated for use with modified bases may be beneficial.
Q5: What are the common causes of non-specific amplification with this compound primers?
A5: Non-specific amplification can arise from several factors:
-
Low Annealing Temperature: An annealing temperature that is too low can lead to primers binding to unintended sites on the template.
-
Mispairing of this compound: this compound has been shown to form a relatively stable mismatch with thymine (T). If your template has regions rich in thymine, this could be a source of non-specific products.
-
Primer Design: Poorly designed primers with self-complementarity or complementarity to each other can lead to the formation of primer-dimers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No PCR Product | Annealing temperature is too high. | Decrease the annealing temperature in increments of 2-3°C. Perform a gradient PCR to identify the optimal annealing temperature. |
| Suboptimal primer concentration. | Titrate the primer concentration, typically in the range of 0.1 to 1.0 µM. | |
| Issues with PCR components (e.g., dNTPs, MgCl_2_). | Ensure all reagents are properly thawed and mixed. Optimize the MgCl_2_ concentration, as it affects primer binding and enzyme activity. | |
| Multiple Bands or Non-Specific Products | Annealing temperature is too low. | Increase the annealing temperature in 2-3°C increments. A gradient PCR is highly recommended to determine the temperature that yields only the specific product. |
| This compound mispairing with thymine. | If the non-specific products are persistent, consider redesigning the primers to avoid regions with high thymine content in the template where mispairing could occur. | |
| High primer concentration. | Reduce the primer concentration to minimize the chances of non-specific binding and primer-dimer formation. | |
| Low Yield of PCR Product | Suboptimal annealing temperature. | Even if a product is present, the yield may be improved by fine-tuning the annealing temperature. Use a gradient PCR to find the temperature that provides the highest yield of the specific amplicon. |
| Inefficient polymerase activity. | Consider trying a different DNA polymerase, particularly one known to be robust with modified bases. | |
| PCR inhibitors in the template. | Ensure the template DNA is of high purity. If inhibitors are suspected, a dilution series of the template may improve amplification. |
Experimental Protocols
Protocol: Optimization of Annealing Temperature using Gradient PCR
This protocol describes a method to empirically determine the optimal annealing temperature for a specific primer pair containing this compound.
1. Primer T_m_ Estimation:
-
Use an online T_m_ calculator that utilizes the nearest-neighbor thermodynamic model.
-
Enter your primer sequence, substituting any this compound (isoG) bases with guanine (G).
-
Note the calculated T_m_ for both the forward and reverse primers.
2. Gradient PCR Setup:
-
Prepare a master mix containing all PCR components except the template DNA. A standard reaction setup is provided in the table below.
-
Aliquot the master mix into PCR tubes.
-
Add the template DNA to each tube.
-
Place the tubes in a thermal cycler with a gradient function.
Table 1: Example PCR Reaction Setup
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTPs (10 mM each) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | 1-5 µL | 10 pg - 100 ng |
| DNA Polymerase | 0.5 µL | 1.25 units |
| Nuclease-Free Water | Up to 50 µL | - |
3. Thermal Cycler Program:
-
Set the thermal cycler to perform a gradient PCR. The annealing step should have a temperature gradient spanning a range of approximately 10-15°C. A good starting range is from 5°C below the lowest estimated T_m_ to 5°C above it. For example, if the estimated T_m_ is 60°C, a gradient of 55°C to 70°C would be appropriate.
Table 2: Example Gradient PCR Cycling Conditions
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | Gradient (e.g., 55-70°C) | 30 sec | |
| Extension | 72°C | 30-60 sec/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
4. Analysis of Results:
-
Run the PCR products on an agarose gel.
-
The optimal annealing temperature is the one that produces a single, sharp band of the correct size with the highest intensity and minimal or no non-specific products.
Visualizations
Caption: Workflow for optimizing annealing temperature using gradient PCR.
Caption: Troubleshooting logic for PCR with this compound primers.
References
- 1. Collection - Theoretical and Experimental Study of this compound and Isocytosine:â Base Pairing in an Expanded Genetic System - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 2. This compound and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Base Pairs of this compound and 8-Aza-7-deazathis compound with 5-Methylisocytosine as Targets for DNA Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Improving the yield and purity of isoguanine chemical synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of isoguanine chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis, and which one should I choose?
A1: The most common precursors for this compound synthesis are 2,6-diaminopurine, guanine, adenine, and 5-aminoimidazole-4-carboxamide (AICA). The choice of starting material often depends on factors such as desired scale, available laboratory equipment, and tolerance for hazardous reagents.
-
2,6-Diaminopurine: This is a classical route involving selective deamination. It can be a relatively direct method.
-
Guanine: This approach requires a multi-step synthesis involving protection, activation, and substitution, but can offer good yields.[1]
-
Adenine: Synthesis from adenine can be achieved through oxidation, for example, using hydroxyl radicals.[1][2]
-
AICA: This route involves the construction of the purine ring system and can provide high yields under mild conditions, particularly with DCC-mediated cyclization.[1]
Q2: What are the typical yields and purities I can expect for this compound synthesis?
A2: Yields and purities are highly dependent on the chosen synthetic route, optimization of reaction conditions, and purification methods. The following table summarizes reported yields for various methods. Purity is typically assessed by HPLC, NMR, and mass spectrometry, with the goal of >95% for most applications.
| Starting Material | Key Reagents/Method | Reported Yield | Reference |
| 2,6-Diaminopurine Riboside | Nitrous Acid | 57% | [1] |
| Guanine (as Guanosine) | Multi-step including 6-chloropurine intermediate | 64% | |
| Adenine | OH radical attack | Spontaneous & Exothermic | |
| AICA Riboside | Benzoyl isothiocyanate, DCC | 77% | |
| 6-Chloroxanthosine | Aqueous Ammonia | 80% |
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. A suitable solvent system should be developed to achieve good separation between the starting material, intermediates, and the this compound product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative at-line reaction monitoring.
Troubleshooting Guide
Low Yield
Q4: My this compound yield is significantly lower than reported in the literature. What are the potential causes?
A4: Low yields can stem from several factors throughout the synthetic and purification processes. Consider the following:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction closely using TLC or HPLC until the starting material is consumed.
-
Side Reactions: Undesired side reactions can consume starting materials and reagents. For instance, in the diazotization of 2,6-diaminopurine, the formation of xanthine can occur if the reaction conditions are not carefully controlled.
-
Product Degradation: this compound can be susceptible to degradation under certain conditions. For example, it can be converted to xanthine in the presence of strong acids like hydrochloric acid.
-
Inefficient Purification: Significant product loss can occur during purification steps like recrystallization or chromatography.
-
Moisture and Air Sensitivity: Some reagents and intermediates may be sensitive to moisture and air. Ensure all reactions are carried out under anhydrous and inert conditions where necessary.
-
Protecting Group Issues: In multi-step syntheses, incomplete protection or deprotection can lead to a mixture of products and reduce the yield of the desired this compound.
Purity Issues
Q5: I see multiple spots on my TLC plate after the reaction. What could they be?
A5: The presence of multiple spots on a TLC plate indicates a mixture of compounds. These could include:
-
Unreacted Starting Material: If the reaction is incomplete, you will see a spot corresponding to your starting material.
-
Intermediates: In multi-step syntheses, spots corresponding to stable intermediates may be visible.
-
Side Products: Depending on the synthetic route, various side products can form. For example, in the synthesis from adenine, oxidation can occur at different positions on the purine ring, leading to various isomers.
-
Degradation Products: If the product is unstable under the reaction or workup conditions, you may see spots from degradation products like xanthine.
-
Impurities from Reagents: Impurities in your starting materials or reagents can also appear on the TLC plate.
Q6: My purified this compound shows impurities in the NMR or Mass Spectrum. What are the common impurities and how can I remove them?
A6: Common impurities in this compound synthesis include isomers (e.g., guanine if starting from AICA under alkaline conditions), starting materials, and byproducts from side reactions.
-
NMR Analysis: Proton and Carbon NMR can help identify impurities by comparing the spectra to that of pure this compound and potential byproducts. The presence of unexpected peaks or integration values that do not match the expected structure are indicative of impurities.
-
Mass Spectrometry: Mass spectrometry can reveal the presence of compounds with different molecular weights, helping to identify side products or unreacted intermediates.
-
Purification Strategies:
-
Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent should dissolve the this compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A suitable eluent system needs to be developed using TLC.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can provide high purity this compound, especially for removing closely related impurities.
-
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Diaminopurine Riboside
This method involves the selective deamination of 2,6-diaminopurine riboside using nitrous acid.
-
Dissolution: Dissolve 2,6-diaminopurine riboside in water.
-
Reaction: Add a solution of sodium nitrite (NaNO₂) in water to the solution of the starting material.
-
Acidification: Slowly add acetic acid to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically around 40 minutes).
-
Neutralization: Carefully add aqueous ammonia to the reaction mixture to adjust the pH to 7.
-
Isolation: The isoguanosine product will precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the solid with cold water and then with ethanol. The product can be further purified by recrystallization from hot water.
Protocol 2: Synthesis of this compound from Guanine (via Guanosine)
This is a multi-step synthesis that involves the conversion of guanosine to a 6-chloropurine intermediate, followed by amination.
-
Protection: Protect the hydroxyl groups of the ribose in guanosine using a suitable protecting group (e.g., acetylation).
-
Chlorination: React the protected guanosine with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base (e.g., N,N-dimethylaniline) to form the 6-chloropurine nucleoside.
-
Purification of Intermediate: Purify the 6-chloropurine intermediate by column chromatography.
-
Amination: Treat the 6-chloropurine intermediate with a source of ammonia (e.g., aqueous ammonia) to introduce the amino group at the C6 position.
-
Deprotection: Remove the protecting groups from the ribose moiety.
-
Purification: Purify the final isoguanosine product by recrystallization or HPLC.
Protocol 3: Synthesis of this compound from AICA Riboside
This method utilizes a DCC-mediated cyclization for the formation of the purine ring.
-
Thiourea Formation: React AICA riboside with benzoyl isothiocyanate in dimethylformamide (DMF) at room temperature to form the corresponding benzoylthiourea intermediate.
-
Cyclization: Add dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature.
-
Workup: After the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be precipitated and collected.
-
Purification: Purify the isoguanosine product by washing with appropriate solvents and/or recrystallization. This method has been reported to yield isoguanosine in high overall yield (77%).
Visualizations
Caption: General experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Major synthetic pathways to this compound.
References
Technical Support Center: Stabilizing Isoguanine-Substituted G-Quadruplex Structures
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with G-quadruplex structures containing isoguanine substitutions.
FAQs: General Concepts
Q1: What is a G-quadruplex and why is it a significant structure in drug development?
A G-quadruplex (G4) is a non-canonical secondary structure of nucleic acids that forms in guanine-rich sequences.[1][2] These structures are composed of square planar arrangements of four guanine bases, called G-tetrads, which are stabilized by Hoogsteen hydrogen bonds.[2][3] The G-tetrads stack on top of each other, and the structure is further stabilized by the presence of monovalent cations, such as potassium (K+) and sodium (Na+), in the central channel.[2]
G-quadruplexes are of significant interest in drug development because they are found in key regions of the genome, including human telomeres and gene promoter regions (e.g., the c-myc oncogene). The formation and stabilization of these structures can influence critical cellular processes like DNA replication, transcription, and telomere maintenance. Consequently, G-quadruplexes have emerged as promising therapeutic targets, particularly in oncology, for inhibiting cancer cell growth.
Q2: What is this compound, and what is the rationale for substituting it into a G-quadruplex?
This compound (iG) is an isomer of guanine. The rationale for substituting this compound into a G-quadruplex is to explore the impact of modified hydrogen bonding patterns on the structure, stability, and function of the quadruplex. This can be a strategy to fine-tune the properties of the G-quadruplex for therapeutic or diagnostic applications. Oligonucleotides containing this compound can be chemically synthesized using phosphoramidite chemistry.
Q3: What are the anticipated structural differences between a canonical G-quadruplex and one with this compound substitutions?
Substituting guanine with this compound alters the hydrogen bonding pattern within a G-tetrad. While a standard G-tetrad has a network of eight hydrogen bonds, the introduction of this compound will change this arrangement. Depending on the number and position of the substitutions, this can lead to changes in the planarity of the tetrad, the overall topology of the quadruplex (e.g., parallel, antiparallel, or hybrid), and the coordination of the central cations. These structural perturbations can, in turn, affect the thermal stability and biological activity of the G-quadruplex.
Q4: What are the primary factors that influence the stability of G-quadruplex structures?
The stability of G-quadruplexes is influenced by several factors:
-
Cation Type and Concentration: Monovalent cations are crucial for stabilizing the G-quadruplex structure by coordinating with the oxygen atoms of the guanines in the central channel. Potassium ions (K+) generally provide greater stabilization than sodium ions (Na+) due to a better fit within the central cavity and lower dehydration energy.
-
Sequence Composition: The number of G-tetrads, the length and composition of the loops connecting the guanine tracts, and the presence of any modified bases significantly impact stability.
-
Molecular Crowding: The crowded environment inside a cell can promote the formation and stabilization of G-quadruplex structures.
-
Ligand Binding: Small molecules can bind to and stabilize G-quadruplexes, which is a key strategy in the development of G-quadruplex-targeted therapeutics.
Troubleshooting Guide
Problem 1: My this compound-substituted oligonucleotide is not forming a G-quadruplex structure.
Initial Checks:
-
Confirm Oligonucleotide Integrity: Verify the sequence and purity of your synthesized oligonucleotide containing this compound using methods like mass spectrometry and HPLC.
-
Review Annealing Protocol: Ensure that an appropriate annealing procedure was followed. This typically involves heating the oligonucleotide solution to a high temperature (e.g., 95°C) to denature any existing structures, followed by slow cooling to room temperature in the presence of a G-quadruplex-stabilizing cation.
Troubleshooting Steps:
-
How do I confirm G-quadruplex formation?
-
Circular Dichroism (CD) Spectroscopy: This is a widely used technique to characterize G-quadruplex formation and topology. A parallel G-quadruplex typically shows a positive peak around 265 nm and a negative peak around 240 nm. An antiparallel structure often exhibits a positive peak around 295 nm.
-
NMR Spectroscopy: 1D ¹H NMR spectroscopy can provide direct evidence of G-quadruplex formation. The appearance of imino proton peaks in the 10.5–12 ppm region is characteristic of the Hoogsteen hydrogen bonds in G-tetrads.
-
-
What are the critical experimental conditions to check?
-
Cation Presence: The presence of monovalent cations, particularly K+ or Na+, is essential for G-quadruplex formation. Ensure your buffer contains an adequate concentration of these ions (e.g., 100 mM KCl).
-
Oligonucleotide Concentration: The concentration of the oligonucleotide can influence whether an intramolecular or intermolecular G-quadruplex is formed.
-
Problem 2: The G-quadruplex structure with this compound is unstable.
Initial Checks:
-
Assess Purity: Impurities in the oligonucleotide sample can interfere with stable G-quadruplex formation.
-
Buffer Conditions: Verify the pH and cation concentration of your buffer.
Troubleshooting Steps:
-
How is stability measured?
-
UV-Melting (Thermal Denaturation): This technique measures the change in UV absorbance at a specific wavelength (typically 295 nm for G-quadruplexes) as the temperature is increased. The melting temperature (Tm) is the temperature at which 50% of the structure is unfolded and is a direct measure of its thermal stability.
-
FRET Melting Assay: For fluorescently labeled oligonucleotides, Förster Resonance Energy Transfer (FRET) can be used to monitor the unfolding of the G-quadruplex. An increase in the melting temperature (ΔTm) in the presence of a ligand indicates stabilization.
-
-
What strategies can enhance stability?
-
Optimize Cation Concentration: Systematically vary the concentration of K+ or Na+ to find the optimal condition for stability.
-
Introduce Stabilizing Ligands: A variety of small molecules have been shown to bind and stabilize G-quadruplexes.
-
Molecular Crowding Agents: The addition of agents like polyethylene glycol (PEG) can mimic the crowded cellular environment and promote G-quadruplex formation and stability.
-
Problem 3: My analytical results are ambiguous, suggesting multiple conformations.
Initial Checks:
-
Review Literature: Check if the parent G-quadruplex sequence (without this compound) is known to be polymorphic.
-
Examine Raw Data: Look for signs of multiple transitions in your melting curves or complex spectra in CD and NMR.
Troubleshooting Steps:
-
What could be the cause of mixed conformations?
-
G-quadruplex Polymorphism: G-quadruplexes are known to be structurally diverse, and a single sequence can sometimes adopt multiple conformations. This compound substitution could exacerbate this.
-
-
How can I encourage a single, stable conformation?
-
Vary Annealing Conditions: Try different cooling rates during the annealing process. A very slow cooling rate can sometimes favor the thermodynamically most stable conformation.
-
Change Cation Type: The type of cation can influence the preferred topology. For example, K+ often favors parallel structures.
-
Use Stabilizing Ligands: Some ligands are known to selectively bind and stabilize a specific G-quadruplex conformation.
-
Quantitative Data
Table 1: Illustrative Thermal Stability of Modified G-Quadruplexes
| G-Quadruplex Sequence (Example) | Modification | Cation Condition | Tm (°C) | Change in Tm (ΔTm) (°C) | Reference Context |
| Human Telomere (TTAGGG)n | None (Unmodified) | Na+ | 54.9 ± 0.4 | - | |
| Human Telomere (TTAGGG)n | A7-methylation | Na+ | 51.9 ± 0.2 | -3.0 | |
| Human Telomere (TTAGGG)n | A13-methylation | Na+ | 56.9 ± 0.3 | +2.0 | |
| c-myc promoter | None + No Ligand | K+ | (baseline) | - | |
| c-myc promoter | None + Ligand 1 | K+ | (baseline + 9.5) | +9.5 | |
| c-myc promoter | None + Ligand 2 | K+ | (baseline + 8.3) | +8.3 |
Table 2: General Effect of Cations on G-Quadruplex Stability
| Cation | Ionic Radius (Å) | General Effect on G-Quadruplex Stability | Reference Context |
| K+ | 1.38 | Strong Stabilizer | |
| Na+ | 1.02 | Moderate Stabilizer | |
| Li+ | 0.76 | Weak Stabilizer / Indifferent | |
| Mg2+ | 0.72 | Can stabilize G4s | |
| Rb+ | 1.52 | Strong Stabilizer | |
| Cs+ | 1.67 | Can stabilize G4s |
Experimental Protocols
Protocol 3.1: Synthesis of this compound-Containing Oligonucleotides
Oligonucleotides containing this compound can be synthesized using standard automated solid-phase phosphoramidite chemistry.
-
Solid Support: Controlled pore glass (CPG) is a common solid support.
-
Phosphoramidites: Use standard phosphoramidites for A, C, G, and T, and an this compound phosphoramidite for the desired substitution points.
-
Synthesis Cycle: The synthesis is typically performed in the 3' to 5' direction and involves a cycle of deblocking, coupling, capping, and oxidation.
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and deprotected, typically using ammonium hydroxide.
-
Purification: The crude oligonucleotide should be purified, for example, by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Protocol 3.2: Annealing for G-Quadruplex Formation
This protocol is a general guideline for inducing the formation of intramolecular G-quadruplexes.
-
Oligonucleotide Preparation: Dissolve the purified oligonucleotide in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4) containing the desired cation (e.g., 100 mM KCl).
-
Denaturation: Heat the solution to 95°C for 5 minutes to disrupt any pre-existing secondary structures.
-
Annealing: Allow the solution to cool slowly to room temperature. This can be done by leaving the sample on the benchtop or in a heat block that is turned off.
-
Equilibration: Incubate the solution at 4°C for at least one hour, or overnight, to allow for complete folding.
Protocol 3.3: Characterization by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool for confirming G-quadruplex formation and determining its topology.
-
Sample Preparation: Prepare the annealed oligonucleotide in the desired buffer at a suitable concentration (e.g., 5 µM).
-
Instrument Setup: Use a CD spectrophotometer and a quartz cuvette with an appropriate path length (e.g., 1 cm).
-
Data Acquisition: Record the CD spectrum from approximately 320 nm to 220 nm at a controlled temperature (e.g., 25°C).
-
Data Analysis: Subtract the spectrum of the buffer alone. The resulting spectrum is characteristic of the nucleic acid structure. A positive peak around 265 nm and a negative peak around 240 nm suggest a parallel G-quadruplex, while a positive peak around 295 nm is indicative of an antiparallel topology.
Protocol 3.4: Thermal Stability Analysis using UV-Melting
This protocol determines the melting temperature (Tm) of a G-quadruplex.
-
Sample Preparation: Prepare the annealed oligonucleotide in the desired buffer.
-
Instrument Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Acquisition: Monitor the absorbance at 295 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).
-
Data Analysis: Plot the normalized absorbance versus temperature. The Tm is the temperature at the midpoint of the transition, which can be determined from the peak of the first derivative of the melting curve.
Protocol 3.5: NMR Spectroscopy for Structural Analysis
NMR provides high-resolution structural information about G-quadruplexes.
-
Sample Preparation: Prepare a concentrated sample of the annealed oligonucleotide (typically in the mM range) in a buffer containing 10% D₂O.
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum.
-
Data Analysis: The presence of sharp peaks in the chemical shift range of 10.5-12.0 ppm is a characteristic signature of imino protons involved in Hoogsteen G-tetrad formation. The number of these peaks can correspond to the number of G-tetrads in the structure.
Visualizations
Caption: Experimental workflow for studying this compound-substituted G-quadruplexes.
Caption: Troubleshooting flowchart for unstable G-quadruplex formation.
Caption: Regulation of c-Myc transcription via G-quadruplex stabilization.
References
Avoiding artifacts in isoguanine detection by mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts when detecting isoguanine by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in this compound mass spectrometry?
A1: The most common sources of artifacts in this compound mass spectrometry can be broadly categorized as:
-
Sample Preparation-Induced Artifacts: Oxidation of other nucleobases (like adenine or guanine) into this compound or related structures during sample extraction, derivatization, or storage is a primary concern.[1] Contamination from reagents, solvents, or lab equipment can also introduce interfering signals.[2][3][4]
-
In-Source Artifacts: The high energy environment of the mass spectrometer's ion source can cause in-source decay or fragmentation of this compound, leading to misinterpretation of the resulting spectra.[5] Adduct formation, where this compound ions associate with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also a common in-source phenomenon that can complicate mass spectra.
-
Chromatographic Artifacts: Poor chromatographic separation can lead to co-elution of this compound with isomeric compounds, resulting in inaccurate quantification. Issues like peak tailing, broadening, or retention time shifts can also compromise data quality.
Q2: How can I prevent the artificial oxidation of other nucleobases to this compound during sample preparation?
A2: Preventing artificial oxidation is critical for accurate this compound detection. Key strategies include:
-
Use of Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT) or deferoxamine, to buffers and solvents during sample extraction and processing to minimize oxidative damage.
-
Anaerobic Conditions: Whenever possible, perform critical sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) to reduce exposure to oxygen.
-
Enzyme Inhibitors: If working with biological samples, use a cocktail of enzyme inhibitors to prevent enzymatic degradation or modification of nucleosides.
-
Controlled Derivatization: If derivatization is necessary (e.g., for GC-MS), optimize reaction times and temperatures to minimize side reactions. Pre-purification of this compound before derivatization can also reduce the risk of artifactual oxidation of other compounds.
Q3: What are adduct ions and how can I minimize their formation?
A3: Adduct ions are formed when the target analyte associates with other ions present in the electrospray ionization (ESI) source, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺). These adducts can split the signal of interest across multiple m/z values, reducing sensitivity and complicating data interpretation. To minimize adduct formation:
-
Use High-Purity Solvents and Reagents: Ensure that all solvents (water, acetonitrile, methanol) and mobile phase additives (formic acid, ammonium formate) are of high purity (LC-MS grade) to minimize the presence of metal ions.
-
Clean Glassware and Plasticware: Use thoroughly cleaned glassware and high-quality plasticware to avoid leaching of sodium and other contaminants.
-
Optimize Mobile Phase: The addition of a small amount of a proton source like formic acid to the mobile phase can promote the formation of the protonated molecule ([M+H]⁺) over adducts.
-
Use a Divert Valve: Program the LC system to divert the flow to waste at the beginning and end of the analytical run to prevent the introduction of salts from the sample matrix into the mass spectrometer.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Mass Spectrum
| Possible Cause | Troubleshooting Steps |
| Contamination | * Analyze a blank sample (injection of the mobile phase) to identify background signals. * Clean the ion source and sample introduction pathway. * Use fresh, high-purity solvents and reagents. * Check for contaminants from sample collection and storage tubes. |
| Adduct Formation | * Identify common adducts by their characteristic mass shifts (see Table 1). * Improve mobile phase conditions by adding a proton source (e.g., 0.1% formic acid). * Use high-purity solvents and clean labware to reduce metal ion contamination. |
| In-Source Fragmentation/Decay | * Optimize ion source parameters (e.g., capillary voltage, source temperature) to reduce the energy imparted to the analyte. * If possible, use a softer ionization technique. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Contamination | * Flush the column with a strong solvent. * If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions | * Adjust the mobile phase pH to ensure this compound is in a single ionic form. * Consider a different column chemistry that minimizes secondary interactions. |
| Extra-Column Volume | * Minimize the length and diameter of tubing between the injector, column, and detector. * Ensure all fittings are properly connected to avoid dead volume. |
| Column Overload | * Reduce the injection volume or dilute the sample. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Composition | * Ensure mobile phase components are accurately measured and well-mixed. * Prepare fresh mobile phase daily. * Degas the mobile phase to prevent bubble formation. |
| LC System Leaks | * Inspect all fittings and connections for any signs of leakage. |
| Column Temperature Fluctuations | * Use a column oven to maintain a stable temperature. |
| Column Degradation | * If retention times consistently decrease and peak shape deteriorates, the column may need to be replaced. |
Quantitative Data Summary
Table 1: Common Adducts of this compound (C₅H₅N₅O, MW = 151.13 g/mol )
| Adduct | Formula | Mass Shift (Da) | Expected m/z (Positive Ion Mode) |
| Protonated | [M+H]⁺ | +1.0073 | 152.05 |
| Sodium | [M+Na]⁺ | +22.9892 | 174.03 |
| Ammonium | [M+NH₄]⁺ | +18.0338 | 169.08 |
| Potassium | [M+K]⁺ | +38.9632 | 190.01 |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for this compound Analysis by LC-MS/MS
This protocol is adapted from methods for analyzing oxidized guanine species in urine.
-
Internal Standard Spiking: To a 1 mL aliquot of urine, add a solution containing a stable isotope-labeled internal standard for this compound (e.g., ¹³C₅,¹⁵N₅-isoguanine) to a final concentration of 10 nM.
-
Dilution and Buffering: Dilute the sample 1:1 with a 100 mM lithium acetate buffer (pH 6.4).
-
Dissolution of Precipitates: Heat the sample at 37°C for 10 minutes and vortex to dissolve any potential precipitates.
-
Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes to pellet any remaining particulate matter.
-
Analysis: Transfer the supernatant to an autosampler vial for immediate injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for this compound Quantification
This method is based on established protocols for separating guanine and its derivatives.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate in water, pH 3.75.
-
Mobile Phase B: 10 mM ammonium formate in 90:10 acetonitrile:water, pH 3.75.
-
Flow Rate: 200 µL/min.
-
Gradient:
-
0-10 min: 100% A
-
10-15 min: Linear gradient to 20% B
-
15-43 min: Linear gradient to 31.2% B
-
43-51 min: 100% B (column wash)
-
51-76 min: 100% A (re-equilibration)
-
-
Column Temperature: 4°C (to improve retention of polar analytes).
-
Injection Volume: 25 µL.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 152.1 -> Product ion (Q3) m/z 135.1 (corresponding to the loss of NH₃).
-
Internal Standard: Monitor the appropriate transition for the stable isotope-labeled standard.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Visualizations
Caption: Figure 1. A generalized workflow for the analysis of this compound.
Caption: Figure 2. A decision tree for troubleshooting common artifacts.
References
- 1. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purity Does my sample contain contaminants [qiagen.com]
- 3. Potential sources of background contaminants in solid phase extraction and microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagent and laboratory contamination can critically impact sequence-based microbiome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
Troubleshooting low fidelity of polymerases with non-natural base pairs.
Welcome to the Technical Support Center for Polymerase Fidelity with Non-Natural Base Pairs.
This guide is designed for researchers, scientists, and drug development professionals who are working with polymerases and non-natural base pairs (UBPs). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you address challenges related to low polymerase fidelity in your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered when using polymerases with non-natural base pairs.
| Observation | Possible Cause | Solution |
| Low or No Product Yield | Poor Polymerase Activity with UBP: The polymerase may not efficiently incorporate the non-natural nucleotide triphosphate (xNTP). | • Use a polymerase specifically engineered or evolved for your UBP. • Optimize reaction conditions (see below). • Increase polymerase concentration incrementally. |
| Suboptimal Annealing Temperature: Incorrect annealing temperature can reduce PCR efficiency. | • Recalculate primer Tm values, considering the effect of the UBP. • Perform a temperature gradient PCR to determine the optimal annealing temperature.[1][2] | |
| Incorrect Mg2+ Concentration: Magnesium concentration is critical for polymerase activity and fidelity.[3][4] | • Titrate Mg2+ concentration in 0.2–1 mM increments to find the optimal concentration for your polymerase and UBP.[1] | |
| Degraded Reagents: Template DNA, primers, or xNTPs may be degraded. | • Use fresh, high-quality template DNA. • Aliquot xNTPs to avoid multiple freeze-thaw cycles. • Design and synthesize fresh primers. | |
| Incorrect Product Size / Non-Specific Products | Mispriming: Primers may be annealing to non-target sequences. | • Verify primer specificity using bioinformatics tools. • Increase the annealing temperature. • Redesign primers to be more specific. |
| Polymerase Slippage: Repetitive sequences can cause the polymerase to "slip," leading to insertions or deletions. | • Use a polymerase with high processivity. • Optimize the extension temperature. | |
| Contamination: Contaminating DNA can lead to the amplification of unexpected products. | • Use dedicated PCR workstations and filtered pipette tips. • Run a no-template control to check for contamination. | |
| High Mutation Rate / Low Fidelity | Low Fidelity Polymerase: The polymerase may have a high intrinsic error rate or lack proofreading activity. | • Switch to a high-fidelity polymerase with 3'→5' exonuclease (proofreading) activity. • Consider using a polymerase specifically evolved for high-fidelity replication of your UBP. |
| Unbalanced Nucleotide Concentrations: An imbalance between the natural dNTPs and the non-natural xNTPs can lead to misincorporation. | • Ensure accurate and equimolar concentrations of all nucleotide triphosphates. • Prepare fresh nucleotide mixes. | |
| Suboptimal Reaction Conditions: High Mg2+ concentration, high pH, or the presence of manganese ions can reduce fidelity. | • Optimize Mg2+ concentration (lower concentrations often improve fidelity). • Ensure the reaction buffer has the optimal pH for the polymerase. • Avoid manganese ions unless specifically required for your polymerase. | |
| Damaged Template DNA: Damaged bases in the template can lead to misincorporation during replication. | • Use a fresh, high-quality DNA template. • Limit UV exposure when handling DNA. • Consider using a DNA repair mix before amplification. | |
| Excessive Number of Cycles: A high number of PCR cycles increases the probability of amplifying errors that occurred in earlier cycles. | • Reduce the number of PCR cycles to the minimum required for sufficient product yield. |
Logical Flow for Troubleshooting Low Fidelity
Caption: A flowchart for systematically troubleshooting low fidelity issues.
Frequently Asked Questions (FAQs)
Q1: What is polymerase fidelity and why is it important for non-natural base pairs?
Polymerase fidelity refers to the accuracy of DNA synthesis. It is the ability of a DNA polymerase to correctly insert the complementary nucleotide opposite a template base. For non-natural base pairs, high fidelity is crucial to ensure that the synthetic genetic information is maintained accurately during replication and amplification. Low fidelity can lead to the loss of the non-natural base pair or the introduction of mutations, which can compromise downstream applications. The error rates for natural base pairing by proofreading-deficient DNA polymerases range from 10-3 to 10-6 errors per base pair.
Q2: How does a polymerase recognize and incorporate a non-natural base pair?
While hydrogen bonding is a key factor for natural base pairs, studies with non-natural nucleotides have shown that shape complementarity and steric fit are also critical for polymerase recognition and incorporation. The polymerase's active site accommodates a specific size and shape, and if the non-natural base pair mimics the geometry of a natural base pair, it can be incorporated efficiently. Other factors like hydrophobicity, solvation energies, and base-stacking capabilities also play a role.
Q3: My polymerase has 3'→5' exonuclease (proofreading) activity, but I still see low fidelity. Why?
Even with proofreading activity, several factors can lead to low fidelity:
-
Inefficient Proofreading of UBPs: The exonuclease domain may not efficiently recognize or excise the mismatched non-natural base.
-
Suboptimal Reaction Conditions: High concentrations of Mg2+ or the presence of other metal ions like Mn2+ can inhibit proofreading activity.
-
High Nucleotide Concentrations: High dNTP/xNTP concentrations can increase the rate of incorporation, giving less time for the proofreading machinery to act.
-
Polymerase Properties: The specific polymerase may have an inherently lower proofreading efficiency for certain types of mismatches, including those involving UBPs.
Q4: Can I improve the fidelity of my current polymerase without switching to a new one?
Yes, you can often improve fidelity by optimizing the reaction conditions:
-
Lower Mg2+ Concentration: Titrate the MgCl2 concentration downwards, as lower concentrations tend to increase fidelity.
-
Balanced Nucleotides: Ensure that the concentrations of all dNTPs and xNTPs are equal.
-
Additives: Some PCR additives can enhance fidelity, but their effects should be empirically tested.
-
Cycling Conditions: Reduce the number of PCR cycles to the minimum necessary. Also, decreasing the extension time can sometimes reduce the incorporation of incorrect nucleotides.
Q5: How can I measure the fidelity of my polymerase with a non-natural base pair?
Several methods can be used to measure polymerase fidelity:
-
Sanger Sequencing: A straightforward method to sequence a sample of PCR products and manually count the number of errors.
-
Next-Generation Sequencing (NGS): Provides a high-throughput method to assess error rates across thousands or millions of molecules, offering greater statistical power.
-
Fidelity Assays: Specific assays like the MagNIFi (Magnification via Nucleotide Imbalance Fidelity) assay can be used to quantitatively measure error rates by forcing misincorporation under nucleotide-imbalanced conditions.
-
Hydrogel Particle Format: This is a newer method for assessing XNA polymerase fidelity that avoids the need for purifying XNA intermediates, making the process faster and more efficient.
Quantitative Data on Polymerase Fidelity
The fidelity of DNA polymerases is typically expressed as an error rate, which is the number of misincorporations per total number of incorporated nucleotides.
| Polymerase Type | Proofreading (3'→5' Exo) | Typical Error Rate (per base incorporation) | Reference |
| Standard (e.g., Taq) | No | 10-4 to 10-5 | |
| High-Fidelity | Yes | 10-6 to 10-7 | |
| Q5 High-Fidelity | Yes | ~4.4 x 10-6 (substitutions) | |
| Phusion High-Fidelity | Yes | ~5.1 x 10-6 (substitutions) | |
| Engineered XNA Polymerases | Varies | Can be lower than natural polymerases, highly dependent on the specific UBP and polymerase. |
Note: Error rates can be influenced by reaction conditions and the specific DNA sequence.
The selectivity of an unnatural base pair in a polymerase reaction is also a critical measure. For example, a selectivity of 99.9% means that for every 1000 incorporation events at that position, the correct UBP is formed 999 times. After 20 PCR cycles, a 99.9% selectivity would result in approximately 98% retention of the UBP, whereas a 99% selectivity would lead to only about 82% retention.
Experimental Protocols
Protocol: Measuring Polymerase Fidelity using Next-Generation Sequencing
This protocol provides a general workflow for assessing the fidelity of a polymerase with a non-natural base pair using NGS.
Caption: Workflow for an NGS-based polymerase fidelity assay.
Methodology:
-
Template Preparation:
-
Synthesize a DNA template of a known sequence that includes the non-natural base at one or more specific positions.
-
The template should be long enough for NGS library preparation and contain unique primer binding sites.
-
-
PCR Amplification:
-
Set up a PCR reaction using the polymerase to be tested.
-
The reaction should include the prepared template, appropriate primers, dNTPs, and the corresponding non-natural xNTP.
-
Use the minimum number of cycles required to obtain enough material for sequencing to minimize the propagation of early-round errors.
-
-
Purification:
-
Purify the PCR product to remove primers, dNTPs, xNTPs, and the polymerase. A column-based PCR purification kit is suitable for this.
-
-
NGS Library Preparation:
-
Ligate sequencing adapters to the purified PCR products. Follow the manufacturer's protocol for the chosen NGS platform (e.g., Illumina).
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform. Aim for high sequencing depth to accurately quantify rare mutation events.
-
-
Data Analysis:
-
Align the sequencing reads to the known reference sequence of the template.
-
At the position of the non-natural base, count the number of reads that have the correct non-natural base (if your sequencing method can identify it) or the expected natural base after a full replication cycle (DNA -> XNA -> DNA), and the number of reads that have a different base.
-
The error rate is calculated as the number of misincorporated bases divided by the total number of reads covering that position.
-
This technical support guide provides a starting point for troubleshooting and improving the fidelity of polymerases with non-natural base pairs. For more specific issues, consulting the manufacturer's literature for your polymerase and non-natural base pair system is recommended.
References
Managing the decreased stability of duplexes with single isoguanine pairs.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the complexities associated with single isoguanine (iG) incorporations into DNA duplexes. This compound, an isomer of guanine, can be a valuable tool in expanding the genetic alphabet and developing novel therapeutics, but its unique properties can lead to challenges in maintaining duplex stability.[1][2][3] This resource offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to address these challenges effectively.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with DNA duplexes containing a single this compound pair.
Question: Why is the melting temperature (Tm) of my this compound-containing duplex significantly lower than expected?
Answer:
Several factors can contribute to a lower-than-anticipated melting temperature for a duplex containing an this compound residue:
-
Mismatched Base Pairing: this compound forms a stable base pair with 5-methylisocytosine (iCMe) through three hydrogen bonds, similar to a standard G-C pair.[4] However, when paired with natural bases, its stability can be compromised. The stability of iG mismatched pairs generally follows the order: iCMe > T > G > C >> A.[4] Ensure the intended complementary base is present.
-
Tautomeric Equilibrium: this compound can exist in a keto-enol tautomeric equilibrium. The minor enol tautomer can lead to mispairing with thymine (T), which can destabilize the duplex compared to the intended iG-iC pair.
-
Flanking Sequence Effects: The thermodynamic stability of an iG-containing base pair is highly dependent on the neighboring base pairs. Certain flanking sequences can lead to less favorable stacking interactions, thereby reducing the overall duplex stability.
-
Suboptimal Buffer Conditions: The stability of any DNA duplex, including those with modified bases, is sensitive to ionic strength and pH. Low salt concentrations will decrease the Tm due to increased electrostatic repulsion between the phosphate backbones.
Troubleshooting Steps:
-
Sequence Verification: Double-check the sequence of your oligonucleotides to confirm the presence of the intended complementary base opposite the this compound.
-
Buffer Optimization: Ensure your buffer contains an adequate salt concentration (e.g., 100-150 mM NaCl) to screen the negative charges of the phosphate backbone.
-
Redesign Oligonucleotides: If possible, redesign the oligonucleotide to alter the sequences flanking the this compound pair. Consult thermodynamic data tables to choose more stabilizing neighboring pairs.
-
Spectroscopic Analysis: Perform Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the duplex structure. These techniques can reveal the presence of alternative structures or mismatches.
Question: My Circular Dichroism (CD) spectrum of the this compound-containing duplex does not look like a standard B-form DNA. What could be the reason?
Answer:
Deviations from a canonical B-form DNA CD spectrum can indicate structural perturbations caused by the this compound modification.
-
Conformational Changes: The presence of an iG-containing pair can induce local conformational changes in the DNA duplex. While often maintaining an overall B-form, there can be alterations in helical parameters.
-
Parallel-Stranded DNA: this compound is a potent inducer of parallel-stranded DNA duplex structures under certain conditions, which exhibit a distinct CD signature compared to antiparallel B-form DNA.
-
Presence of Mismatches: Mismatches involving this compound can lead to significant distortions in the duplex structure, which will be reflected in the CD spectrum.
Troubleshooting Workflow:
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Preparation of High-Purity Isoguanosine
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the large-scale synthesis and purification of high-purity isoguanosine (isoG).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of high-purity isoguanosine?
A1: The main challenges include the high cost of starting materials, achieving high purity, minimizing yield loss during purification, and the potential for side reactions.[1][2][3][4] Historically, methods often involved toxic heavy metals and gave low to moderate yields.[1] While newer methods have improved yields and sustainability, careful control of reaction and purification conditions is crucial for obtaining high-purity isoG on a large scale.
Q2: What are the common impurities encountered during isoguanosine synthesis?
A2: Common impurities include residual starting materials (e.g., 2,6-diaminopurine riboside), inorganic salts (like sodium nitrite and sodium salts from pH adjustments), and potential side-products from the diazotization reaction. Incomplete precipitation can also lead to the loss of the desired product in the mother liquor.
Q3: What are the main synthesis routes for isoguanosine?
A3: Isoguanosine can be synthesized through several routes:
-
Chemical Synthesis: The most common and scalable method involves the diazotization of 2,6-diaminopurine riboside. Other chemical methods start from guanosine or by constructing the purine ring from precursors like 5-amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside).
-
Enzymatic Synthesis: This approach utilizes enzymes like purine nucleoside phosphorylases (PNPs) to catalyze the formation of isoguanosine from a suitable purine base and a ribose donor. Another enzymatic route involves the conversion of 2'-deoxyxanthosine 5'-monophosphate (dXMP) to deoxyisoguanosine monophosphate (dBMP).
Q4: Is enzymatic or chemical synthesis better for large-scale production?
A4: Both methods have advantages and disadvantages.
-
Chemical synthesis , particularly the diazotization of 2,6-diaminopurine riboside, is currently a more established and detailed method for large-scale production, with reported high pre-treatment yields. However, it can involve harsh reagents and lead to inorganic impurities.
-
Enzymatic synthesis offers high specificity, milder reaction conditions, and a better environmental profile. However, challenges such as enzyme stability, substrate specificity, and the cost of enzymes can be limiting factors for industrial-scale production.
Troubleshooting Guides
Chemical Synthesis (Diazotization Method)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Product | Incomplete diazotization reaction. | Ensure accurate stoichiometry of sodium nitrite and acetic acid. Monitor the reaction progress using TLC or HPLC. |
| Side reactions due to improper temperature control. | Maintain the reaction at the specified temperature (e.g., room temperature as per recent protocols) to avoid decomposition of the diazonium intermediate. | |
| Low Yield After Purification | Incomplete precipitation of isoguanosine. | Isoguanosine precipitation with aqueous ammonia can be incomplete. Carefully adjust the pH to 7 for maximal precipitation and consider concentrating the mother liquor to recover more product. |
| Loss of product during filtration and washing. | Use a fine filter paper to prevent the loss of small crystals. Wash the precipitate with a minimal amount of cold solvent to avoid redissolving the product. | |
| Product Contaminated with Inorganic Salts | Residual sodium nitrite or other salts from pH adjustment. | The purification process involving protonation with HCl and deprotonation with NaOH is designed to remove these salts. Ensure the pH is accurately adjusted to 3 to dissolve the protonated isoguanosine and leave insoluble impurities behind. Subsequent precipitation with NaOH should yield a purer product. |
| Discolored Product (Yellowish Tinge) | Presence of impurities or degradation products. | Recrystallization from a suitable solvent system (e.g., methanol/water) can improve the color and purity. Ensure the starting materials are of high purity. |
| Inconsistent Crystal Formation | Rapid cooling or agitation during crystallization. | Allow the solution to cool slowly and without disturbance to promote the formation of well-defined crystals. Seeding with a small crystal of pure isoguanosine can sometimes initiate crystallization. |
Enzymatic Synthesis (General)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Low enzyme activity or inhibition. | Verify the activity of the enzyme with a standard substrate. Ensure the reaction buffer composition (pH, ionic strength) is optimal for the enzyme. Check for potential inhibitors in the reaction mixture, including the substrate or product itself at high concentrations. |
| Substrate specificity issues. | The chosen enzyme (e.g., purine nucleoside phosphorylase) may have low activity towards isoguanine or the ribose donor. Screen different PNPs from various sources for better activity. | |
| Formation of Byproducts | Non-specific enzyme activity or side reactions. | Analyze the reaction mixture by HPLC or mass spectrometry to identify byproducts. Optimize reaction conditions (e.g., substrate concentrations, temperature) to favor the desired reaction. Consider using a more specific enzyme if available. |
| Difficulty in Product Purification | Co-elution with substrates or byproducts during chromatography. | Optimize the chromatography method (e.g., gradient, mobile phase composition) for better separation. Consider using a different purification technique, such as ion-exchange chromatography if the product has a different charge compared to contaminants. |
Data Presentation
Table 1: Comparison of Isoguanosine Synthesis Methods
| Method | Starting Material | Key Reagents | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Diazotization | 2,6-Diaminopurine Riboside | Sodium Nitrite, Acetic Acid | 97.2% (pre-treatment) | >95% (after purification) | Simple, convenient, scalable, high initial yield. | Potential for inorganic impurities, yield loss during purification. |
| From Guanosine | Guanosine | Phosphorus oxychloride, n-pentyl nitrite | 34-64% | HPLC purified | Readily available starting material. | Multi-step process, use of harsh reagents, lower overall yield. |
| From AICA Riboside | AICA Riboside | Benzoyl isothiocyanate, DCC | ~77% | High | Milder reaction conditions. | Multi-step process, cost of reagents. |
| Enzymatic (PNP) | This compound, Ribose-1-phosphate | Purine Nucleoside Phosphorylase | Variable | High | High specificity, mild conditions, environmentally friendly. | Enzyme cost and stability, substrate solubility can be low. |
Experimental Protocols
Protocol 1: Large-Scale Chemical Synthesis of Isoguanosine via Diazotization
This protocol is adapted from Wang et al. (2024).
Materials:
-
2,6-diaminopurine riboside (200 g, 0.71 mol)
-
Deionized water (4 L)
-
Acetic acid (1 L, 17.4 mol)
-
Sodium nitrite (NaNO₂)
-
Aqueous ammonia
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: Suspend 200 g of 2,6-diaminopurine riboside in 4 L of water at room temperature in a suitable reaction vessel.
-
Acidification: Slowly add 1 L of acetic acid over 5 minutes while stirring.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add the sodium nitrite solution dropwise to the reaction mixture. The reaction is complete after approximately 40 minutes of stirring at room temperature.
-
Crude Precipitation: Adjust the pH of the solution to 7 using aqueous ammonia to precipitate the crude isoguanosine.
-
Isolation of Crude Product: Separate the crude product from the mother liquor by filtration.
-
Purification (Protonation): Treat the crude product with 0.1 M HCl solution to protonate the N7-position of the this compound base. Adjust the pH to 3 to dissolve the protonated isoguanosine and remove any insoluble impurities by filtration.
-
Final Precipitation (Deprotonation): Add 0.1 M NaOH solution to the filtrate to deprotonate the isoguanosine, causing the high-purity product to precipitate.
-
Final Product Isolation: Collect the precipitated high-purity isoguanosine by filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: General Procedure for Enzymatic Synthesis of Isoguanosine using Purine Nucleoside Phosphorylase (PNP)
This is a general protocol and may require optimization for specific enzymes and substrates.
Materials:
-
This compound
-
α-D-Ribose-1-phosphate (or a suitable ribose donor like uridine and a second enzyme, uridine phosphorylase)
-
Purine Nucleoside Phosphorylase (PNP) from a suitable source (e.g., E. coli)
-
Phosphate buffer (e.g., 50 mM, pH 7.0-7.5)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, dissolve this compound and α-D-ribose-1-phosphate in the phosphate buffer. The concentrations should be optimized based on the enzyme's kinetic parameters and substrate solubility.
-
Enzyme Addition: Add the purified PNP to the reaction mixture to initiate the synthesis. The amount of enzyme will depend on its specific activity.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the formation of isoguanosine over time using HPLC.
-
Reaction Termination: Once the reaction has reached completion or equilibrium, terminate it by denaturing the enzyme (e.g., by heating or adding a solvent like ethanol).
-
Purification: Centrifuge the mixture to remove the denatured enzyme. Purify the isoguanosine from the supernatant using techniques such as preparative HPLC or column chromatography.
Visualizations
Caption: Workflow for the large-scale chemical synthesis and purification of isoguanosine.
Caption: Logical relationship between challenges and solutions in isoguanosine production.
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. Large‐Scale Synthesis of High‐Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Synthesis of High-Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Frontier of Personalized Medicine: A Technical Support Center for Pharmacogenomic Implementation
The promise of pharmacogenomics (PGx) to tailor drug treatments to an individual's genetic makeup is a cornerstone of precision medicine. However, the path from research to routine clinical implementation is fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing actionable guidance for researchers.
Category 1: Study Design and Evidence Generation
Question: Our pharmacogenomic association study results are not replicating. What are the common pitfalls?
Answer: Inconsistent replication of genetic association studies is a significant challenge in translating PGx findings into clinical practice.[1] Several factors can contribute to this:
-
Insufficient Sample Size: Small sample sizes lack the statistical power to detect modest genetic effects, leading to false-positive or false-negative results.[2]
-
Population Stratification: Genetic ancestry can influence both allele frequencies and disease risk. If not properly accounted for, it can lead to spurious associations.
-
Phenocopying: The observed clinical phenotype (e.g., adverse drug reaction) may be due to non-genetic factors that mimic a genetic effect, such as drug-drug interactions or environmental influences.[1]
-
Lack of Standardized Phenotyping: Inconsistent definitions and measurement of clinical outcomes across studies can make it difficult to compare and replicate findings.
-
Choice of Genetic Markers: There may not be a universal agreement on which specific single nucleotide polymorphisms (SNPs) or other variants to test for a particular gene, such as CYP2D6.[1]
Troubleshooting Steps:
-
Power Calculation: Conduct a thorough power analysis before initiating a study to ensure an adequate sample size.
-
Control for Population Structure: Use genomic control methods or principal component analysis to account for population stratification.
-
Detailed Phenotyping: Develop and apply a standardized and detailed protocol for defining and measuring clinical endpoints.
-
Consider Non-Genetic Factors: Collect comprehensive data on concurrent medications, lifestyle, and environmental exposures to identify potential confounders.[2]
-
Replication in Diverse Populations: Aim to replicate findings in independent and ethnically diverse cohorts.
Category 2: Sample Management and Assay Performance
Question: We are observing inconsistent genotyping results from our patient samples. How can we troubleshoot our laboratory workflow?
Answer: The quality and consistency of genotyping results are fundamental to any PGx study. Discrepancies can arise from various stages of the experimental workflow.
Troubleshooting Steps:
-
Pre-Analytical Phase:
-
Sample Collection and Handling: Ensure proper collection tubes are used and that samples are stored and transported under recommended conditions to prevent DNA/RNA degradation. The fixation process for tissue samples can also impact nucleic acid stability and extractability.
-
Nucleic Acid Extraction: The chosen extraction method can introduce bias. Validate the consistency of extraction efficiency, especially for quantitative analyses. Residual impurities from the extraction process can interfere with downstream applications.
-
-
Analytical Phase:
-
Assay Validation: The analytical performance of your genotyping platform (e.g., accuracy, precision, sensitivity) should be rigorously validated against a reference method like Sanger sequencing.
-
Quality Control: Include appropriate controls in every run, such as no-template controls (NTCs), positive controls for different alleles (wild-type, heterozygous, homozygous mutant), and negative controls.
-
Allelic Discrimination: For array-based platforms, review discrimination plots to ensure clear separation of genotype clusters. An "undetermined" call may result from poor sample quality, a neighboring SNP, or a copy number variant.
-
-
Data Analysis:
-
Software Parameters: Ensure the analysis software settings are appropriate for your assay. Incorrect settings can lead to misinterpretation of results.
-
Data Import/Export: Verify that data is being imported and exported correctly between different software platforms.
-
Category 3: Data Analysis and Interpretation
Question: We have identified several variants of uncertain significance (VUS) in our sequencing data. How should we handle these in a clinical context?
Answer: The widespread use of next-generation sequencing (NGS) has led to an increase in the identification of VUS, which presents a significant challenge for clinical interpretation.
Handling VUS:
-
Conservative Reporting: In a clinical setting, it is generally recommended to not report VUS in a way that could lead to clinical action. The focus should be on established, actionable variants.
-
Functional Studies: To reclassify a VUS, further research is needed to determine its functional impact on the protein. This can involve in vitro or in silico studies.
-
Data Sharing and Databases: Contribute VUS data to public databases to help the scientific community collectively build evidence for their clinical significance.
-
Follow Established Guidelines: Adhere to guidelines from organizations like the American College of Medical Genetics and Genomics (ACMG) and the Association for Molecular Pathology (AMP) for the classification of sequence variants.
Question: Different laboratories and guidelines provide conflicting interpretations for the same genotype. How do we resolve these discrepancies?
Answer: Inconsistent terminology and interpretation of PGx results are significant barriers to clinical implementation. For example, a patient with two nonfunctional alleles of a drug-metabolizing enzyme might be described as a "poor metabolizer," "homozygous deficient," or having "null activity" depending on the laboratory.
Resolving Discrepancies:
-
Standardized Nomenclature: Whenever possible, adopt standardized terminology from leading consortia like the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Pharmacogenomics Knowledgebase (PharmGKB).
-
Evidence-Based Guidelines: Rely on peer-reviewed, evidence-based guidelines from organizations like CPIC, which provide explicit recommendations for translating genotypes into clinical actions.
-
Cross-Organizational Harmonization: Be aware of ongoing efforts between major guideline developers to harmonize their recommendations and resolve discrepancies.
Category 4: Clinical Implementation and Infrastructure
Question: Our institution is struggling to integrate pharmacogenomic data into our Electronic Health Record (EHR) system. What are the key challenges and solutions?
Answer: Integrating PGx data into EHRs is critical for the successful clinical implementation of pharmacogenomics, yet it presents numerous technical and workflow challenges.
Challenges and Solutions:
| Challenge | Solution |
|---|---|
| Data Storage and Complexity: Large and complex genomic data files are difficult to store and query within standard EHR structures. | Utilize a dedicated repository for genomic data that can be linked to the EHR. Implement "genomic indicators" or a similar feature to flag patients with actionable PGx results. |
| Lack of Standardization: Inconsistent use of standards for clinical and genetic data hinders interoperability. | Adopt standardized terminologies and data formats (e.g., HL7) to ensure data can be exchanged and understood across different systems. |
| Clinical Decision Support (CDS): Lack of effective CDS tools to provide actionable guidance to clinicians at the point of care. | Develop and implement both passive (e.g., information panels) and active (e.g., alerts) CDS that are seamlessly integrated into the clinical workflow. |
| Workflow Integration: PGx results need to be available and interpretable within the existing clinical workflow. | Design workflows that clearly define when and how to order tests, and how results are returned and acted upon. This may involve a multidisciplinary team including pharmacists and genetic counselors. |
Category 5: Cost, Reimbursement, and Education
Question: How can we justify the cost of implementing a pharmacogenomics program when reimbursement is uncertain?
Answer: Demonstrating the cost-effectiveness of PGx testing is a common hurdle. While payer coverage can be inconsistent, a growing body of evidence supports the economic value of PGx.
Cost-Effectiveness Data: A systematic review of 108 studies on the cost-effectiveness of PGx testing for drugs with CPIC guidelines found that:
| Outcome | Percentage of Studies |
| Cost-Effective | 44% |
| Cost-Saving | 27% |
| Not Cost-Effective | 20% |
| Uncertain | 9% |
Data from a systematic review assessing cost-effectiveness of pharmacogenetic testing for drugs with CPIC guidelines.
For specific drugs, the evidence can be even stronger. For example, 96% of studies on CYP2C19 genotyping for clopidogrel found it to be cost-effective or cost-saving.
Justification Strategy:
-
Start with High-Evidence Gene-Drug Pairs: Focus initial implementation on tests with strong evidence of clinical utility and cost-effectiveness, such as those with CPIC Level A guidelines.
-
Conduct a Pilot Study: Perform a pilot study within your institution to collect data on the local impact of PGx testing on patient outcomes and healthcare costs.
-
Engage with Payers: Proactively engage with local payers to discuss the evidence for cost-effectiveness and work towards coverage policies.
-
Educate Stakeholders: Provide education to clinicians and administrators on the potential for PGx to reduce adverse drug events and improve treatment efficacy, which can lead to downstream cost savings.
Question: Our clinicians feel they lack the expertise to use pharmacogenomic test results. What educational resources are available?
Answer: Lack of education for healthcare professionals is a major barrier to the adoption of PGx. Fortunately, numerous resources are now available to address this knowledge gap.
Educational Resources:
-
Certificate Programs: Several organizations offer certificate programs in pharmacogenomics for pharmacists and other healthcare professionals, including the American Society of Health-System Pharmacists (ASHP) and the University of Florida.
-
Online Learning Modules: The Inter-Society Coordinating Committee for Practitioner Education in Genomics (ISCC-PEG) offers peer-reviewed online education for healthcare practitioners. The National Human Genome Research Institute (NHGRI) also provides introductory resources.
-
Clinical Practice Guidelines: The Clinical Pharmacogenetics Implementation Consortium (CPIC) guidelines are a key resource for understanding how to use genetic test results to guide prescribing.
-
Knowledgebases: The Pharmacogenomics Knowledgebase (PharmGKB) is a comprehensive online resource that curates information on the impact of genetic variation on drug response.
Experimental Protocols & Methodologies
For successful implementation, robust and standardized experimental protocols are essential. Below are outlines for key experimental workflows.
Protocol 1: DNA Extraction from Whole Blood
-
Objective: To isolate high-quality genomic DNA from whole blood samples for downstream genotyping applications.
-
Materials:
-
Whole blood collected in EDTA tubes.
-
Commercial DNA extraction kit (e.g., column-based or magnetic bead-based).
-
Nuclease-free water.
-
Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit) for DNA quantification.
-
-
Methodology:
-
Follow the manufacturer's protocol for the chosen DNA extraction kit. Key steps typically include:
-
Lysis of red and white blood cells.
-
Digestion of proteins with proteinase K.
-
Binding of DNA to a silica membrane or magnetic beads.
-
Washing of the bound DNA to remove contaminants.
-
Elution of the purified DNA in nuclease-free water or a low-salt buffer.
-
-
Quality Control:
-
Quantification: Measure the DNA concentration.
-
Purity: Assess the A260/A280 ratio (should be ~1.8) and the A260/A230 ratio (should be >2.0) to check for protein and salt contamination, respectively.
-
-
Storage: Store the extracted DNA at -20°C or -80°C for long-term stability.
-
Protocol 2: TaqMan® SNP Genotyping Assay
-
Objective: To determine the genotype of a specific single nucleotide polymorphism (SNP) using a real-time PCR-based assay.
-
Materials:
-
Purified genomic DNA.
-
TaqMan® Genotyping Master Mix.
-
TaqMan® SNP Genotyping Assay (contains sequence-specific forward and reverse primers and two allele-specific probes labeled with different fluorescent dyes, e.g., VIC and FAM).
-
Real-time PCR instrument.
-
-
Methodology:
-
Prepare the PCR reaction mix by combining the master mix, SNP assay, and genomic DNA for each sample.
-
Include appropriate controls:
-
No-Template Control (NTC) to check for contamination.
-
Positive controls for each genotype (homozygous allele 1, homozygous allele 2, and heterozygous).
-
-
Run the reaction on a real-time PCR instrument using the recommended thermal cycling conditions.
-
Data Analysis:
-
The instrument software will generate an allelic discrimination plot, clustering samples based on the fluorescence signals from the two probes.
-
Assign genotypes to each sample based on its cluster.
-
-
Visualizations
Diagram 1: General Pharmacogenomic Testing Workflow
References
Validation & Comparative
Isoguanine-Isocytosine Pairing: A High-Fidelity Alternative to Natural Base Pairs?
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of an expanded genetic alphabet has driven extensive research into synthetic base pairs that can function alongside the natural Watson-Crick pairs of adenine-thymine (A-T) and guanine-cytosine (G-C). Among the most promising candidates is the isoguanine (isoG) and isocytosine (isoC) pair. This guide provides an objective comparison of the pairing fidelity of isoG-isoC versus the canonical Watson-Crick pairs, supported by experimental data and detailed methodologies.
Molecular Structure and Hydrogen Bonding
This compound and isocytosine are isomers of guanine and cytosine, respectively. The isoG-isoC pair forms three hydrogen bonds, similar to the G-C pair, which contributes to its high stability.[1][2] In contrast, the A-T pair is held together by only two hydrogen bonds.
Pairing Fidelity: A Quantitative Comparison
The fidelity of a base pair refers to the accuracy with which it is correctly replicated during DNA synthesis. For natural base pairs, DNA polymerases have evolved to ensure high fidelity, with error rates typically in the range of 10-4 to 10-7, depending on the polymerase and the presence of proofreading activity.[3][4]
The isoG-isoC pair has demonstrated remarkably high fidelity in polymerase chain reaction (PCR) amplification, with some studies reporting a fidelity of approximately 96%.[5] This high fidelity is attributed to the specific hydrogen bonding pattern that is orthogonal to the Watson-Crick pairs, meaning that isoG preferentially pairs with isoC, and vice versa, with minimal cross-reactivity with natural bases.
However, a key challenge to the fidelity of the isoG-isoC pair is the tautomerization of this compound. The common keto tautomer of isoG correctly pairs with isoC. However, a minor enol tautomer of isoG can form a stable base pair with thymine (T), leading to misincorporation during replication. Similarly, 5-methylisocytosine (a more stable analog of isoC) has been observed to mispair with guanine (G) and adenine (A).
| Base Pair | Number of Hydrogen Bonds | Typical DNA Polymerase Error Rate (per base per duplication) | Primary Mispairing Partner(s) | Fidelity in PCR |
| A-T | 2 | 10-4 - 10-7 | G, C | >99.9% |
| G-C | 3 | 10-4 - 10-7 | T, A | >99.9% |
| isoG-isoC | 3 | Not extensively quantified across multiple polymerases | isoG with T; isoC with G, A | ~96% |
Table 1. Comparison of Pairing Fidelity between Watson-Crick and isoG-isoC Base Pairs.
Thermodynamic Stability
The thermodynamic stability of a DNA duplex is a measure of the energy required to separate its two strands and is often characterized by the melting temperature (Tm), the temperature at which half of the duplex DNA molecules are dissociated into single strands. The three hydrogen bonds of the G-C and isoG-isoC pairs contribute to greater thermodynamic stability compared to the two hydrogen bonds of the A-T pair.
Experimental studies have shown that the isoG-isoC pair is at least as stable as the natural G-C pair, and in some contexts, even more stable. For instance, the substitution of A-T base pairs with isoG-isoC pairs in the sticky ends of a DNA nanostructure resulted in an 11°C increase in the lattice melting temperature, from 42°C to 53°C.
| Base Pair | Relative Stability | Melting Temperature (Tm) Contribution |
| A-T | Least Stable | Lower |
| G-C | More Stable | Higher |
| isoG-isoC | Comparable to or greater than G-C | Higher, can be greater than G-C |
Table 2. Comparison of Thermodynamic Stability.
Experimental Protocols
Primer Extension Assay for Measuring Polymerase Fidelity
This assay measures the ability of a DNA polymerase to correctly incorporate a nucleotide opposite a specific template base.
Detailed Steps:
-
Primer and Template Preparation:
-
Synthesize a short DNA oligonucleotide primer and a longer template containing the unnatural base (e.g., isoC) at a specific position.
-
Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase.
-
Anneal the labeled primer to the template by heating the mixture to 95°C and then slowly cooling to room temperature.
-
-
Primer Extension Reaction:
-
Prepare four separate reaction tubes. To each tube, add the annealed primer/template, a specific DNA polymerase, and the appropriate reaction buffer.
-
To each of the four tubes, add one of the four natural deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP) or the unnatural triphosphate (d(isoG)TP).
-
Incubate the reactions at the optimal temperature for the DNA polymerase for a time sufficient for single nucleotide incorporation.
-
-
Gel Electrophoresis and Analysis:
-
Terminate the reactions by adding a stop solution (e.g., formamide with EDTA).
-
Denature the DNA by heating to 95°C.
-
Load the samples onto a high-resolution denaturing polyacrylamide gel.
-
After electrophoresis, expose the gel to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA fragments.
-
The intensity of the band corresponding to the incorporation of a specific nucleotide is proportional to the efficiency of that incorporation event. By comparing the intensities of the bands in the different lanes, the misincorporation frequency can be calculated.
-
Thermal Denaturation (Melting Temperature) Analysis
This method is used to determine the thermodynamic stability of a DNA duplex.
Detailed Steps:
-
Sample Preparation:
-
Synthesize complementary DNA oligonucleotides, with one or more containing the isoG-isoC pair. Also, synthesize control duplexes with A-T and G-C pairs in the same sequence context.
-
Anneal the complementary strands in a buffered solution (e.g., containing NaCl and a pH buffer) to form duplex DNA.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the DNA solution at 260 nm as the temperature is slowly increased (e.g., 1°C per minute).
-
-
Data Analysis:
-
As the temperature increases, the DNA duplex will denature into single strands, causing an increase in the absorbance at 260 nm (the hyperchromic effect).
-
Plot absorbance versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which the absorbance is halfway between the initial (duplex) and final (single-stranded) values.
-
From the melting curves, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can also be calculated.
-
Factors Influencing Pairing Fidelity
The fidelity of both natural and unnatural base pairing is not solely an intrinsic property of the base pair itself but is influenced by a number of factors.
References
- 1. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Fidelity of DNA polymerases in the detection of intraindividual variation of mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
Navigating the Uncharted Territory of the Genetic Alphabet: A Comparative Guide to Sequencing Isoguanine-Modified DNA
For researchers, scientists, and drug development professionals venturing into the expanded realm of synthetic biology and diagnostics, the ability to accurately sequence DNA containing non-canonical bases is paramount. Isoguanine (isoG), a key component of artificial base pairs, presents unique challenges and opportunities in this pursuit. This guide provides a comprehensive comparative analysis of the primary methods developed for sequencing isoG-modified DNA, offering a clear overview of their principles, performance, and the experimental data underpinning their utility.
The integration of this compound and its binding partner, 5-methylisocytosine (MeisoC), into nucleic acids creates a stable, orthogonal genetic system with the potential to expand the information-carrying capacity of DNA. However, the distinct chemical properties of isoG necessitate specialized sequencing approaches. To date, two principal methods have been systematically evaluated for their efficacy in reading through these modified sequences: Modified Dye Terminator Sequencing and Modified Pyrosequencing . This guide delves into a head-to-head comparison of these techniques, supplemented with detailed experimental protocols and performance data to inform your selection of the most suitable method for your research needs.
Performance Snapshot: A Comparative Table
The following table summarizes the key performance indicators for the two primary methods used to sequence this compound-modified DNA, providing a quick reference for their respective strengths and limitations.
| Feature | Modified Dye Terminator Sequencing | Modified Pyrosequencing |
| General Utility | Generally useful for sequence identification of ODNs containing dMeisoC and disoG.[1][2][3] | Partially successful; challenges in accurately identifying long stretches of modified bases.[1] |
| Principle | Chain-termination method using fluorescently labeled dideoxynucleoside triphosphates (ddNTPs). | Detection of pyrophosphate release upon nucleotide incorporation. |
| Key Challenge | Polymerase fidelity and efficiency can be reduced in regions with high dMeisoC–disoG content.[1] | Ambiguous signals, especially with consecutive identical nucleotide incorporations. |
| Observed Issues | Potential for polymerase to skip over template disoG positions. | Inconsistent peak heights, making quantitative interpretation difficult. |
| Miscoding | Terminator ddT can be incorporated opposite disoG in the absence of dMeisoCTP due to tautomerism of this compound. | Not explicitly detailed, but polymerase-driven misincorporation is a known issue with isoG. |
In-Depth Analysis of Sequencing Methodologies
Modified Dye Terminator Sequencing
This method, an adaptation of the classic Sanger sequencing technique, has proven to be the more reliable approach for sequencing oligodeoxyribonucleotides (ODNs) containing this compound. It relies on the enzymatic synthesis of a complementary DNA strand, which is randomly terminated by the incorporation of fluorescently labeled dideoxynucleotides (ddNTPs).
Experimental Workflow:
Dye Terminator Sequencing Workflow for isoG-DNA.
Key Considerations: The success of this method is heavily dependent on the polymerase's ability to efficiently and accurately incorporate the natural and unnatural nucleotides. Studies have shown that while replication is possible, it is not as robust as with natural DNA, particularly in sequences with a high density of the MeisoC-isoG pair. A significant challenge arises from the tautomeric nature of this compound, which can lead to mispairing with thymine. This can result in the incorporation of a ddTTP opposite an isoG in the template, leading to an incorrect base call.
Modified Pyrosequencing
Pyrosequencing offers a real-time sequencing-by-synthesis approach. It monitors the release of pyrophosphate (PPi) that occurs when a DNA polymerase adds a nucleotide to a growing DNA strand. While innovative, its application to this compound-containing templates has been met with limited success.
Experimental Workflow:
Modified Pyrosequencing Workflow for isoG-DNA.
Key Considerations: The primary drawback of modified pyrosequencing for this compound lies in the ambiguity of the resulting pyrograms. The relative peak heights of the emitted light, which correspond to the amount of PPi released, can be inconsistent, making it difficult to accurately determine the sequence, especially in homopolymeric regions of the modified base.
Detailed Experimental Protocols
Modified Dye Terminator Sequencing Protocol
-
Template Preparation: An oligodeoxyribonucleotide containing this compound is used as the template. A complementary sequencing primer is annealed to this template.
-
Sequencing Reaction Mixture: The reaction is typically performed in a total volume of 10 µL containing:
-
Template-primer complex
-
Sequencing buffer
-
DNA Polymerase (e.g., a Family A polymerase)
-
A mixture of dATP, dCTP, dGTP, dTTP, and dMeisoCTP
-
A mixture of fluorescently labeled ddATP, ddCTP, ddGTP, and ddTTP
-
-
Thermal Cycling: The reaction undergoes thermal cycling, typically consisting of an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension.
-
Purification: The reaction products are purified to remove unincorporated dyes and nucleotides.
-
Capillary Electrophoresis: The purified fragments are separated by size using capillary electrophoresis.
-
Data Analysis: The sequence is determined by analyzing the pattern of fluorescent signals detected during electrophoresis.
Modified Pyrosequencing Protocol
-
Template Preparation: A biotinylated primer is annealed to the this compound-containing template and immobilized on streptavidin-coated beads.
-
Sequencing Reaction: The immobilized template-primer is dispensed into a multi-well plate. The pyrosequencing reaction mixture, containing DNA polymerase, ATP sulfurylase, and luciferase, is added.
-
Nucleotide Dispensation: The four natural dNTPs and dMeisoCTP are dispensed sequentially into the wells.
-
Light Detection: The plate is placed in a luminometer to detect the light emitted upon nucleotide incorporation.
-
Data Analysis: The sequence is inferred from the resulting pyrogram, which plots light intensity versus nucleotide dispensation.
Future Perspectives and Alternative Approaches
While modified dye terminator and pyrosequencing represent the foundational methods for analyzing isoG-containing DNA, the field of nucleic acid sequencing is rapidly evolving. The challenges associated with polymerase fidelity in the context of non-canonical bases highlight the need for novel enzymatic and technological solutions.
Alternative methods developed for other modified bases, such as 8-oxo-7,8-dihydroguanine (an isomer of this compound), could potentially be adapted for this compound sequencing. These include techniques that convert the modified base into a unique signature that can be read by standard Sanger sequencing, or enrichment-based next-generation sequencing approaches like OG-Seq. As third-generation sequencing technologies, such as nanopore sequencing, continue to mature, their direct-read capabilities may offer a powerful, polymerase-free avenue for the analysis of this compound and other synthetic base modifications. Further research into engineering polymerases with higher fidelity and efficiency for unnatural base pairs will also be crucial in advancing the accurate and robust sequencing of synthetic genetic polymers.
References
Isoguanine vs. 8-Oxoguanine: A Comparative Guide to Oxidative Damage Markers
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, can lead to significant damage to cellular macromolecules, including DNA. This guide provides a detailed comparison of two key markers of oxidative DNA damage: Isoguanine and the well-established 8-oxoguanine. Understanding the nuances of their formation, repair, mutagenic potential, and detection is critical for accurate assessment of oxidative stress and its implications in disease and drug development.
At a Glance: Key Differences
| Feature | This compound (2-hydroxyadenine) | 8-Oxoguanine (8-oxoG) |
| Precursor Base | Adenine | Guanine |
| Primary Location | Predominantly found as a ribonucleoside (isoguanosine) in RNA and urine. Low levels of the deoxyribonucleoside in DNA. | Found in both DNA (as 8-oxo-dG) and the nucleotide pool (as 8-oxo-dGTP). Also present in RNA. |
| Formation Frequency | Levels of its ribonucleoside can be comparable to or exceed those of 8-oxoG derivatives in some biological samples. | Considered the most abundant oxidative DNA lesion due to the low redox potential of guanine. |
| Primary Repair Mechanism | Not primarily repaired by a DNA glycosylase-type mechanism in mammalian cells. The exact repair pathway is not fully elucidated. OGG1 can excise 8-oxoadenine when paired with cytosine. | Primarily repaired by the Base Excision Repair (BER) pathway, initiated by the OGG1 DNA glycosylase. |
| Mutagenic Potential | Considered less mutagenic than 8-oxoguanine in E. coli. Can lead to mispairing, but the specific mutational signature in mammalian cells is less characterized. | Highly mutagenic, primarily causing G to T transversions, a common mutation in cancer. |
| Established Biomarker? | Emerging as a potential marker, especially for RNA oxidation. | A well-established and widely used biomarker for oxidative DNA damage. |
Formation of Lesions Under Oxidative Stress
Both this compound and 8-oxoguanine are formed through the interaction of reactive oxygen species with purine bases. However, their precursor bases and relative abundance in different nucleic acids differ significantly.
This compound is an oxidized form of adenine. Studies have shown that its ribonucleoside, isoguanosine, can be found in mouse liver RNA and human urine at levels comparable to or even higher than those of 8-oxoguanine and its derivatives[1][2]. This suggests that this compound may be a more significant marker of RNA oxidation than DNA oxidation. In contrast, the deoxyribonucleoside of this compound has not been detected in significant amounts in mouse liver DNA[1][2].
8-Oxoguanine is the primary product of guanine oxidation and is considered one of the most common DNA lesions resulting from oxidative stress[3]. This is due to guanine having the lowest redox potential among the DNA bases, making it the most susceptible to oxidation. 8-oxoG can be formed directly in the DNA strand or in the deoxyribonucleotide pool, leading to the formation of 8-oxo-dGTP, which can then be incorporated into DNA during replication.
The formation of these lesions is a critical event in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and aging.
Cellular Repair Mechanisms: A Tale of Two Pathways
The cellular response to this compound and 8-oxoguanine in DNA highlights a major divergence between these two markers.
8-Oxoguanine: The Well-Trodden Path of Base Excision Repair
The repair of 8-oxoguanine is a well-characterized process primarily mediated by the Base Excision Repair (BER) pathway.
The key enzyme in this pathway is 8-oxoguanine DNA glycosylase (OGG1) , which recognizes and excises the 8-oxoguanine base. This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other BER enzymes, including AP endonuclease 1 (APE1), DNA polymerase β, and DNA ligase, to restore the correct guanine base.
If replication occurs before 8-oxoG is repaired, adenine can be misincorporated opposite the lesion. This 8-oxoG:A mispair is recognized by another DNA glycosylase, MUTYH , which excises the adenine, allowing for another attempt at correct base insertion.
This compound: An Uncharted Repair Territory
In stark contrast to 8-oxoguanine, the repair of this compound (2-hydroxyadenine) in mammalian DNA is not well understood. Crucially, studies in rat organs have shown that this compound is not repaired by a glycosylase-type mechanism . This suggests a fundamental difference in how the cell handles these two oxidative lesions.
While the primary repair pathway remains elusive, there is evidence that OGG1 can excise 8-oxoadenine (a tautomer of this compound) when it is paired with cytosine in both the nucleus and mitochondria. However, a different, yet to be identified, glycosylase is thought to be responsible for incising 8-oxoadenine when it is paired with guanine in the nucleus.
The lack of a well-defined and efficient repair pathway for this compound in DNA could have significant implications for its persistence and potential for mutagenesis.
Mutagenic Potential: A Clear Distinction
The mutagenic consequences of unrepaired 8-oxoguanine are well-documented, while the mutagenicity of this compound appears to be less pronounced.
8-Oxoguanine is a potent mutagen, primarily causing G to T transversion mutations . This occurs because during DNA replication, DNA polymerases can misinterpret 8-oxoguanine and insert an adenine opposite it instead of a cytosine. In subsequent rounds of replication, this adenine will template the insertion of a thymine, completing the transversion. Such mutations are frequently observed in various types of cancer.
This compound , on the other hand, has been shown to be at least an order of magnitude less mutagenic than 8-oxoguanine in E. coli. While it can cause mispairing, its specific mutational signature and frequency in mammalian cells are not as well characterized as those of 8-oxoguanine.
Signaling Pathways: Emerging Roles in Cellular Processes
Recent research has begun to uncover the roles of these oxidative lesions and their repair pathways in cellular signaling.
The repair of 8-oxoguanine by OGG1 is not just a simple housekeeping process. The excised 8-oxoG base, in complex with OGG1, can act as a signaling molecule, activating small GTPases such as Ras and Rac1 . This can, in turn, trigger downstream signaling cascades involved in processes like inflammation and cell proliferation. The OGG1-BER pathway has also been linked to the activation of dendritic cells, suggesting a role in the immune response to oxidative stress.
Currently, there is a lack of specific information regarding signaling pathways that are uniquely activated by the presence of This compound in DNA or RNA. This remains an important area for future research.
Experimental Protocols for Detection
Accurate quantification of this compound and 8-oxoguanine is crucial for their use as biomarkers. Below are overviews of common experimental protocols.
This compound Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific detection of this compound and its nucleoside, isoguanosine.
Methodology Overview:
-
Sample Preparation: Urine samples are often diluted, and may be subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. For RNA analysis, the RNA is first extracted and then enzymatically hydrolyzed to its constituent ribonucleosides.
-
Liquid Chromatography (LC): The prepared sample is injected into an LC system, typically using a reverse-phase C18 column, to separate isoguanosine from other components in the mixture.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a mass spectrometer. Isoguanosine is ionized (e.g., by electrospray ionization) and the specific mass-to-charge ratio (m/z) of the parent ion is selected. This ion is then fragmented, and a specific fragment ion is monitored for quantification. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
8-Oxoguanine Detection: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for the quantification of 8-oxodeoxyguanosine (8-oxo-dG) in DNA.
Methodology Overview:
-
DNA Extraction and Hydrolysis: DNA is extracted from cells or tissues, taking care to minimize artefactual oxidation during the process. The purified DNA is then enzymatically hydrolyzed to its constituent deoxyribonucleosides.
-
High-Performance Liquid Chromatography (HPLC): The DNA hydrolysate is injected into an HPLC system with a C18 reverse-phase column to separate 8-oxo-dG from the much more abundant normal deoxyribonucleosides.
-
Electrochemical Detection (ECD): As the separated components elute from the column, they pass through an electrochemical detector. 8-oxo-dG is easily oxidized, and this electrochemical activity allows for its sensitive and selective detection.
Conclusion
8-oxoguanine remains the gold standard for assessing oxidative DNA damage due to its well-understood formation, repair, and mutagenic properties, as well as the availability of robust detection methods. This compound, while less studied, presents an intriguing alternative, particularly as a potential biomarker for RNA oxidation. Its high levels in some biological samples compared to 8-oxoguanine derivatives, coupled with its distinct repair pathway (or lack thereof), suggest it may provide complementary information about the nature and location of oxidative stress.
Further research is needed to fully elucidate the repair mechanisms and mutagenic potential of this compound in mammalian cells, and to develop and validate standardized methods for its quantification. For researchers in drug development and oxidative stress, a comprehensive understanding of both markers will enable a more nuanced assessment of cellular damage and the efficacy of therapeutic interventions.
References
Unraveling the Energetics: A Thermodynamic Comparison of Isoguanine-Modified Aptamers
For researchers, scientists, and drug development professionals, understanding the thermodynamic implications of incorporating modified nucleotides into aptamers is paramount for designing robust and effective therapeutic and diagnostic agents. This guide provides a detailed thermodynamic analysis of aptamers modified with isoguanine (isoG), comparing their performance to unmodified counterparts and discussing the broader context of unnatural base pairing.
The inclusion of modified nucleobases, such as this compound, into aptamer sequences can significantly alter their structural stability and binding affinity. A thorough thermodynamic assessment is crucial to predict and understand these changes. This guide summarizes key quantitative data, outlines experimental protocols for thermodynamic analysis, and visualizes relevant workflows and signaling concepts.
Thermodynamic Stability of this compound-Modified Aptamers: A Comparative Analysis
The thermodynamic stability of an aptamer is a critical factor in its biological activity and performance in various applications. Modifications to the nucleotide sequence can either enhance or diminish this stability. The following tables present a comparative summary of thermodynamic data for the thrombin binding aptamer (TBA) and its variants modified with this compound (iG) in either an RNA (iGR) or an unlocked nucleic acid (UNA) (iGU) context.
The data reveals that the introduction of this compound, particularly within the G-quartet structure of the thrombin binding aptamer, leads to a significant decrease in thermodynamic stability.[1][2][3][4][5] This destabilization is evident from the less negative Gibbs free energy change (ΔG°37), reduced melting temperature (Tm), and altered enthalpy (ΔH°) and entropy (ΔS°) values compared to the unmodified TBA.
Table 1: Thermodynamic Stability of Thrombin Binding Aptamer (TBA) Variants Modified with RNA-iG (iGR) or UNA-iG (iGU)
| Aptamer Variant | Modification Position | ΔG°37 (kcal/mol) | ΔΔG°37 (kcal/mol) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| Unmodified TBA | - | -8.1 | - | 51.0 | -49.0 | -132.0 |
| TBA-iGR-1 | G1 | -4.9 | 3.2 | 34.0 | -38.0 | -107.0 |
| TBA-iGU-1 | G1 | -4.8 | 3.3 | 34.0 | -39.0 | -110.0 |
| TBA-iGR-8 | G8 | -6.9 | 1.2 | 45.0 | -45.0 | -123.0 |
| TBA-iGU-8 | G8 | -6.2 | 1.9 | 41.0 | -43.0 | -118.0 |
| TBA-iGR-10 | G10 | -6.0 | 2.1 | 40.0 | -42.0 | -116.0 |
| TBA-iGU-10 | G10 | -4.7 | 3.4 | 33.0 | -39.0 | -111.0 |
Data sourced from Kotkowiak et al., 2018.
The destabilizing effect of this compound can be partially mitigated by the simultaneous introduction of other modifications, such as 4-thiouridine (s4U). The presence of RNA-s4U at specific positions can lessen the unfavorable thermodynamic impact of the isoguanosine modification.
Table 2: Thermodynamic Stability of TBA Variants with Combined this compound and 4-Thiouridine Modifications
| Aptamer Variant | Modification Positions | ΔG°37 (kcal/mol) | ΔΔG°37 (kcal/mol) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| TBA-iGR-1,s4UR-9 | G1, T9 | -6.3 | 1.8 | 41.0 | -42.0 | -115.0 |
| TBA-iGR-1,s4UR-12 | G1, T12 | -6.2 | 1.9 | 41.0 | -42.0 | -116.0 |
Data sourced from Kotkowiak et al., 2018.
While extensive thermodynamic data for aptamers modified with isocytosine (isoC) is not as readily available in the literature, the combination of isoG and isoC is of significant interest for expanding the genetic alphabet. The isoG-isoC pair forms three hydrogen bonds, similar to the natural G-C pair, and has been implemented in PCR. However, the tautomeric properties of isoG can lead to mispairing with thymine, which presents a challenge for its high-fidelity incorporation.
Experimental Protocols for Thermodynamic Analysis
Accurate and reproducible thermodynamic data is underpinned by meticulous experimental execution. The following are detailed protocols for two common techniques used to assess the thermodynamic stability of modified aptamers.
UV Melting Analysis
This method determines the melting temperature (Tm) of a nucleic acid structure by monitoring the change in UV absorbance as a function of temperature.
Protocol:
-
Sample Preparation:
-
Synthesize and purify the modified and unmodified aptamer oligonucleotides using standard phosphoramidite chemistry.
-
Confirm the composition of all oligonucleotides using MALDI-TOF mass spectrometry.
-
Dissolve the oligonucleotides in a buffer solution appropriate for the intended application (e.g., 100 mM potassium chloride, 20 mM sodium cacodylate, 0.5 mM Na2EDTA, pH 7.0).
-
Prepare a series of samples with varying oligonucleotide concentrations (e.g., in the range of 10-4 to 10-6 M) to perform a concentration-dependent analysis.
-
Denature the samples by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to allow for proper folding.
-
-
Data Acquisition:
-
Use a spectrophotometer equipped with a thermoprogrammer.
-
Record the absorbance versus temperature curves at a specific wavelength (e.g., 295 nm for G-quadruplexes or 260 nm for duplexes).
-
Increase the temperature at a slow, constant rate (e.g., 0.2°C/min or 0.5°C/min) over a defined range (e.g., 4°C to 90°C).
-
-
Data Analysis:
-
Analyze the melting curves using appropriate software (e.g., MeltWin 3.5) to determine the Tm, which is the temperature at which 50% of the nucleic acid is unfolded.
-
Perform a van't Hoff analysis by plotting 1/Tm versus the natural logarithm of the total oligonucleotide concentration.
-
From the van't Hoff plot, determine the thermodynamic parameters ΔH° (enthalpy change) and ΔS° (entropy change).
-
Calculate the Gibbs free energy change (ΔG°) at a specific temperature (e.g., 37°C) using the equation: ΔG° = ΔH° - TΔS°.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Protocol:
-
Sample Preparation:
-
Prepare the aptamer and its target ligand in identical buffer solutions to minimize heats of dilution. It is crucial to accurately match the buffer composition, including pH and any additives like DMSO.
-
Thoroughly degas all solutions before the experiment to prevent the formation of air bubbles.
-
Determine the accurate concentrations of the aptamer and ligand. A common starting concentration for the aptamer in the sample cell is 10-20 µM, and the ligand concentration in the syringe should be 15-20 times higher.
-
-
ITC Experiment Setup:
-
Load the aptamer solution into the sample cell of the microcalorimeter and the ligand solution into the injection syringe.
-
Set the experimental parameters, including the temperature, number of injections, injection volume, and spacing between injections. The temperature should be chosen based on the stability of the molecules and the desired experimental conditions.
-
-
Data Acquisition and Analysis:
-
Perform the titration, injecting small aliquots of the ligand into the aptamer solution.
-
The instrument measures the heat change associated with each injection.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to aptamer.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).
-
Calculate the Gibbs free energy change (ΔG) from the Kd (ΔG = RTlnKd) and the entropy change (ΔS) from the equation: ΔG = ΔH - TΔS.
-
Visualizing Workflows and Signaling Pathways
Diagrams are essential for representing complex experimental procedures and biological mechanisms. The following visualizations, created using the DOT language, illustrate a general workflow for thermodynamic analysis and a common signaling mechanism for aptamer-based biosensors.
References
- 1. doaj.org [doaj.org]
- 2. Electrochemical aptamer-based biosensors - Wikipedia [en.wikipedia.org]
- 3. aptamergroup.com [aptamergroup.com]
- 4. Nucleic Acid Aptamer-Based Biosensors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Aptamer Signaling Mechanisms Reveals Disparities in Sensor Response and Strategies to Eliminate False Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure of Isoguanine Base Pairs: A Comparative Guide to NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional structures of modified nucleic acids is paramount. Isoguanine (iG), an isomer of guanine, is of particular interest due to its role in oxidative DNA damage and its potential in the development of expanded genetic systems. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for elucidating the structural nuances of this compound-containing base pairs in solution. This guide provides a comprehensive comparison of NMR spectroscopy with other key analytical techniques—X-ray crystallography and mass spectrometry—supported by experimental data and detailed protocols to aid in the structural analysis of this important modified nucleobase.
NMR Spectroscopy: A Window into the Solution State
NMR spectroscopy offers a unique advantage in its ability to probe the structure and dynamics of molecules in a solution environment, which closely mimics physiological conditions. This is particularly crucial for flexible molecules like DNA, where crystal packing forces in X-ray crystallography can sometimes influence the observed conformation.
Studies on DNA duplexes containing this compound have revealed its versatile pairing behavior. For instance, in a parallel-stranded DNA duplex, this compound has been shown to form a stable reverse Watson-Crick base pair with 5-methyl-isocytosine (iC).[1][2] NMR refinement of such structures has provided valuable insights into their helical parameters, such as groove dimensions, which differ significantly from standard B-form DNA.[1][2][3]
Key NMR Observables for this compound Base Pair Analysis:
-
Imino Proton Resonances: The chemical shifts of imino protons are highly sensitive to hydrogen bonding and provide direct evidence for base pairing. The observation of imino proton signals for iG:C and G:iC pairs at low temperatures is consistent with the formation of a stable duplex.
-
Nuclear Overhauser Effect (NOE): NOE data provides through-space distance constraints between protons, which are fundamental for determining the three-dimensional structure. Cross-strand NOEs are particularly informative for defining the geometry of the base pair itself.
-
J-Coupling Constants: Scalar couplings between covalently bonded nuclei provide information about dihedral angles, which are crucial for defining the sugar pucker and the backbone conformation of the DNA duplex.
-
Chemical Shift Perturbations: Titration experiments monitored by NMR can reveal the binding interfaces and conformational changes upon the formation of this compound-containing duplexes or their interaction with other molecules.
Performance Comparison: NMR vs. Alternative Techniques
While NMR is a cornerstone for solution-state structural biology, X-ray crystallography and mass spectrometry offer complementary information.
| Feature | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry |
| Sample Phase | Solution | Crystalline Solid | Gas Phase |
| Structural Information | 3D structure, dynamics, intermolecular interactions | High-resolution 3D structure | Stoichiometry, connectivity, fragmentation patterns |
| Resolution | Atomic, residue-level | Atomic | Molecular, fragment-level |
| Sample Requirements | mg quantities, soluble | High-quality crystals | µg to ng quantities |
| Strengths | Solution-state analysis, dynamics, non-covalent interactions | High resolution, well-established | High sensitivity, adduct identification, sequencing |
| Limitations | Size limitations, spectral overlap, requires isotopic labeling for large molecules | Crystal packing artifacts, crystallization can be a bottleneck | Limited 3D structural information, potential for ion suppression |
Experimental Data for this compound Base Pairs
The stability of DNA duplexes containing this compound is highly dependent on its pairing partner and the surrounding sequence context. Thermodynamic data, such as melting temperatures (Tm), provide a quantitative measure of this stability.
| Duplex Description | Tm (°C) | ΔTm per modification (°C) | Reference |
| Duplex with single dG–iGd mismatch | Low | Destabilizing | |
| Duplex with single 5-aza-7-deazaguanine–iGd pair | Lower than Watson-Crick | Destabilizing | |
| Duplex with two consecutive 5-aza-7-deazaguanine–iGd pairs | Higher than single mismatch | +5 | |
| Duplex with three consecutive 5-aza-7-deazaguanine–iGd pairs | Highest stability | +9 |
Note: The stability can be significantly influenced by the introduction of functional groups. For instance, clickable side chains at position-7 of 8-aza-7-deazathis compound stabilize the base pair, whereas 8-substituents reduce its stability.
Experimental Protocols
NMR Spectroscopy: 2D NOESY of an this compound-Containing DNA Oligonucleotide
This protocol outlines the key steps for acquiring and processing a 2D NOESY spectrum to obtain distance restraints for structure calculation.
Methodology Details:
-
Sample Preparation: The synthesized and purified single-stranded DNA oligonucleotides containing this compound are dissolved in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). For observing exchangeable imino protons, the sample is prepared in a 90% H2O/10% D2O mixture. The two strands are mixed in a 1:1 molar ratio, heated to 90°C for 5 minutes, and then slowly cooled to room temperature to ensure proper annealing.
-
NMR Data Acquisition: A 2D NOESY spectrum is recorded on a high-field NMR spectrometer. A series of NOESY experiments with varying mixing times (e.g., 50-300 ms) should be acquired to build up the NOE intensity curves, which aids in more accurate distance calculations and helps to mitigate spin diffusion effects.
-
Data Processing: The acquired data is processed using software such as TopSpin or NMRPipe. This involves Fourier transformation, phasing, and baseline correction.
-
Resonance Assignment and NOE Integration: The proton resonances are assigned sequentially using a combination of 2D NOESY and TOCSY spectra. The volumes of the NOE cross-peaks are then integrated.
-
Structure Calculation: The integrated NOE peak volumes are converted into upper distance bounds. These distance restraints, along with dihedral angle restraints from J-coupling analysis, are used as input for molecular dynamics and simulated annealing protocols to generate an ensemble of structures consistent with the NMR data.
Alternative Techniques in Detail
X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of the molecule in a crystalline state. While crystallization of nucleic acids can be challenging, a successful crystal structure offers precise atomic coordinates. Recently, a DNA duplex containing 5-aza-7-deazaguanine–this compound pairs has been characterized by X-ray analysis, revealing that the complementary purine bases form hydrogen bonds in a manner similar to canonical purine-pyrimidine pairs.
Mass Spectrometry
Mass spectrometry (MS) is an ultra-sensitive technique that provides information about the molecular weight, elemental composition, and sequence of oligonucleotides. Tandem MS (MS/MS) can be used to determine the fragmentation patterns of modified nucleosides, which can aid in their identification and localization within a DNA strand. While MS does not directly provide 3D structural information, it is invaluable for confirming the presence and location of modifications like this compound and for studying DNA adducts.
References
- 1. Structural studies of a stable parallel-stranded DNA duplex incorporating this compound:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural studies of a stable parallel-stranded DNA duplex incorporating this compound:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural studies of a stable parallel-stranded DNA duplex incorporating this compound:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of Isoguanine's Photostability Against Canonical Nucleobases
In the quest to understand the origins of life and to engineer novel biological systems, the photostability of the molecular building blocks of genetics is a property of paramount importance. Isoguanine, an isomer of guanine, has been a subject of interest both as a potential component of primordial genetic polymers and in the development of expanded genetic alphabets. This guide provides a detailed comparison of the photostability of this compound with the five canonical nucleobases—adenine, guanine, cytosine, thymine, and uracil—supported by experimental data and methodologies.
Mechanistic Differences in Photostability
The remarkable photostability of canonical DNA and RNA nucleobases is a key factor believed to have been crucial for their selection as the carriers of genetic information on an early, UV-irradiated Earth.[1][2][3] This robustness stems from their ability to dissipate the energy from absorbed UV radiation through ultrafast and efficient non-radiative decay pathways, returning to the ground state in the order of picoseconds or less.[4] This rapid internal conversion minimizes the lifetime of electronically excited states, thereby preventing destructive photochemical reactions.
This compound, however, presents a more complex picture. Its photostability is highly dependent on its tautomeric form. While the enol tautomers of this compound are considered relatively photostable due to short-lived excited states, the biologically more relevant keto tautomers exhibit lower photostability compared to canonical bases. Upon UV excitation, these keto forms can become trapped in long-lived, reactive "dark" nπ* states. The extended lifetime of these excited states increases the probability of undergoing deleterious photochemical reactions, which may explain why this compound was not incorporated into the standard genetic code.
Interestingly, studies on this compound's corresponding nucleosides (isoguanosine and 2'-deoxyisoguanosine) in aqueous solutions reveal that they are photostable. This is attributed to primary relaxation mechanisms involving rapid internal conversion from the S1(ππ*) state back to the ground state, with decay lifetimes of less than 2 picoseconds. This highlights the significant influence of the molecular environment and structure (base vs. nucleoside) on photodynamic behavior. Similarly, protonated this compound also demonstrates high photostability with ultrafast decay times.
Quantitative Photostability Parameters
The photostability of a nucleobase can be quantified by several parameters, most notably its excited-state lifetime and photodegradation quantum yield. The excited-state lifetime indicates how long the molecule remains in a reactive, high-energy state after absorbing UV light. The photodegradation quantum yield represents the efficiency of a photon in causing a permanent chemical change (degradation) to the molecule.
The table below summarizes available data for this compound and the canonical nucleobases.
| Compound | Form / Condition | Excited-State Lifetime (τ) | Photodegradation Quantum Yield (Φ) |
| This compound (isoG) | Keto form (gas phase) | Long-lived nπ* state | Data not readily available |
| Enol form (gas phase) | Short-lived | Data not readily available | |
| Protonated (pH 2.4) | Ultrafast decay | Fluorescence Quantum Yield: ~10⁻⁴ | |
| 2'-Deoxyisoguanosine (dIsoGuo) | Aqueous solution | τ₁ = 0.30 ps, τ₂ = 0.95 ps | Minimal (<1%) photodegradation observed |
| Isoguanosine (IsoGuo) | Aqueous solution | τ₁ = 0.24 ps, τ₂ = 1.33 ps | Minimal (<1%) photodegradation observed |
| Adenine (A) | Gas phase (267 nm) | ~1.0 ps | Photodestruction Yield (Adenosine, 254 nm): 2.5 x 10⁻³ |
| Guanine (G) | Gas phase (267 nm) | ~0.8 ps | One-Photon Ionization Yield (in G-quadruplex): 9.4 x 10⁻³ |
| Cytosine (C) | Gas phase (267 nm) | ~3.2 ps | Data not readily available |
| Thymine (T) | Gas phase (267 nm) | ~6.4 ps | Dimerization Yield (in (dT)₂₀): 0.028 |
| Uracil (U) | Gas phase (267 nm) | ~2.4 ps | Chromophore Loss (poly(U), 254 nm): 0.04 - 0.1 |
Note: Photodegradation quantum yields are highly dependent on experimental conditions such as wavelength, solvent, and molecular context (e.g., free base vs. in a polymer). The values presented are illustrative examples from specific studies.
Experimental Protocols
The investigation of nucleobase photostability relies on sophisticated spectroscopic techniques capable of resolving events on ultrafast timescales.
Femtosecond Transient Absorption Spectroscopy
A primary tool in this field is femtosecond pump-probe transient absorption spectroscopy. This technique allows for the direct observation of excited-state dynamics.
Methodology:
-
Sample Preparation: The nucleobase or nucleoside is dissolved in a suitable solvent (e.g., water for biological relevance) or introduced into the gas phase via techniques like laser desorption and jet-cooling.
-
Excitation (Pump): An ultrashort (femtosecond) laser pulse, the "pump," is tuned to a specific UV wavelength that the molecule absorbs. This pulse excites the molecule to a higher electronic state.
-
Probing: A second, weaker femtosecond laser pulse, the "probe," with a broad spectral range (a white-light continuum), is passed through the sample after a controlled time delay relative to the pump pulse.
-
Detection: The change in the absorption of the probe beam is measured as a function of both wavelength and the time delay between the pump and probe pulses. This differential absorption signal reveals the presence of transient species, such as excited states or photoproducts.
-
Data Analysis: By plotting the change in absorption at specific wavelengths against the delay time, kinetic traces are obtained. These traces are then fitted to exponential decay models to extract the lifetimes of the various excited states involved in the deactivation process.
This method provides a direct measurement of how quickly the molecule returns to its ground state, offering crucial insights into its photostability.
Visualization of Experimental Workflow
The logical flow of a typical pump-probe spectroscopy experiment to assess nucleobase photostability is illustrated below.
References
- 1. Damage to uracil- and adenine-containing bases, nucleosides, nucleotides and polynucleotides: quantum yields on irradiation at 193 and 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KINETICS OF THYMINE PHOTODIMERIZATION IN DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to In Vivo and In Vitro Isoguanine Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Isoguanine (isoG), a product of oxidative damage to adenine in DNA, poses a significant threat to genomic integrity due to its propensity to mispair with thymine, leading to A:T to G:C transversions. The cellular defense against this lesion is primarily orchestrated by the Base Excision Repair (BER) pathway. Understanding the nuances of this compound repair in different experimental settings is crucial for elucidating the fundamental mechanisms of DNA repair and for the development of therapeutic strategies targeting genomic instability. This guide provides a comprehensive comparison of in vivo and in vitro studies of this compound repair mechanisms, supported by experimental data and detailed protocols. While direct quantitative data for this compound repair is limited, this guide will draw upon the extensive research on the repair of 8-oxoguanine (8-oxoG), a structurally and functionally analogous oxidized guanine lesion, to provide a robust comparative framework.
At a Glance: In Vivo vs. In Vitro Approaches
| Feature | In Vivo Studies | In Vitro Studies |
| System Complexity | High (whole cells, tissues, organisms) | Low to moderate (purified enzymes, cell-free extracts) |
| Physiological Relevance | High | Low to moderate |
| Mechanistic Detail | Limited | High |
| Control over Variables | Limited | High |
| Quantitative Analysis | Challenging | Straightforward |
| Typical Assays | Comet assay, reporter gene assays, immunofluorescence | DNA glycosylase assays, reconstituted repair assays |
The Base Excision Repair Pathway for this compound
The repair of this compound is predominantly carried out by the Base Excision Repair (BER) pathway. This multi-step process involves the coordinated action of several enzymes to remove the damaged base and restore the original DNA sequence.
Quantitative Comparison of Repair Efficiency
Direct quantitative comparisons of this compound repair in vivo versus in vitro are scarce. However, studies on 8-oxoguanine repair by its primary glycosylase, OGG1, provide valuable insights that can be extrapolated to this compound.
| Parameter | In Vivo (Cellular Context) | In Vitro (Purified Components) | Key Observations & References |
| Enzyme Activity | Modulated by post-translational modifications, protein-protein interactions, and chromatin structure. | Represents the intrinsic catalytic potential of the enzyme under optimal conditions. | In vitro assays with purified OGG1 show its catalytic activity, but this can be influenced by other proteins like APE1 in a cellular environment[1]. |
| Repair Efficiency | Can be lower due to the complexity of the cellular environment and the need to access DNA within chromatin. | Generally higher and more rapid due to the direct accessibility of the lesion on naked DNA. | Studies comparing OGG1 activity in peripheral blood mononuclear cells (PBMC) and lymphoblastoid cell lines (LCL) with cell-free extracts show significant differences, suggesting cellular factors modulate repair efficiency[2][3]. |
| Substrate Specificity | Maintained, but can be influenced by the local chromatin environment and other DNA binding proteins. | High, with a clear preference for the specific lesion. | OGG1 exhibits high specificity for 8-oxoG:C pairs, and this specificity is a key determinant of its function[4]. |
| Kinetic Parameters | Difficult to measure directly. | Readily determined (e.g., Km, kcat). | Kinetic analysis of purified human OGG1 has been performed, providing insights into its catalytic mechanism[4]. |
Experimental Protocols
In Vivo this compound Repair Assay (Adapted from Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a versatile method for detecting DNA damage and repair in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks resulting from the repair process of lesions like this compound, migrates away from the nucleus, forming a "comet" shape. The extent of DNA migration is proportional to the amount of damage.
Methodology:
-
Cell Preparation: Isolate single cells from the tissue of interest or use cultured cells.
-
Induction of Damage (Optional): Treat cells with an oxidizing agent known to produce this compound.
-
Embedding in Agarose: Mix a suspension of single cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and express alkali-labile sites as single-strand breaks. Apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the comet tail relative to the head using imaging software. A decrease in comet tail intensity over time after damage induction indicates DNA repair.
In Vitro this compound Glycosylase Assay
This assay directly measures the activity of a DNA glycosylase in excising this compound from a DNA substrate.
Principle: A synthetic oligonucleotide containing a site-specific this compound lesion is incubated with a purified DNA glycosylase or a cell-free extract. The excision of the damaged base creates an apurinic/apyrimidinic (AP) site, which can be cleaved by the AP lyase activity of the glycosylase or by subsequent chemical treatment, resulting in a shorter DNA fragment that can be visualized and quantified.
Methodology:
-
Substrate Preparation: Synthesize and purify a short oligonucleotide containing a single this compound residue. Label one end of the oligonucleotide with a radioactive isotope (e.g., 32P) or a fluorescent tag. Anneal the labeled strand to its complementary strand to create a double-stranded substrate.
-
Enzyme Reaction: Incubate the labeled DNA substrate with a purified DNA glycosylase (e.g., OGG1) or a cell-free extract in a suitable reaction buffer.
-
AP Site Cleavage: If the glycosylase is monofunctional, treat the reaction mixture with an AP endonuclease or a chemical agent (e.g., NaOH or piperidine) to cleave the DNA backbone at the AP site.
-
Product Separation: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: Visualize the DNA fragments by autoradiography (for 32P) or fluorescence imaging. The amount of the cleaved product is proportional to the glycosylase activity.
Signaling Pathways in Response to this compound Damage
The presence of this compound and the subsequent initiation of the BER pathway can trigger cellular signaling cascades. While specific signaling pathways directly activated by this compound are not well-defined, the repair of the analogous lesion, 8-oxoG, by OGG1 has been shown to activate small GTPases like Ras and Rac1. This suggests a potential link between the repair of oxidative DNA damage and the regulation of cellular processes such as redox homeostasis and cell proliferation.
The generation of single-strand breaks as intermediates in the BER pathway can also activate the broader DNA damage response (DDR) network, involving sensor proteins like PARP1, which can recruit downstream signaling and repair factors.
Conclusion
The study of this compound repair mechanisms necessitates a multi-faceted approach, leveraging the strengths of both in vivo and in vitro experimental systems. In vivo studies provide a physiologically relevant context, revealing the influence of the complex cellular milieu on repair efficiency. In contrast, in vitro assays offer a controlled environment to dissect the molecular mechanisms and kinetics of individual repair enzymes. While direct quantitative comparisons for this compound are still emerging, the extensive data on 8-oxoguanine repair provides a valuable framework for understanding the intricacies of how cells contend with this form of oxidative DNA damage. Future research focusing on direct, quantitative comparisons of this compound repair in these different settings will be instrumental in advancing our knowledge of genome maintenance and in the development of novel therapeutic interventions.
References
- 1. 8-Oxoguanine DNA glycosylase 1: Beyond repair of the oxidatively modified base lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nfa.elsevierpure.com [nfa.elsevierpure.com]
- 3. 8-Oxoguanine DNA-glycosylase repair activity and expression: a comparison between cryopreserved isolated lymphocytes and EBV-derived lymphoblastoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic and kinetic basis for recognition and repair of 8-oxoguanine in DNA by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
Isoguanine's Role in Expanded Genetic Information Systems: A Comparative Analysis
The pursuit of expanded genetic alphabets, which incorporate unnatural base pairs (UBPs) alongside the canonical A-T and G-C pairs, holds immense promise for advancements in synthetic biology, diagnostics, and therapeutics. Among the pioneering candidates for a third base pair is the isoguanine (iG) and isocytosine (iC) pair. This guide provides a comprehensive comparison of this compound's performance within these expanded genetic information systems (AEGIS), supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Performance Comparison: this compound vs. Natural and Other Unnatural Base Pairs
This compound, an isomer of guanine, forms a stable base pair with isocytosine (or its more stable derivative, 5-methylisocytosine, iCMe) through three hydrogen bonds, similar to the G-C pair.[1] This UBP has been extensively studied to evaluate its compatibility with enzymatic processes and its stability within a DNA duplex.
Quantitative Data Summary
The performance of the iG-iCMe pair has been benchmarked against natural base pairs and in the context of mispairing with natural bases. The following tables summarize key quantitative data from various studies.
Table 1: Thermodynamic Stability of DNA Duplexes Containing iG-iCMe
| Duplex Composition | Melting Temperature (Tm) (°C) | ΔTm (°C) per modification | Reference |
| Natural Duplex (Control) | 56.8 | - | [1] |
| Single d-isoG:d-isoCMe pair | 55.3 | -1.5 | [1] |
| Single h-isoG:d-isoCMe pair | 53.4 | -3.4 | [1] |
| Single d-isoG:h-isoCMe pair | 55.3 | -1.5 | [1] |
| Single h-isoG:h-isoCMe pair | 53.2 | -3.6 | |
| Note: 'd' denotes deoxyribose backbone, while 'h' denotes hexitol nucleic acid backbone. The control duplex is a fully natural DNA sequence. The ΔTm reflects the change in melting temperature upon incorporation of the unnatural pair. |
Table 2: Mispairing Stability with this compound
| Mispair with d-isoG | Tm (°C) | ΔTm (°C) vs. perfect match | Reference |
| d-isoCMe (perfect match) | 55.3 | 0 | |
| T | 54.8 | -0.5 | |
| G | 52.9 | -2.4 | |
| C | 46.3 | -9.0 | |
| A | 45.8 | -9.5 | |
| Note: These data highlight the thermodynamic propensity for mispairing of d-isoG with natural bases, with Thymine being the most stable mismatch. |
Table 3: Fidelity of this compound Incorporation in PCR
| Unnatural Base Pair | Polymerase | Fidelity per Cycle (%) | Reference |
| isoG:isoCMe | Taq Polymerase | ~96% | |
| isoG:isoC | Not Specified | ~98% | |
| 7-deaza-isoG:isoCMe | Taq Polymerase | ~92% | |
| isoG:isoCMe | Not Specified | ~86% (re-evaluated) | |
| Note: Fidelity can be influenced by the specific polymerase used and the sequence context. The re-evaluation of the 96% fidelity to 86% highlights the importance of the calculation method used. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to validate the iG-iCMe system.
1. Thermal Denaturation Analysis of DNA Duplexes
This method is used to determine the melting temperature (Tm), a key indicator of duplex stability.
-
Oligonucleotide Preparation: Synthesize complementary DNA oligonucleotides, one containing the unnatural base (e.g., isoG) and the other its counterpart (e.g., iCMe) or a mismatched natural base. Purify the oligonucleotides using standard methods like HPLC or PAGE.
-
Sample Preparation: Anneal the complementary strands by mixing equimolar amounts in a buffered solution (e.g., 0.1 M NaCl, 20 mM KH2PO4, 0.1 mM EDTA, pH 7.5). The final concentration of each strand is typically around 4 µM.
-
UV Absorbance Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/min).
-
Data Analysis: The Tm is the temperature at which 50% of the duplex DNA has dissociated into single strands. This is determined from the melting curve, which is a plot of absorbance versus temperature. The Tm is the maximum of the first derivative of this curve.
2. Polymerase Chain Reaction (PCR) Fidelity Assay
This assay assesses the efficiency and accuracy of enzymatic incorporation of the unnatural base pair during DNA amplification.
-
Template and Primer Design: Design a DNA template containing one or more iCMe bases. The forward and reverse primers are standard DNA sequences flanking the region with the unnatural base.
-
PCR Amplification: Perform PCR using a thermostable DNA polymerase (e.g., Taq polymerase). The reaction mixture contains the template DNA, primers, a mixture of the four standard dNTPs (dATP, dCTP, dGTP, dTTP), and the triphosphate of this compound (d-isoGTP).
-
Cycling Conditions: A typical PCR protocol consists of an initial denaturation step (e.g., 95°C for 5 min), followed by 30-40 cycles of denaturation (e.g., 95°C for 30s), annealing (e.g., 55°C for 30s), and extension (e.g., 72°C for 1 min), and a final extension step (e.g., 72°C for 5 min).
-
Product Analysis: After PCR, the amplified DNA is purified. The fidelity of incorporation is determined by sequencing the PCR product or by restriction enzyme digestion if the misincorporation creates or destroys a restriction site. The percentage of products retaining the correct iG-iCMe pair versus those with misincorporations (e.g., iG-T) is calculated to determine the fidelity per cycle.
Visualizations of Key Concepts
This compound-Isocytosine Base Pairing
References
Head-to-head comparison of different isoguanine synthesis protocols.
For researchers, scientists, and drug development professionals, the efficient synthesis of isoguanine and its derivatives is a critical step in the exploration of novel therapeutic agents and advanced biomaterials. This guide provides a comprehensive comparison of prominent this compound synthesis protocols, offering an objective analysis of their performance based on experimental data.
This document summarizes key quantitative metrics, presents detailed experimental methodologies for the cited protocols, and includes visualizations of the synthetic workflows to facilitate a clear understanding of the logical relationships between the different approaches.
Comparative Analysis of this compound Synthesis Protocols
The following table provides a summary of the key performance indicators for various established this compound synthesis methods. This allows for a rapid comparison of yield, reaction time, and scalability, aiding in the selection of the most appropriate protocol for specific research and development needs.
| Synthesis Protocol | Starting Material | Reported Yield | Reaction Time | Scalability | Key Advantages | Key Disadvantages |
| Diazotization | 2,6-Diaminopurine Riboside | 43% (purified), up to 97.2% (pre-purification) | 40 minutes | Demonstrated large-scale (200g) | Fast, convenient, and scalable. | Yield may be moderate after purification. |
| DCC-Mediated Cyclization | AICA Riboside | 77% (overall)[1] | Not specified | Not specified | High overall yield, milder conditions. | Requires DCC, a known allergen. |
| From 6-Chloroxanthosine | 6-Chloroxanthosine derivative | 80% | Not specified | Not specified | Highest reported yield, mild conditions. | Starting material may not be readily available. |
| From Guanosine | Guanosine | 64% (overall) | Multi-step | Not specified | Avoids hazardous heavy metals. | Multi-step process can be time-consuming. |
| From Adenine (Theoretical) | Adenine | Not applicable | Not applicable | Not applicable | Provides mechanistic insight. | Not a practical laboratory synthesis protocol. |
Experimental Protocols
Large-Scale Synthesis of Isoguanosine via Diazotization of 2,6-Diaminopurine Riboside
This protocol is adapted from a 2024 study demonstrating a simple and convenient method for the large-scale preparation of high-purity isoguanosine.
Materials:
-
2,6-Diaminopurine riboside
-
Acetic acid (AcOH)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Aqueous Ammonia (NH₃·H₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Active charcoal
Procedure:
-
Suspend 200 g of 2,6-diaminopurine riboside in 4 L of H₂O at room temperature.
-
Add 1 L of AcOH over 5 minutes.
-
Add a solution of 122 g of NaNO₂ in 1 L of H₂O dropwise.
-
Stir the resulting clear solution for 40 minutes to obtain a yellow solution.
-
Adjust the pH to 7 with 2.8% aqueous NH₃ in an ice water bath to precipitate the crude product.
-
Dissolve the obtained precipitate in 0.1 M HCl with heating and add active charcoal.
-
Perform hot filtration and cool the filtrate in an ice bath.
-
Neutralize the filtrate with 0.1 M NaOH.
-
Filter the solution to collect the solid product.
-
Wash the solid with ice water and vacuum-dry to yield a light yellow powder.
Yield: 86 g (43%) of purified isoguanosine.
This compound Synthesis from AICA Riboside via DCC-Mediated Cyclization
This method, offering a high overall yield, involves the formation of a benzoylthiourea intermediate followed by a dicyclohexylcarbodiimide (DCC)-mediated ring closure.
Materials:
-
5-Amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside)
-
Benzoyl isothiocyanate
-
Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethanol
-
Aqueous Ammonia
Procedure:
-
React AICA riboside with benzoyl isothiocyanate in DMF at room temperature to form the benzoylthiourea intermediate.
-
Add DCC to the reaction mixture.
-
Obtain this compound or isoguanosine through stirring, washing, and separation.
-
Further purification can be achieved by treatment with ethanol and 33% aqueous ammonia.
Yield: 77% overall yield for isoguanosine.
High-Yield Isoguanosine Synthesis from a 6-Chloroxanthosine Derivative
This protocol is noted for its high efficiency and mild reaction conditions. It involves enhancing the reactivity of the C6 position towards amination by introducing a strong electron-withdrawing group.
Detailed experimental protocol for this specific high-yield method requires access to the original publication by Napoli et al.
Isoguanosine Synthesis from Guanosine
Developed by Divakar et al., this five-step route provides a good overall yield while avoiding the use of harmful heavy metals.
Outline of the Synthesis:
-
Protection: Selective acetylation of the sugar moiety of guanosine.
-
Chlorination: Reaction with phosphorus oxychloride and N,N-dimethylaniline to yield the 6-chloropurine nucleoside.
-
Introduction of a leaving group at C2.
-
Amination at C6.
-
Conversion of the C2 substituent to a carbonyl group.
The detailed, step-by-step experimental procedure is available in the original publication by Divakar et al.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described this compound synthesis protocols.
Caption: Workflow for the large-scale synthesis of isoguanosine via diazotization.
Caption: Workflow for isoguanosine synthesis from AICA riboside using DCC.
Caption: Multi-step synthesis of isoguanosine from guanosine.
References
Isoguanine in RNA: A Cross-Species Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Isoguanine, an isomer of guanine, has long been studied in the context of oxidative DNA damage. However, emerging evidence suggests its presence and potential functional significance within RNA molecules across different species. This guide provides a comparative analysis of this compound presence in RNA, supported by experimental data and detailed methodologies for its detection and quantification.
Quantitative Presence of Isoguanosine in RNA: A Mammalian Perspective
Recent studies have begun to quantify the endogenous levels of this compound's ribonucleoside form, isoguanosine, in mammalian tissues and fluids. This data challenges the traditional view of this compound as merely a byproduct of oxidative stress, hinting at potential biological roles. Below is a summary of reported isoguanosine concentrations in human and mouse samples.
| Species | Tissue/Fluid | Isoguanosine Concentration | Reference |
| Human | Urine | ~0.5 - 2.0 nmol/mmol creatinine | [1] |
| Cerebrospinal Fluid | Detectable levels reported | [1] | |
| Mouse | Liver RNA | Levels comparable to or exceeding those of 8-oxo-7,8-dihydroguanosine | [1][2] |
Note: Quantitative data for this compound in the RNA of other species groups such as bacteria, viruses, plants, and fungi is currently limited in published literature, representing a significant area for future research. While this compound has been detected as a product of oxidative damage to DNA in E. coli, its endogenous levels in RNA have not been extensively quantified[3].
Experimental Protocol: Quantification of Isoguanosine in RNA by LC-MS/MS
The gold standard for accurate quantification of modified nucleosides like isoguanosine in RNA is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. The following is a representative protocol synthesized from established methods for nucleoside analysis.
1. RNA Isolation:
-
Animal Tissues: Homogenize fresh or frozen tissue in a suitable lysis buffer (e.g., containing guanidinium thiocyanate) to inactivate RNases. Extract total RNA using a phenol-chloroform method or a commercial RNA isolation kit.
-
Cell Culture: Lyse cells directly in the culture dish and proceed with RNA extraction as for animal tissues.
-
Biofluids (Urine, CSF): Centrifuge to remove cellular debris. RNA can be extracted using specialized kits for biofluids.
2. RNA Purification and Quantification:
-
Treat the isolated RNA with RNase-free DNase I to remove any contaminating DNA.
-
Purify the RNA using a column-based method or ethanol precipitation.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio of ~2.0).
3. Enzymatic Hydrolysis of RNA to Nucleosides:
-
In a sterile, RNase-free tube, combine 1-10 µg of total RNA with a mixture of nuclease P1 and alkaline phosphatase in a suitable reaction buffer.
-
Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of RNA into its constituent nucleosides.
-
Add an internal standard, such as a stable isotope-labeled isoguanosine ([¹⁵N₅]-isoguanosine), to the digested sample for accurate quantification.
4. Sample Preparation for LC-MS/MS:
-
Precipitate the enzymes by adding a solvent like acetonitrile or by using a centrifugal filter unit.
-
Centrifuge the sample to pellet the precipitated proteins and transfer the supernatant containing the nucleosides to an autosampler vial for analysis.
5. LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides using a reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Isoguanosine: Monitor the transition of the precursor ion (m/z of protonated isoguanosine) to a specific product ion (m/z of the this compound base).
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled isoguanosine.
-
-
-
Quantification: Determine the concentration of isoguanosine in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of isoguanosine.
Experimental Workflow for Isoguanosine Quantification
Caption: Workflow for the quantification of isoguanosine in RNA.
Potential Biological Relevance and Signaling
While the precise biological functions of this compound in RNA are still under investigation, its presence at levels comparable to other known functional modifications suggests it may not be solely a marker of damage. One area of interest is its potential role in RNA regulation and signaling, particularly in response to cellular stress.
In bacteria, a structurally related modified guanine, 8-oxoguanine, is sensed by a specific class of riboswitches. These RNA elements can bind 8-oxoguanine and regulate gene expression, providing a direct mechanism for responding to oxidative stress. Although an this compound-specific riboswitch has not yet been identified, this precedent suggests that RNA modifications can act as signaling molecules.
Furthermore, studies on RNA viruses like the Respiratory Syncytial Virus (RSV) have shown that the host cell's DNA repair machinery, specifically the 8-oxoguanine DNA glycosylase (OGG1), can be co-opted by the virus to manage oxidized guanine in its RNA genome. This interaction is crucial for maintaining viral genetic fidelity in the oxidative environment of an infected cell.
Below is a conceptual diagram illustrating how a host DNA repair enzyme could be involved in processing a modified guanine base within a viral RNA context.
References
Safety Operating Guide
Navigating the Safe Disposal of Isoguanine in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds like isoguanine is a cornerstone of laboratory safety and environmental responsibility. This compound, an isomer of guanine, is utilized in various research applications, including the study of unnatural nucleic acid analogues.[1] Adherence to proper disposal protocols is crucial to mitigate risks and comply with regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Key Safety and Hazard Information
This compound is categorized as a substance that causes skin and serious eye irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) and handling precautions are mandatory.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2)[2][3] | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P317: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of solid this compound waste. This protocol is based on general best practices for chemical waste management and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
This compound waste should be classified as non-hazardous solid chemical waste unless mixed with other hazardous materials.
-
Segregate solid this compound waste, including unused or expired product and contaminated materials (e.g., weigh paper, pipette tips, gloves), from other waste streams.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
3. Waste Collection and Containment:
-
Solid Waste: Carefully sweep up solid this compound powder. Avoid generating dust. Place the collected solid into a designated, well-sealed, and appropriately labeled waste container.
-
Contaminated Materials: Collect all materials contaminated with this compound (e.g., gloves, weigh boats, wipes) in a separate, clearly labeled, leak-proof container or bag.
4. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" or as required by your institution.
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 3373-53-3
-
Associated hazards (e.g., "Skin Irritant," "Eye Irritant")
-
The date of accumulation and the name of the generating laboratory or researcher.
-
5. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.
6. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or hazardous waste management team to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional procedures for waste transfer and documentation. Waste material must be disposed of in accordance with national and local regulations.
7. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Dispose of any cleaning materials (e.g., wipes, paper towels) as contaminated waste.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Isoguanine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of Isoguanine, including personal protective equipment (PPE) recommendations, procedural guidance for handling, and disposal plans. Adherence to these protocols is critical for personal safety and to maintain the integrity of your research.
Hazard Identification and Safety Precautions
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2][3] It is crucial to handle this compound with care to avoid direct contact.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C5H5N5O | |
| Molecular Weight | 151.13 g/mol | |
| Melting Point | >360 °C | |
| Solubility in 1 M NaOH | 50 mg/ml | |
| Purity (HPLC) | >98.0% |
Operational Plan: Handling this compound in a Laboratory Setting
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Body Protection: A standard laboratory coat must be worn to protect against spills. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Hand Protection: Chemical-resistant disposable gloves (e.g., nitrile) are mandatory. Given the skin irritation hazard, double gloving is a recommended practice. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye and Face Protection: Chemical safety goggles are required to protect against splashes and airborne particles. When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
-
Respiratory Protection: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation of airborne particles. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator should be used.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Detailed Methodologies
a. Weighing this compound Powder:
-
Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weigh boats or paper.
-
Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Avoid creating dust. If any powder is spilled, clean it up immediately following the spill response protocol.
b. Dissolving this compound:
-
Add the weighed this compound powder to a suitable container (e.g., a beaker or flask).
-
Slowly add the desired solvent (e.g., 1 M NaOH for a stock solution) while stirring.
-
If necessary, gently heat or sonicate the solution to aid dissolution, ensuring the container is appropriately covered to prevent splashing.
-
Handle the resulting solution with the same level of PPE as the powder.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag. This container should be clearly labeled as "Hazardous Chemical Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage Pending Disposal
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and in a secondary containment tray to prevent spills.
Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Never dispose of this compound or its solutions down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Decontamination
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., a detergent solution followed by water).
-
Dispose of all cleaning materials as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
